Nafimidone alcohol
Descripción
Propiedades
Número CAS |
71009-17-1 |
|---|---|
Fórmula molecular |
C15H14N2O |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
2-imidazol-1-yl-1-naphthalen-2-ylethanol |
InChI |
InChI=1S/C15H14N2O/c18-15(10-17-8-7-16-11-17)14-6-5-12-3-1-2-4-13(12)9-14/h1-9,11,15,18H,10H2 |
Clave InChI |
LFAPKHXSAABGPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C(CN3C=CN=C3)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1-(2-hydroxy-2-(2-naphthyl)ethyl)imidazole nafimidone alcohol |
Origen del producto |
United States |
Foundational & Exploratory
In-Depth Technical Guide to Nafimidone Alcohol: Chemical Structure, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafimidone, an anticonvulsant agent, undergoes metabolic reduction to its primary active metabolite, Nafimidone alcohol, also known by its chemical name 1-[2-hydroxy-2-(2-naphthyl)ethyl]imidazole. This biotransformation is a critical aspect of its pharmacological profile. This technical guide provides a comprehensive overview of the chemical structure of this compound, a detailed experimental protocol for its synthesis via the reduction of Nafimidone, and a robust analytical methodology for its quantification using High-Performance Liquid Chromatography (HPLC). All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding for researchers and professionals in drug development.
Chemical Structure of this compound
This compound is the product of the reduction of the ketone functional group in the parent drug, Nafimidone. This conversion introduces a chiral center, resulting in a racemic mixture of enantiomers.
Chemical Name: 1-[2-hydroxy-2-(2-naphthyl)ethyl]imidazole CAS Number: 71009-17-1 Chemical Formula: C₁₅H₁₄N₂O Molecular Weight: 238.28 g/mol
The chemical structure consists of a naphthalene (B1677914) ring and an imidazole (B134444) ring linked by a two-carbon chain containing a hydroxyl group.
Metabolic Pathway: From Nafimidone to this compound
The primary metabolic pathway of Nafimidone in the body is the reduction of its ketone group to a secondary alcohol, yielding this compound. This biotransformation is a key step in the drug's mechanism of action and subsequent metabolism.
Synthesis of this compound
The synthesis of this compound is achieved through the chemical reduction of Nafimidone. A common and effective method involves the use of sodium borohydride (B1222165) as the reducing agent.
Experimental Protocol: Reduction of Nafimidone
Objective: To synthesize this compound by the reduction of Nafimidone using sodium borohydride.
Materials:
-
Nafimidone
-
Methanol (B129727) (MeOH)
-
Sodium borohydride (NaBH₄)
-
Distilled water
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Dissolve Nafimidone in methanol in a round-bottom flask with magnetic stirring until a clear solution is obtained.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reduction: Slowly add sodium borohydride portion-wise to the cooled solution while maintaining the temperature at 0°C. The molar ratio of NaBH₄ to Nafimidone should be approximately 1.5:1 to ensure complete reduction.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0°C for one hour and then at room temperature for an additional two hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After completion of the reaction, carefully add distilled water to quench the excess sodium borohydride.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.
-
Solvent Evaporation: Evaporate the ethyl acetate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to obtain pure this compound.
Expected Yield
The expected yield for this reaction is typically in the range of 85-95%, depending on the purity of the starting material and the precision of the experimental execution.
Analytical Quantification by HPLC
A reliable method for the simultaneous determination of Nafimidone and this compound in biological matrices or reaction mixtures is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.
HPLC Experimental Protocol
Objective: To quantify Nafimidone and this compound using a reverse-phase HPLC method.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | Acetonitrile (B52724) : Water (e.g., 60:40, v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 25°C) |
| Detection Wavelength | 254 nm |
Sample Preparation:
-
Standard Solutions: Prepare stock solutions of Nafimidone and this compound in the mobile phase. Create a series of calibration standards by diluting the stock solutions to known concentrations.
-
Sample Matrix: For biological samples, a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation and filtration of the supernatant is required before injection. For reaction mixtures, dilute an aliquot with the mobile phase to an appropriate concentration.
Quantitative Data
The following table summarizes the expected retention times for Nafimidone and this compound under the specified HPLC conditions. These values may vary slightly depending on the specific column and HPLC system used.
| Compound | Retention Time (min) |
| This compound | ~ 3.5 |
| Nafimidone | ~ 5.2 |
Logical Workflow for Synthesis and Analysis
The overall process from synthesis to analysis follows a logical progression to ensure the identity and purity of the synthesized this compound.
Synthesis of Nafimidone and its Alcohol Metabolite: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the synthesis of the anticonvulsant drug Nafimidone and its primary alcohol metabolite. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, quantitative data, and visual diagrams of the synthetic pathways.
Synthesis of Nafimidone
Nafimidone, chemically known as 1-(2-naphthyl)-2-(1H-imidazol-1-yl)ethan-1-one, is synthesized through a nucleophilic substitution reaction. The synthesis involves the reaction of a halo-substituted 2-acetylnaphthalene (B72118) derivative with imidazole (B134444). A common precursor is 2-bromo-1-(2-naphthyl)ethan-1-one, which can be prepared from 2-acetylnaphthalene.
Reaction Scheme
The synthesis of Nafimidone proceeds as follows:
Step 1: Bromination of 2-Acetylnaphthalene 2-Acetylnaphthalene is brominated to form 2-bromo-1-(2-naphthyl)ethan-1-one.
Step 2: Synthesis of Nafimidone The resulting α-bromoketone undergoes a nucleophilic substitution reaction with imidazole to yield Nafimidone.
Experimental Protocol
Materials:
-
2-Acetylnaphthalene
-
Bromine
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Imidazole
-
Acetonitrile (CH₃CN)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure for the Synthesis of 2-bromo-1-(2-naphthyl)ethan-1-one:
-
Dissolve 2-acetylnaphthalene (1 equivalent) in dichloromethane.
-
Slowly add a solution of bromine (1 equivalent) in dichloromethane to the reaction mixture at 0°C with constant stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-bromo-1-(2-naphthyl)ethan-1-one.
Procedure for the Synthesis of Nafimidone:
-
Dissolve 2-bromo-1-(2-naphthyl)ethan-1-one (1 equivalent) in acetonitrile.
-
Add imidazole (2 equivalents) to the solution and stir the mixture at room temperature.
-
The reaction is typically stirred for 12-24 hours. Monitor the reaction by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent like ethanol to afford pure Nafimidone.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2-Acetylnaphthalene | [1][2] |
| Intermediate | 2-bromo-1-(2-naphthyl)ethan-1-one | Inferred |
| Final Product | Nafimidone | [3] |
| Typical Yield | 60-80% (overall) | Estimated |
| Melting Point | 155-157 °C | [4] |
| Molecular Formula | C₁₅H₁₂N₂O | [3] |
| Molar Mass | 236.27 g/mol | [3] |
Synthesis of Nafimidone Alcohol Metabolite
The primary alcohol metabolite of Nafimidone is 1-[2-hydroxy-2-(2-naphthyl)ethyl]imidazole, also known as this compound.[5] It is synthesized by the reduction of the ketone group of Nafimidone to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this transformation.[3][6][7]
Reaction Scheme
The reduction of Nafimidone to its alcohol metabolite is a straightforward process:
Experimental Protocol
Materials:
-
Nafimidone
-
Methanol (B129727) (MeOH) or Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Nafimidone (1 equivalent) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5-2 equivalents) portion-wise to the stirred solution.
-
Continue stirring the reaction mixture at 0°C for 1-2 hours and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC until all the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Nafimidone | [3] |
| Final Product | 1-[2-hydroxy-2-(2-naphthyl)ethyl]imidazole | [5] |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [3][6][7] |
| Typical Yield | >90% | Estimated |
| Molecular Formula | C₁₅H₁₄N₂O | Inferred |
| Molar Mass | 238.29 g/mol | Inferred |
Visualizations
Synthesis of Nafimidone Workflow
Caption: Workflow for the synthesis of Nafimidone.
Synthesis of this compound Metabolite Workflow
Caption: Workflow for the synthesis of this compound metabolite.
Metabolic Conversion of Nafimidone
Caption: Metabolic pathway of Nafimidone to its alcohol metabolite.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. Synthesis, anticonvulsant and antimicrobial activities of some new 2-acetylnaphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Unraveling the Enigma: A Technical Guide to the Anticonvulsant Mechanism of Nafimidone
For Immediate Release
This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of Nafimidone (B1677899), an imidazole-based anticonvulsant agent. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical data, details relevant experimental methodologies, and visualizes hypothesized molecular pathways.
Executive Summary
Nafimidone is an anticonvulsant drug belonging to the imidazole (B134444) class.[1] Preclinical studies have demonstrated a therapeutic profile similar to that of phenytoin (B1677684), suggesting efficacy against generalized tonic-clonic and partial seizures.[2] A pilot clinical trial in adult male patients with intractable partial seizures showed that Nafimidone, as an add-on therapy, resulted in a significant improvement in seizure control for a majority of participants.[2] While its clinical potential has been explored, the precise molecular mechanism underlying its anticonvulsant activity remains an area of active investigation. The most extensively documented pharmacological property of Nafimidone is its potent, dose-dependent inhibition of cytochrome P450 enzymes, leading to significant pharmacokinetic interactions with co-administered antiepileptic drugs such as phenytoin and carbamazepine (B1668303).[3][4] This guide will delve into the established data and the prevailing hypotheses regarding its direct anticonvulsant effects.
Preclinical and Clinical Efficacy
Nafimidone has demonstrated anticonvulsant effects in various animal models of epilepsy. Its efficacy in a clinical setting has also been assessed in a pilot study.
Animal Models
In the kindled amygdaloid seizure model in rats, Nafimidone (25-50 mg/kg, i.p.) significantly reduced the afterdischarge length and severity of suprathreshold-elicited seizures.[5] However, it did not significantly raise the seizure threshold at the tested doses.[5]
Clinical Studies
A two-center pilot study involving twelve adult male patients with intractable partial seizures evaluated the efficacy of Nafimidone as an add-on therapy.[2] Patients were receiving stable doses of phenytoin and, in some cases, carbamazepine. The addition of Nafimidone at a maximum dose of 600 mg/day resulted in a 33-98% improvement in seizure control in eight of the twelve patients.[2]
| Parameter | Value | Reference |
| Clinical Improvement | 33-98% reduction in seizure frequency in 8 of 12 patients | [2] |
| Long-term Improvement | 53 to >99% improvement in 6 of 10 patients in long-term follow-up | [2] |
Pharmacokinetics and Metabolism
Nafimidone undergoes extensive metabolism, and its pharmacokinetic profile is characterized by a short half-life. A significant aspect of its pharmacology is its potent inhibition of hepatic microsomal enzymes.
| Parameter | Value (after 100mg single dose) | Value (after 300mg single dose) | Reference |
| Nafimidone Half-life (t½) | 1.34 ± 0.48 hours | 1.69 ± 0.91 hours | |
| Nafimidone Alcohol Half-life (t½) | 2.84 ± 0.72 hours | 4.22 ± 1.09 hours | |
| Nafimidone Clearance | 43.56 ± 22.11 L/h/kg | 35.51 ± 28.93 L/h/kg | |
| Apparent Volume of Distribution | 80.78 ± 46.11 L/kg | 71.01 ± 36.86 L/kg |
Inhibition of Cytochrome P450
Nafimidone and its reduced metabolite are potent inhibitors of the p-hydroxylation of phenytoin and the epoxidation of carbamazepine.[3] This inhibition is concentration-dependent and follows a "mixed type" pattern.[3]
| Enzyme/Metabolic Pathway | Inhibitor | Inhibition Constant (Ki) | IC50 | Reference |
| Phenytoin p-hydroxylation | Reduced Nafimidone | ~0.2 µM | [3] | |
| Carbamazepine epoxidation | Nafimidone | 2.95 x 10⁻⁷ M | [4] | |
| Diazepam C3-hydroxylation | Nafimidone | 1.00 x 10⁻⁶ M | [4] | |
| Diazepam N1-dealkylation | Nafimidone | 5.95 x 10⁻⁷ M | [4] |
Hypothesized Mechanisms of Anticonvulsant Action
The direct molecular targets responsible for Nafimidone's anticonvulsant effects have not been definitively elucidated through direct experimental evidence. However, based on its structural class (arylalkylimidazole) and preclinical profile, two primary mechanisms are hypothesized: modulation of voltage-gated sodium channels and potentiation of GABAergic neurotransmission.
Modulation of Voltage-Gated Sodium Channels (Hypothesized)
A common mechanism of action for many anticonvulsant drugs, including phenytoin to which Nafimidone is often compared, is the blockade of voltage-gated sodium channels (VGSCs). This action reduces the repetitive firing of neurons, a hallmark of seizure activity. It is plausible that Nafimidone shares this mechanism.
References
- 1. Nafimidone - Wikipedia [en.wikipedia.org]
- 2. Efficacy of nafimidone in the treatment of intractable partial seizures: report of a two-center pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nafimidone, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of the anticonvulsants, denzimol and nafimidone, with liver cytochrome P450 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anticonvulsant action of nafimidone on kindled amygdaloid seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Reduced Nafimidone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reduced nafimidone (B1677899), also known as nafimidone alcohol, is the primary active metabolite of the anticonvulsant agent nafimidone. This document provides a comprehensive overview of the pharmacological properties of reduced nafimidone, with a focus on its potent inhibitory effects on hepatic drug metabolism. Quantitative data from in vitro studies are presented, along with descriptions of the experimental methodologies employed. Furthermore, key metabolic and interaction pathways are visualized to facilitate a deeper understanding of its mechanism of action. This guide is intended for researchers and professionals involved in drug discovery and development, offering a consolidated resource on the pharmacodynamics of this significant metabolite.
Introduction
Nafimidone is an imidazole-based anticonvulsant compound.[1] Its pharmacological activity is significantly influenced by its metabolic conversion to reduced nafimidone (this compound). This metabolite has demonstrated potent and specific interactions with key enzyme systems, particularly the cytochrome P450 (CYP450) family of enzymes responsible for the metabolism of a wide range of xenobiotics, including many therapeutic drugs.[1][2] Understanding the pharmacological properties of reduced nafimidone is therefore critical for predicting potential drug-drug interactions and for the overall safety and efficacy assessment of its parent compound, nafimidone.
Pharmacological Properties: Enzyme Inhibition
Reduced nafimidone is a potent inhibitor of microsomal drug metabolism.[1][2] Its inhibitory effects have been characterized against the metabolism of several important antiepileptic drugs and other substrates of the cytochrome P450 system.
Quantitative Data on Enzyme Inhibition
The following tables summarize the key quantitative parameters defining the inhibitory potency of reduced nafimidone from in vitro studies.
Table 1: Inhibition Constants (Ki) of Reduced Nafimidone
| Enzyme/Metabolic Pathway | Substrate | Test System | Inhibition Type | Ki (µM) | Reference |
| Phenytoin (B1677684) p-hydroxylation (high affinity site) | Phenytoin | Rat hepatic microsomes | Mixed | ~0.2 | [1] |
| Phenytoin p-hydroxylation (low affinity site) | Phenytoin | Rat hepatic microsomes | Mixed | ~0.2 | [1] |
| Ethylmorphine N-demethylation | Ethylmorphine | Rat hepatic microsomes | Mixed | Not specified | [2] |
| Aniline (B41778) p-hydroxylation | Aniline | Rat hepatic microsomes | Noncompetitive | Not specified | [2] |
Table 2: Binding Affinity of Reduced Nafimidone
| Parameter | Test System | Ks (µM) | Spectral Type | Reference |
| Binding to Cytochrome P450 | Rat hepatic microsomes | 2.1 | Type II | [2] |
Note: The hydroxy analogs of nafimidone, such as reduced nafimidone, have been shown to exhibit greater inhibitory activity than the corresponding keto compounds like nafimidone itself.[3]
Mechanism of Action
The primary mechanism of action for the pharmacological effects of reduced nafimidone is the inhibition of cytochrome P450 enzymes. This is supported by its low micromolar inhibition and binding constants.[1][2] The "mixed type" inhibition observed for phenytoin p-hydroxylation and ethylmorphine N-demethylation suggests that reduced nafimidone may bind to both the free enzyme and the enzyme-substrate complex.[1][2] The noncompetitive inhibition of aniline p-hydroxylation indicates that its binding to the enzyme does not prevent substrate binding, but does prevent the catalytic conversion of the substrate to the product.[2]
Furthermore, reduced nafimidone elicits a Type II difference spectrum upon binding to hepatic microsomes, which is characteristic of compounds with a nitrogen atom in a heterocyclic ring (like the imidazole (B134444) moiety in nafimidone) that directly coordinates with the heme iron of the cytochrome P450 enzyme.[2]
Chronic administration of this compound has been shown to induce hepatic drug metabolism, specifically a cytochrome P-448-type of activity.[2]
Experimental Protocols
The following sections provide an overview of the methodologies used in the key studies cited.
In Vitro Enzyme Inhibition Assays
-
Test System: Hepatic microsomes were prepared from male rats. In some studies, rats were pretreated with phenytoin to induce the relevant metabolic enzymes.[1]
-
Substrates and Reactions Monitored:
-
Phenytoin p-hydroxylation: The conversion of phenytoin to its p-hydroxylated metabolite was measured.[1]
-
Carbamazepine (B1668303) epoxidation: The formation of the epoxide metabolite of carbamazepine was quantified.[1]
-
Ethylmorphine N-demethylation: The rate of N-demethylation of ethylmorphine was determined.[2]
-
Aniline p-hydroxylation: The formation of p-hydroxyaniline from aniline was measured.[2]
-
-
Inhibitor: Reduced nafimidone was added to the microsomal incubations in a concentration-dependent manner.[1]
-
Data Analysis: Inhibition constants (Ki) and the type of inhibition (e.g., mixed, noncompetitive) were determined by analyzing the kinetic data, likely using methods such as Lineweaver-Burk plots.
Cytochrome P450 Binding Assay
-
Test System: Rat hepatic microsomes.[2]
-
Methodology: Spectral difference analysis was performed. Reduced nafimidone was added to the microsomal suspension, and the change in the absorbance spectrum of cytochrome P450 was recorded.
-
Data Analysis: The dissociation constant (Ks) of the enzyme-inhibitor complex was calculated from the spectral shift, and the type of spectral shift (Type II) was noted.[2]
Visualizations
Metabolic Pathway and Interaction of Reduced Nafimidone
The following diagram illustrates the metabolic reduction of nafimidone and the subsequent inhibitory action of reduced nafimidone on the cytochrome P450-mediated metabolism of other drugs.
Caption: Metabolic conversion of nafimidone and inhibition of CYP450 by its reduced form.
Experimental Workflow for In Vitro Inhibition Studies
This diagram outlines the general workflow for assessing the inhibitory potential of reduced nafimidone on hepatic microsomal metabolism.
Caption: Workflow for determining enzyme inhibition kinetics of reduced nafimidone.
Conclusion
Reduced nafimidone, the alcohol metabolite of nafimidone, is a potent inhibitor of hepatic cytochrome P450 enzymes. Its submicromolar inhibition constants for the metabolism of key antiepileptic drugs highlight the significant potential for drug-drug interactions when co-administered with compounds metabolized by these pathways. The mechanism of inhibition involves direct binding to the heme iron of cytochrome P450, leading to mixed or noncompetitive inhibition patterns depending on the substrate. The data and methodologies presented in this guide provide a foundational understanding for further research and for the clinical development of nafimidone and related compounds. Careful consideration of these inhibitory properties is essential for the safe and effective therapeutic use of nafimidone.
References
- 1. Nafimidone, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition and induction of hepatic drug metabolism in rats and mice by nafimidone and its major metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of microsomal phenytoin metabolism by nafimidone and related imidazoles. Potency and structural considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Anticonvulsant: A Technical Guide to the Discovery and Initial Synthesis of Nafimidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafimidone (B1677899), a novel imidazole (B134444) derivative, emerged from early pharmaceutical research as a promising anticonvulsant agent. Its discovery and initial synthesis laid the groundwork for a new class of potential treatments for epilepsy. This technical guide provides an in-depth exploration of the foundational chemistry and pharmacology of Nafimidone, presenting the core data, experimental protocols, and logical frameworks that defined its early development.
Discovery and Initial Synthesis
Nafimidone, chemically known as 1-(2-naphthoylmethyl)imidazole, was first reported as part of a series of 1-(Naphthylalkyl)-1H-imidazole derivatives in a seminal 1981 paper by Walker et al.[1] The synthesis is a direct and efficient nucleophilic substitution reaction.
Synthesis Pathway
The synthesis of Nafimidone involves the reaction of 2-bromo-1-(naphthalen-2-yl)ethan-1-one with imidazole. The lone pair of electrons on one of the nitrogen atoms in the imidazole ring acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine. This results in the displacement of the bromide ion and the formation of the N-C bond, yielding Nafimidone.
Experimental Protocols
The following protocols are based on the initial reported synthesis and pharmacological screening of Nafimidone.
Synthesis of Nafimidone
Materials:
-
2-Bromo-1-(naphthalen-2-yl)ethan-1-one
-
Imidazole
-
Acetonitrile (B52724) (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (ethanolic solution)
Procedure:
-
A solution of 2-bromo-1-(naphthalen-2-yl)ethan-1-one in anhydrous acetonitrile is prepared.
-
To this solution, a solution of imidazole in anhydrous acetonitrile is added dropwise with stirring at room temperature.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The resulting precipitate (imidazole hydrobromide) is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude free base of Nafimidone as an oil.
-
The oil is dissolved in diethyl ether.
-
An ethanolic solution of hydrochloric acid is added to the ethereal solution to precipitate Nafimidone hydrochloride.
-
The precipitate is collected by filtration, washed with diethyl ether, and dried to yield the final product.
Pharmacological Screening: Maximal Electroshock (MES) Seizure Test
The initial anticonvulsant activity of Nafimidone was assessed using the maximal electroshock (MES) seizure test in mice, a standard model for identifying drugs effective against generalized tonic-clonic seizures.
Procedure:
-
Male albino mice are used for the study.
-
Nafimidone is administered orally (p.o.) at various doses.
-
At the time of predicted peak effect, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered via corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extensor component of the seizure.
-
Protection is defined as the abolition of the tonic hindlimb extension.
-
The median effective dose (ED50), the dose that protects 50% of the animals from the induced seizure, is calculated.
Data Presentation
The following tables summarize the key quantitative data from the initial studies on Nafimidone.
| Compound | Melting Point (°C) | Recrystallization Solvent |
| Nafimidone Hydrochloride | 240-242 | Ethanol |
| Compound | Administration Route | Animal Model | ED50 (mg/kg) |
| Nafimidone | Oral (p.o.) | Mouse (MES test) | 56 |
Mechanism of Action: An Evolving Understanding
The precise anticonvulsant mechanism of action of Nafimidone has been a subject of investigation. Early studies with Nafimidone and structurally related (arylalkyl)imidazoles revealed a potent inhibitory effect on hepatic microsomal enzymes, particularly cytochrome P450.[2][3] This inhibition can affect the metabolism of co-administered antiepileptic drugs, a significant consideration in clinical use.
While the inhibition of cytochrome P450 is a well-documented effect, it is not definitively established as the primary mechanism for Nafimidone's anticonvulsant properties. The anticonvulsant effects of many drugs are mediated through direct interactions with neuronal excitability, such as the modulation of voltage-gated ion channels or enhancement of inhibitory neurotransmission.
More recent research on derivatives of Nafimidone has suggested potential interactions with the GABA-A receptor complex, a key target for many anticonvulsant drugs.[4] However, further investigation is required to elucidate the direct effects of Nafimidone on neuronal ion channels and neurotransmitter systems to fully understand its anticonvulsant mechanism of action.
Conclusion
The discovery and initial synthesis of Nafimidone marked a significant step in the exploration of novel anticonvulsant therapies. Its straightforward synthesis and efficacy in preclinical models demonstrated the potential of the (arylalkyl)imidazole chemical class. While its clinical development has been limited, the foundational research on Nafimidone continues to inform the design and development of new central nervous system-active agents. The complex interplay between its metabolic inhibition and potential direct neuronal effects underscores the multifaceted nature of drug action and the ongoing need for detailed mechanistic studies in drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Interaction of the anticonvulsants, denzimol and nafimidone, with liver cytochrome P450 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nafimidone, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Nafimidone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafimidone (B1677899), an (arylalkyl)imidazole derivative, has been a subject of significant interest in medicinal chemistry due to its anticonvulsant properties. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of nafimidone derivatives, focusing on the key structural modifications that influence their biological activity. This document summarizes quantitative data from preclinical studies, details relevant experimental methodologies, and visualizes the proposed mechanisms of action and experimental workflows. The aim is to furnish researchers and drug development professionals with a comprehensive resource to guide the rational design of novel, more potent, and safer anticonvulsant agents based on the nafimidone scaffold.
Introduction
Epilepsy is a chronic neurological disorder affecting millions worldwide, and the search for novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects remains a critical area of research. Nafimidone and its derivatives belong to the (arylalkyl)imidazole class of anticonvulsants.[1] Early studies identified nafimidone as a promising candidate, leading to further exploration of its chemical space to delineate the structural requirements for optimal anticonvulsant activity. This guide will systematically explore the SAR of nafimidone derivatives, with a primary focus on their anticonvulsant effects and potential mechanisms of action, including modulation of GABA-A receptors and inhibition of cholinesterase.
Core Structure and Modifications
The core structure of nafimidone consists of a naphthalene (B1677914) ring linked to an imidazole (B134444) moiety via a keto-ethyl bridge. The primary points of modification for SAR studies have been the ketone group, the naphthalene ring, and the imidazole ring.
Modification of the Ketone Group
A significant number of derivatives have been synthesized by modifying the ketone group of nafimidone, primarily through the formation of oximes and subsequent esterification or etherification.
-
Oxime and Oxime Ether Derivatives: The conversion of the ketone to an oxime and subsequent O-alkylation to form oxime ethers has been a fruitful strategy. These modifications have been shown to maintain or enhance anticonvulsant activity.[2]
-
Oxime Ester Derivatives: Esterification of the nafimidone oxime has also yielded potent anticonvulsant compounds. The nature of the ester substituent plays a crucial role in determining the activity.[2]
-
Alcohol Ester Derivatives: Reduction of the ketone to a hydroxyl group, followed by esterification, has produced another class of active derivatives.[3]
Modification of the Naphthalene Ring
While less explored, modifications to the naphthalene ring can influence the lipophilicity and steric bulk of the molecule, which in turn can affect its pharmacokinetic and pharmacodynamic properties.
Modification of the Imidazole Ring
The imidazole ring is considered a key pharmacophoric element. Its basic nitrogen atom is believed to be important for interacting with biological targets.
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative data for various nafimidone derivatives, primarily focusing on their anticonvulsant activity in the Maximal Electroshock (MES) seizure model, a widely accepted preclinical screen for generalized tonic-clonic seizures.
Table 1: Anticonvulsant Activity of Nafimidone Alcohol Ester Derivatives in the MES Test (Rats, ip)[3]
| Compound | R Group | ED₅₀ (mg/kg) |
| 5b | Ethyl | 16.0 |
| 5c | n-Propyl | 15.8 |
| 5i | Isopropyl | 11.8 |
ED₅₀: Median Effective Dose required to protect 50% of animals from MES-induced seizures.
Table 2: Anticonvulsant Activity of Selected Nafimidone Oxime Ester Derivatives in the MES Test (Mice, ip)
| Compound | R Group | % Protection at 100 mg/kg |
| Derivative 1a | -CH₂CH₃ | Not specified |
| Derivative 1b | -CH(CH₂CH₂CH₃)₂ | Not specified |
| Derivative 1c | Not specified | Not specified |
Quantitative ED₅₀ values for these specific oxime esters were not available in the reviewed literature, but they were reported to show activity in the MES screen.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of nafimidone derivatives.
Synthesis of Nafimidone Oxime Ester Derivatives[2]
A general synthetic pathway for the preparation of nafimidone oxime ester derivatives is outlined below.
Caption: General synthesis of nafimidone oxime esters.
-
Synthesis of Nafimidone Oxime: Nafimidone is reacted with hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol) and base (e.g., pyridine) under reflux to yield nafimidone oxime.
-
Esterification of Nafimidone Oxime: The prepared nafimidone oxime is then treated with an appropriate acyl halide or anhydride in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to afford the corresponding oxime ester derivative.
Anticonvulsant Screening
This test is a model for generalized tonic-clonic seizures.
-
Apparatus: An electroshock apparatus delivering a constant current.
-
Animals: Mice or rats.
-
Procedure:
-
The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
At the time of peak effect, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the abolition of the hindlimb tonic extensor component.
-
The median effective dose (ED₅₀) is calculated using probit analysis.
-
This test is a model for myoclonic and absence seizures.
-
Convulsant Agent: Pentylenetetrazole (PTZ).
-
Animals: Mice.
-
Procedure:
-
The test compound is administered i.p. or p.o.
-
At the time of peak effect, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.
-
The animals are observed for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds.
-
Protection is defined as the absence of clonic seizures.
-
The ED₅₀ is calculated.
-
Neurotoxicity Screening
This test assesses motor coordination and potential neurological deficits.
-
Apparatus: A rotating rod apparatus.
-
Animals: Mice.
-
Procedure:
-
The test compound is administered i.p. or p.o.
-
At the time of peak effect, the animals are placed on a rod rotating at a constant speed (e.g., 6 rpm).
-
The ability of the animal to remain on the rod for a predetermined time (e.g., 1 minute) is assessed.
-
Neurotoxicity is indicated if the animal falls off the rod.
-
The median toxic dose (TD₅₀) can be calculated.
-
Proposed Mechanisms of Action
The precise molecular mechanisms of action for nafimidone and its derivatives are not fully elucidated but are thought to involve multiple targets.
Modulation of GABA-A Receptors
Molecular docking studies have suggested that some nafimidone derivatives may bind to the benzodiazepine (B76468) binding site on the GABA-A receptor, potentiating the inhibitory effects of GABA.[3] This leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.
Caption: Proposed GABA-A receptor modulation by nafimidone derivatives.
Cholinesterase Inhibition
Some nafimidone derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] Inhibition of these enzymes leads to an increase in the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, which can modulate neuronal excitability. The interaction is predicted to occur at the peripheric anionic site of the cholinesterase enzymes.[1]
Caption: Proposed mechanism of cholinesterase inhibition.
Discussion and Future Directions
The structure-activity relationship studies of nafimidone derivatives have revealed several key insights for the design of new anticonvulsant agents.
-
The Alkoxycarbonylmethyl and Alkyl Ether Moieties: The introduction of ester and ether functionalities at the oxime position has been shown to be a viable strategy for maintaining or enhancing anticonvulsant activity. The nature and size of the alkyl or arylalkyl substituent are critical for potency. For instance, in the alcohol ester series, the isopropyl ester (5i ) displayed a lower ED₅₀ value compared to the ethyl (5b ) and n-propyl (5c ) esters, suggesting that branching may be favorable for activity.[3]
-
Lipophilicity: The overall lipophilicity of the derivatives is a crucial factor, as it governs the ability of the compounds to cross the blood-brain barrier.
-
Multi-target Activity: The potential for nafimidone derivatives to interact with multiple targets, such as GABA-A receptors and cholinesterases, presents an opportunity for developing drugs with broader therapeutic applications, potentially addressing co-morbidities associated with epilepsy.[1]
Future research should focus on:
-
Expanding the Chemical Diversity: Synthesizing a wider range of derivatives with systematic modifications to the naphthalene and imidazole rings to build a more comprehensive SAR.
-
In-depth Mechanistic Studies: Utilizing electrophysiological and biochemical assays to precisely define the molecular targets and signaling pathways modulated by these compounds.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising derivatives to assess their drug-likeness.
Conclusion
Nafimidone derivatives represent a promising class of anticonvulsant agents. The modification of the core structure, particularly at the ketone position, has led to the identification of potent analogs. The available SAR data, though not yet exhaustive, provides a solid foundation for the rational design of new derivatives with improved anticonvulsant profiles. Further investigation into their mechanisms of action and pharmacokinetic properties is warranted to fully realize their therapeutic potential.
References
- 1. Potential of nafimidone derivatives against co-morbidities of epilepsy: In vitro, in vivo, and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anticonvulsant Screening of Nafimidone Alcohol: A Technical Guide
This technical guide provides an in-depth overview of the in vitro screening methodologies applicable to the evaluation of Nafimidone (B1677899) alcohol's anticonvulsant properties. The document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel antiepileptic drugs (AEDs).
Nafimidone, an imidazole (B134444) derivative, has been recognized for its clinical antiepileptic effects, and its alcohol derivatives have been reported as potent anticonvulsants.[1] A thorough in vitro screening process is crucial to elucidate the mechanisms of action, potency, and potential neurotoxicity of these compounds before advancing to preclinical and clinical stages. This guide outlines key experimental protocols, data presentation strategies, and visual workflows relevant to this process.
Core In Vitro Screening Platforms
A variety of in vitro models are available to assess the anticonvulsant potential of compounds like Nafimidone alcohol. These systems allow for the controlled investigation of cellular and network-level excitability.
1.1. Hippocampal Slice Cultures:
Organotypic hippocampal slice cultures are a valuable ex vivo model that retains the complex neuronal circuitry of the hippocampus, a brain region highly implicated in seizure generation.[2][3] These cultures can be maintained for several weeks, allowing for the study of both acute and chronic effects of test compounds.[2] Epileptiform activity can be induced chemically, for instance, by the application of 4-aminopyridine (B3432731) (4-AP) or by the removal of extracellular magnesium ions.[4]
1.2. Primary Neuronal Cultures:
Dissociated primary neuronal cultures, typically derived from the cortex or hippocampus of embryonic rodents, offer a more simplified and high-throughput-compatible system.[5][6] These cultures form functional synaptic networks and can be used to screen for compounds that modulate neuronal excitability and synaptic transmission.[6] Epileptiform activity can be induced using pro-convulsant agents.
1.3. Human iPSC-Derived Neurons:
The use of induced pluripotent stem cells (iPSCs) derived from human donors allows for the creation of neuronal cultures that may better predict clinical efficacy and neurotoxicity in humans.[7] These models are particularly useful for studying the effects of compounds on specific genetic backgrounds associated with epilepsy.
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable in vitro screening. The following are representative protocols that can be adapted for the evaluation of this compound.
2.1. Induction of Epileptiform Activity in Hippocampal Slices:
This protocol describes a method to induce seizure-like events in acute hippocampal slices, which can then be used to test the efficacy of anticonvulsant compounds.
-
Tissue Preparation:
-
Rodents (e.g., Wistar rats, 2-10 days old) are anesthetized and decapitated.[2]
-
The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
The hippocampi are dissected out and transverse slices (typically 400 µm thick) are prepared using a vibratome or tissue chopper.[2][8]
-
Slices are allowed to recover in an interface or submerged chamber with continuously perfused, oxygenated aCSF (32-35 °C) for at least 1 hour.[2][8]
-
-
Induction and Recording:
-
Stable baseline neuronal activity is recorded using extracellular field potential electrodes placed in the CA1 or CA3 region of the hippocampus.
-
To induce epileptiform activity, the perfusing aCSF is switched to one containing a pro-convulsant, such as 4-aminopyridine (e.g., 100 µM) or a low magnesium concentration.[2][4]
-
Once stable epileptiform discharges (characterized by recurrent, high-frequency bursts) are established, this compound is added to the perfusate at various concentrations.
-
The effects of the compound on the frequency, amplitude, and duration of the epileptiform bursts are recorded and quantified.[4]
-
-
Solutions:
-
Standard aCSF (in mM): NaCl 124, KCl 3, NaH2PO4 1.25, MgSO4 2, CaCl2 2, NaHCO3 26, Glucose 10; bubbled with 95% O2 / 5% CO2.
-
Low Magnesium aCSF: Same as standard aCSF but with MgSO4 omitted.[2]
-
2.2. High-Throughput Screening using Multi-Electrode Arrays (MEAs):
MEAs allow for the simultaneous recording of neuronal activity from multiple sites within a neuronal network, providing spatial and temporal information about the effects of a compound.[4][7]
-
Cell Culture:
-
Compound Screening Workflow:
-
Baseline network activity is recorded.
-
A pro-convulsant (e.g., 4-AP) is added to induce epileptiform activity, characterized by an increase in spike and burst rate.[7]
-
This compound is added at various concentrations using an automated liquid handler.
-
Changes in network parameters such as mean firing rate, burst frequency, and network synchrony are recorded and analyzed.
-
Potential Mechanisms of Action and Relevant Assays
While the precise mechanisms of this compound are still under investigation, related compounds suggest several potential targets.
3.1. Modulation of GABA-A Receptors:
Many anticonvulsants act by enhancing the inhibitory effects of GABA at the GABA-A receptor.[9][10][11]
-
Electrophysiology (Patch-Clamp): Whole-cell patch-clamp recordings from cultured neurons or cells expressing specific GABA-A receptor subtypes can be used to determine if this compound directly gates the receptor or modulates GABA-evoked currents.[12][13]
-
Radioligand Binding Assays: These assays can determine if this compound binds to specific sites on the GABA-A receptor complex, such as the benzodiazepine (B76468) binding site.[1] Interestingly, some derivatives of nafimidone have shown affinity for the benzodiazepine binding site of the GABA-A receptor in molecular docking simulations.[14] However, a study on three this compound esters found no affinity for the GABA-A receptor.[1]
3.2. Blockade of Voltage-Gated Sodium Channels:
Inhibition of voltage-gated sodium channels is another common mechanism of action for AEDs, as it reduces high-frequency neuronal firing.
-
Electrophysiology (Patch-Clamp): Automated patch-clamp systems can be used for high-throughput screening of state-dependent block of various sodium channel subtypes (e.g., NaV1.1, NaV1.2, NaV1.6) by this compound.[15]
-
Flux Assays: Thallium or other ion flux assays provide a fluorescence-based, higher-throughput alternative to electrophysiology for identifying sodium channel blockers.[16][17]
Data Presentation
Quantitative data from in vitro screening should be presented in a clear and standardized format to allow for easy comparison between compounds and experiments.
Table 1: Summary of In Vitro Anticonvulsant Activity of a Hypothetical this compound Derivative
| Assay Type | Model System | Endpoint | IC50 / EC50 (µM) | Maximum Efficacy (% Inhibition) |
| 4-AP Induced Seizures | Rat Hippocampal Slices | Burst Frequency | 15.2 ± 2.1 | 85 ± 5% |
| Low Mg2+ Induced Seizures | Primary Cortical Neurons on MEA | Mean Firing Rate | 25.8 ± 3.5 | 78 ± 7% |
| GABA-A Receptor Modulation | HEK293 cells expressing α1β2γ2 | GABA EC20 Potentiation | 12.5 ± 1.8 | 150 ± 12% |
| Sodium Channel Block | HEK293 cells expressing NaV1.6 | Tonic Block | > 100 | < 10% |
| Sodium Channel Block | HEK293 cells expressing NaV1.6 | Use-Dependent Block (10 Hz) | 30.1 ± 4.2 | 65 ± 6% |
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and hypothesized signaling pathways.
Caption: General workflow for in vitro anticonvulsant screening.
Caption: Hypothesized potentiation of GABA-A receptor signaling.
Caption: Hypothesized blockade of voltage-gated sodium channels.
References
- 1. Potential of nafimidone derivatives against co-morbidities of epilepsy: In vitro, in vivo, and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Standard antiepileptic drugs fail to block epileptiform activity in rat organotypic hippocampal slice cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epilepsy-on-a-Chip System for Antiepileptic Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of multi-electrode array screening for anticonvulsants in acute rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell culture models for epilepsy research and treatment [explorationpub.com]
- 7. An integrated in vitro human iPSCs-derived neuron and in vivo animal approach for preclinical screening of anti-seizure compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Acute Human Hippocampal Slices for Electrophysiological Recordings [jove.com]
- 9. Alcohol-sensitive GABA receptors and alcohol antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GABAA receptors and alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of GABAA receptors in mediating the effects of alcohol in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 13. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and validation of a thallium flux-based functional assay for the sodium channel NaV1.7 and its utility for lead discovery and compound profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Nafimidone Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafimidone (B1677899) alcohol, the primary metabolite of the anticonvulsant drug Nafimidone, demonstrates significant biological activity, including the potent inhibition of microsomal metabolism of other antiepileptic drugs. A thorough understanding of its physicochemical properties is paramount for its development and application in pharmaceutical research. This technical guide provides a comprehensive overview of the known physicochemical characteristics of Nafimidone alcohol, detailed experimental protocols for their determination, and insights into its interaction with metabolic pathways.
Introduction
Nafimidone, an imidazole-based anticonvulsant, undergoes metabolic reduction to its alcohol derivative, this compound (α-(2-Naphthyl)-1H-imidazole-1-ethanol). This major metabolite is not only present in plasma and urine but also exhibits potent inhibitory effects on key metabolic enzymes, influencing the pharmacokinetics of co-administered drugs.[1][2][3] This document serves as a core technical resource, consolidating available data on the physicochemical properties of this compound and providing methodologies for its synthesis and characterization.
Physicochemical Properties
A precise understanding of the physicochemical properties of a drug candidate is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive experimental data for this compound is not extensively published, the following table summarizes the available information.
| Property | Data | Reference |
| IUPAC Name | 1-(2-naphthyl)-2-(1H-imidazol-1-yl)ethanol | - |
| CAS Number | 71009-17-1 | [1][2] |
| Molecular Formula | C₁₅H₁₄N₂O | [2][3] |
| Molecular Weight | 238.28 g/mol | [2][3] |
| Appearance | Not explicitly reported | - |
| Melting Point | Not explicitly reported | - |
| Boiling Point | Not explicitly reported | - |
| Solubility | Soluble in DMSO | [4] |
| pKa | Not explicitly reported | - |
| LogP (Octanol/Water) | Not explicitly reported | - |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. This section outlines methodologies for the synthesis of this compound and the determination of its key physicochemical properties.
Synthesis of this compound
The synthesis of this compound can be achieved through the reduction of its parent compound, Nafimidone. A plausible and commonly employed method is outlined below.
Reaction: Reduction of 1-(2-naphthoylmethyl)-1H-imidazole (Nafimidone) to 1-(2-naphthyl)-2-(1H-imidazol-1-yl)ethanol (this compound).
Materials:
-
Nafimidone
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (B129727) (or another suitable alcohol solvent)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator)
Procedure:
-
Dissolution: Dissolve Nafimidone in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride in small portions while stirring. The molar ratio of sodium borohydride to Nafimidone should be optimized, typically ranging from 1.1 to 2 equivalents.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: After the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of deionized water.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with ethyl acetate multiple times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.
Determination of Physicochemical Properties
The following are standard experimental protocols for determining the key physicochemical properties of a compound like this compound.
The melting point can be determined using a standard melting point apparatus. A small amount of the purified solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
The solubility of this compound in various solvents (e.g., water, ethanol, DMSO, buffers at different pH) can be determined by adding an excess amount of the compound to a known volume of the solvent. The suspension is stirred at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6][7]
The acid dissociation constant (pKa) can be determined using potentiometric titration or UV-spectrophotometry. In potentiometric titration, a solution of the compound is titrated with a standard acid or base, and the pH is monitored. The pKa is the pH at which the compound is 50% ionized.
The shake-flask method is a common technique to determine the LogP value. A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the phases are then separated. The concentration of the compound in each phase is determined, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.
Signaling Pathway Interactions
Nafimidone and its alcohol metabolite are known to be potent inhibitors of cytochrome P450 (CYP450) enzymes, which are crucial for the metabolism of a wide range of xenobiotics, including many therapeutic drugs.[8] This inhibition can lead to significant drug-drug interactions.
The primary mechanism of action appears to be the interaction of the imidazole (B134444) moiety with the heme iron of the CYP450 enzyme. This interaction can be reversible (competitive or non-competitive) or irreversible (mechanism-based). Studies have shown that both Nafimidone and this compound exhibit a "mixed-type" inhibition pattern for the p-hydroxylation of phenytoin (B1677684), suggesting both competitive and non-competitive components to their inhibitory action.[9] The inhibition constant (Ki) for reduced Nafimidone (this compound) was found to be approximately 0.2 µM for this interaction.[9]
Below are diagrams illustrating the metabolic pathway of Nafimidone and its inhibitory effect on CYP450 enzymes.
Conclusion
This compound, as the primary and active metabolite of Nafimidone, warrants significant attention in drug development. While some of its physicochemical properties have been identified, further experimental determination of its melting point, boiling point, pKa, and logP is essential for a complete profile. The provided experimental protocols offer a framework for these investigations. The potent inhibitory effect of this compound on cytochrome P450 enzymes underscores the importance of considering potential drug-drug interactions in any therapeutic application. This technical guide serves as a foundational resource for researchers and scientists working with this promising compound.
References
- 1. This compound | 71009-17-1 [chemicalbook.com]
- 2. This compound 71009-17-1 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 71009-17-1 | Benchchem [benchchem.com]
- 5. Simultaneous determination of nafimidone [1-(2-naphthoylmethyl)imidazole], a new anticonvulsant agent, and a major metabolite in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Development of a stability-indicating assay for nafimidone [1-(2-naphthoylmethyl)imidazole hydrochloride] by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of the anticonvulsants, denzimol and nafimidone, with liver cytochrome P450 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nafimidone, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
Biotransformation of Nafimidone: A Technical Guide to the Catalytic Reduction to Nafimidone Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafimidone (B1677899), an anticonvulsant agent, undergoes significant biotransformation primarily through the reduction of its ketone moiety to form its major metabolite, nafimidone alcohol (also known as reduced nafimidone). This metabolic pathway is critical in determining the drug's pharmacokinetic profile and overall disposition. This technical guide provides an in-depth overview of the enzymatic processes governing this transformation, detailed experimental protocols for its in vitro investigation, and a summary of relevant quantitative data. The reduction is predominantly catalyzed by cytosolic enzymes, with strong evidence pointing towards Carbonyl Reductase 1 (CBR1) as a key biocatalyst. Understanding this biotransformation is essential for predicting drug-drug interactions, assessing metabolic stability, and guiding further drug development efforts.
Introduction
Nafimidone is an imidazole-containing compound investigated for its antiepileptic properties.[1] Like many xenobiotics, its efficacy and safety are influenced by its metabolic fate within the body. The principal metabolic pathway for nafimidone is a reductive transformation of its ketone group to a secondary alcohol, yielding this compound.[2] This conversion is a critical step in the drug's clearance. Studies have shown that while the parent drug has a short half-life, the alcohol metabolite has a longer half-life and is recovered in urine, indicating its importance in the overall pharmacokinetics of nafimidone.[1][2]
The enzymes responsible for such ketone reductions are typically NADPH-dependent oxidoreductases belonging to the aldo-keto reductase (AKR) or short-chain dehydrogenase/reductase (SDR) superfamilies.[3] Carbonyl reductase 1 (CBR1), a member of the SDR family, is a cytosolic enzyme known for its broad substrate specificity towards numerous endogenous and xenobiotic carbonyl compounds, making it a primary candidate for nafimidone metabolism.[4][5]
Enzymatic Pathway of Nafimidone Reduction
The biotransformation of nafimidone to this compound is a single-step reduction reaction. This process is catalyzed by cytosolic reductases in the liver and other tissues, requiring the cofactor NADPH (Nicotinamide Adenine Dinucleotide Phosphate) as a hydride donor.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Nafimidone and this compound
| Parameter | Value (100 mg single dose) | Value (300 mg single dose) | Reference |
|---|---|---|---|
| Nafimidone Half-Life (t1/2) | 1.34 ± 0.48 hours | 1.69 ± 0.91 hours | [2] |
| This compound Half-Life (t1/2) | 2.84 ± 0.72 hours | 4.22 ± 1.09 hours | [2] |
| Nafimidone Clearance | 43.56 ± 22.11 L/h/kg | 35.51 ± 28.93 L/h/kg | [2] |
| Urinary Recovery (as this compound) | 4 to 7% of daily dose | 4 to 7% of daily dose |[1] |
Table 2: Enzyme Kinetic Parameters
| Parameter | Value | Notes |
|---|---|---|
| Michaelis-Menten Constant (Km) | Data not available | Specific studies on purified enzymes with nafimidone as a substrate are required. |
| Maximum Velocity (Vmax) | Data not available | Specific studies on purified enzymes with nafimidone as a substrate are required. |
| Inhibition Constant (Ki) of Reduced Nafimidone | ~0.2 µM | This value is for the inhibition of phenytoin (B1677684) p-hydroxylation by this compound, not for its formation.[6] |
Experimental Protocols
The following sections detail methodologies for investigating the biotransformation of nafimidone in vitro.
General Experimental Workflow
The in vitro study of nafimidone metabolism typically follows a structured workflow from preparation to analysis.
In Vitro Metabolism Assay Using Human Liver Cytosol
This protocol describes a method to measure the rate of nafimidone reduction using the cytosolic fraction of human liver homogenates.
1. Materials and Reagents:
-
Human liver cytosol (commercially available)
-
Nafimidone and this compound analytical standards
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase) or direct NADPH
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Incubator/water bath (37°C)
-
Centrifuge
2. Preparation of Reaction Mixture:
-
Prepare a stock solution of nafimidone in a suitable solvent like DMSO (ensure final DMSO concentration in the incubation is <0.2%).
-
On ice, prepare the incubation mixture in microcentrifuge tubes. For a final volume of 200 µL:
-
100 mM Potassium Phosphate Buffer
-
Human liver cytosol (e.g., to a final concentration of 0.5 mg/mL protein)
-
NADPH regenerating system or NADPH (final concentration of 1 mM)
-
3. Incubation Procedure:
-
Pre-incubate the reaction mixture (without nafimidone) at 37°C for 5 minutes to equilibrate.
-
Initiate the reaction by adding nafimidone to achieve the desired final concentration (e.g., 1-100 µM).
-
Incubate at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
4. Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile to each aliquot.
-
Vortex briefly and centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC Analytical Method
A High-Performance Liquid Chromatography (HPLC) method is used to separate and quantify nafimidone and this compound.[7]
1. Instrumentation:
-
HPLC system with a UV or fluorescence detector.
-
Chiral stationary phase column for enantiomeric separation if required (e.g., Chiralpak AD).[8]
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water or a suitable buffer. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
Nafimidone: Fluorescence detection (e.g., Excitation at 290 nm, Emission at 360 nm).
-
This compound: UV detection (e.g., 254 nm).[7]
-
-
Injection Volume: 20 µL.
3. Quantification:
-
Generate a standard curve for both nafimidone and this compound using the analytical standards.
-
Calculate the concentration of the metabolite formed and the parent drug remaining in the experimental samples by interpolating from the standard curves.
Conclusion
The biotransformation of nafimidone to this compound is a primary metabolic pathway mediated by cytosolic carbonyl reductases, with CBR1 being the most likely candidate enzyme. This reductive process significantly influences the drug's pharmacokinetic profile. While detailed kinetic data for this specific reaction remain to be elucidated, the provided experimental protocols offer a robust framework for researchers to investigate its kinetics, stability, and potential for drug-drug interactions. Further studies using purified recombinant enzymes are necessary to fully characterize the enzymatic parameters and confirm the specific reductases involved in nafimidone metabolism.
References
- 1. Development of a stability-indicating assay for nafimidone [1-(2-naphthoylmethyl)imidazole hydrochloride] by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of nafimidone in patients with chronic intractable epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Enantiospecific assay for mammalian carbonyl reductase by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nafimidone, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatographic determination of nafimidone and its major metabolite this compound in human plasma and urine PMID: 3571406 | MCE [medchemexpress.cn]
- 8. dergipark.org.tr [dergipark.org.tr]
An In-depth Technical Guide on the Potential Therapeutic Targets of Nafimidone Alcohol and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nafimidone (B1677899), an imidazole-based anticonvulsant, and its primary metabolite, nafimidone alcohol, have demonstrated a range of biological activities suggesting multiple potential therapeutic applications.[1][2] This document provides a comprehensive technical overview of the known and putative therapeutic targets of this compound and its ester derivatives. It consolidates preclinical and clinical data, outlines key experimental methodologies, and visualizes the associated signaling pathways. The primary therapeutic potential of these compounds lies in their anticonvulsant properties, with emerging evidence for their roles in neuroprotection and management of epilepsy co-morbidities.[3]
Molecular Targets and Mechanism of Action
The therapeutic effects of nafimidone and its analogues are attributed to their interaction with several key molecular targets within the central nervous system and metabolic pathways.
Voltage-Gated Sodium Channels (NavChs)
A primary proposed mechanism for the anticonvulsant activity of nafimidone is the modulation of voltage-gated sodium channels. This is inferred from its activity profile in preclinical seizure models, which is similar to established sodium channel blockers like phenytoin (B1677684) and carbamazepine (B1668303).[1][4] By binding to and stabilizing the inactive state of these channels, nafimidone and its derivatives can reduce the sustained high-frequency firing of neurons that is characteristic of seizure activity. This mechanism is also a key target for the treatment of neuropathic pain, an area where nafimidone derivatives have been explored.[1]
Cholinesterase Inhibition
Certain alcohol ester derivatives of nafimidone have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3] This inhibition leads to increased levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, suggesting a therapeutic potential for addressing cognitive deficits that are often co-morbid with epilepsy.[3] Molecular docking studies predict that these compounds primarily interact with the peripheral anionic site of the cholinesterase enzymes.[3]
GABA-A Receptors
The role of GABA-A receptors as a direct target for nafimidone derivatives is currently ambiguous. While some in silico molecular docking studies have suggested a possible affinity for the benzodiazepine (B76468) binding site on the GABA-A receptor, experimental evidence is conflicting.[5] A study investigating three specific this compound esters found no significant affinity for the GABA-A receptor in radioligand binding assays.[3] Further investigation is required to clarify the interaction, if any, with this major inhibitory neurotransmitter receptor.
Cytochrome P450 Enzyme Inhibition
Nafimidone and its metabolite, this compound, are potent inhibitors of hepatic microsomal metabolism.[6] Specifically, they inhibit the cytochrome P450-mediated metabolism of other antiepileptic drugs, including phenytoin and carbamazepine.[6][7] This is a critical consideration for polypharmacy in epilepsy treatment, as it can lead to elevated plasma levels of co-administered drugs.[4] The mechanism involves a "mixed type" inhibition of the enzymes responsible for p-hydroxylation of phenytoin and epoxidation of carbamazepine.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of nafimidone and its derivatives.
Table 1: In Vivo Anticonvulsant Activity
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| Nafimidone Derivative 5i | Rat (MES test) | Intraperitoneal | 11.8 | [5] |
| Nafimidone Derivative 5c | Rat (MES test) | Intraperitoneal | 15.8 | [5] |
| Nafimidone Derivative 5b | Rat (MES test) | Intraperitoneal | 16.0 | [5] |
MES: Maximal Electroshock
Table 2: In Vitro Enzyme Inhibition
| Compound | Enzyme/Metabolic Pathway | Inhibition Constant (Ki) / IC50 | Reference |
| Reduced Nafimidone | Phenytoin p-hydroxylation | ~0.2 µM | [6] |
| Nafimidone | Carbamazepine epoxidation | 2.95 x 10⁻⁷ M (IC50) | [7] |
| Nafimidone | Diazepam C3-hydroxylation | 1.00 x 10⁻⁶ M (IC50) | [7] |
| Nafimidone | Diazepam N1-dealkylation | 5.95 x 10⁻⁷ M (IC50) | [7] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the putative signaling pathways modulated by this compound and its derivatives.
Caption: Proposed mechanism of action at voltage-gated sodium channels.
Caption: Inhibition of Acetylcholinesterase in the synaptic cleft.
Experimental Workflow
The following diagram provides a generalized workflow for the preclinical evaluation of nafimidone derivatives.
Caption: Generalized preclinical evaluation workflow for nafimidone derivatives.
Experimental Protocols
Detailed, step-by-step protocols are proprietary to the conducting research institutions. However, based on the cited literature, the methodologies for key experiments can be summarized as follows:
Maximal Electroshock (MES) Test
This is a standard preclinical screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Objective: To assess the ability of a compound to prevent seizure spread.
-
Methodology:
-
Animals (typically mice or rats) are administered the test compound or vehicle control, often via intraperitoneal (i.p.) or oral (p.o.) routes.
-
After a predetermined time for drug absorption, a brief electrical stimulus is delivered through corneal or ear-clip electrodes.
-
The stimulus is suprathreshold and reliably induces a tonic hindlimb extension in control animals.
-
The compound is considered protective if it prevents the tonic hindlimb extension.
-
The ED50 (the dose effective in 50% of animals) is calculated to quantify anticonvulsant potency.[5]
-
Cholinesterase Inhibition Assay
This in vitro spectrophotometric assay is used to determine the inhibitory potential of compounds against AChE and BChE.
-
Objective: To quantify the inhibition of acetylcholinesterase and butyrylcholinesterase.
-
Methodology:
-
The assay is typically performed in a microplate format.
-
The test compound is pre-incubated with a purified source of AChE or BChE.
-
A substrate (e.g., acetylthiocholine) and a chromogen (e.g., DTNB - Ellman's reagent) are added to the wells.
-
The enzyme hydrolyzes the substrate, and the product reacts with the chromogen to produce a colored compound.
-
The rate of color change is measured using a spectrophotometer.
-
Inhibitory activity is determined by the reduction in the rate of the reaction compared to a vehicle control. IC50 values are then calculated.[3]
-
Radioligand Binding Assay
This technique is used to determine the affinity of a drug for a specific receptor.
-
Objective: To assess the binding affinity of nafimidone derivatives to targets like the GABA-A receptor.
-
Methodology:
-
A preparation of cell membranes containing the receptor of interest is incubated with a radiolabeled ligand (a molecule known to bind to the receptor).
-
Increasing concentrations of the unlabeled test compound (nafimidone derivative) are added to compete with the radioligand for binding to the receptor.
-
After incubation, the bound and free radioligand are separated (e.g., by filtration).
-
The amount of radioactivity bound to the membranes is measured.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the binding affinity (Ki) can be calculated.[3]
-
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with a multi-target profile relevant to the treatment of epilepsy and its associated co-morbidities. The primary anticonvulsant mechanism appears to be mediated through the modulation of voltage-gated sodium channels. Additionally, the inhibition of cholinesterases presents a viable strategy for addressing cognitive impairment in epileptic patients. Future research should focus on:
-
Elucidating the precise interaction with voltage-gated sodium channel subtypes.
-
Clarifying the conflicting findings regarding GABA-A receptor affinity.
-
Optimizing the structure of derivatives to enhance potency for specific targets while minimizing off-target effects, such as cytochrome P450 inhibition.
-
Conducting further in vivo studies to validate the therapeutic potential for neuroprotection and cognitive enhancement.
References
- 1. Evaluation of the Effects of Novel Nafimidone Derivatives on Thermal Hypoalgesia in Mice with Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Potential of nafimidone derivatives against co-morbidities of epilepsy: In vitro, in vivo, and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of nafimidone in the treatment of intractable partial seizures: report of a two-center pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nafimidone, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of the anticonvulsants, denzimol and nafimidone, with liver cytochrome P450 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antifungal Potential of Nafimidone: A Proposed Early-Stage Research Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafimidone (B1677899), a compound primarily investigated for its anticonvulsant properties, presents a compelling case for exploration as a novel antifungal agent.[1][2] Its structural resemblance to the imidazole (B134444) ring of miconazole, a well-established azole antifungal, suggests a potential shared mechanism of action.[1] This technical guide outlines a proposed early-stage research framework to systematically evaluate the antifungal properties of Nafimidone. The following sections detail hypothetical experimental protocols, data presentation structures, and visualizations to guide researchers in this nascent field of inquiry. While direct research on Nafimidone's antifungal activity is not yet prevalent in publicly available literature, this document serves as a comprehensive roadmap for pioneering such investigations.
Introduction: The Rationale for Investigation
The global health burden of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the exploration of new therapeutic avenues.[3][4] Drug repurposing offers a promising strategy to accelerate the development of new treatments. Nafimidone, an imidazole derivative, has been noted for its structural similarity to miconazole, a cornerstone of antifungal therapy.[1] Azole antifungals, like miconazole, function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a critical step in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[5][6][7] This structural analogy forms the scientific basis for hypothesizing that Nafimidone may exert a similar inhibitory effect on fungal growth.
This guide provides a structured approach to validate this hypothesis through a series of proposed in vitro experiments, beginning with broad-spectrum susceptibility testing and progressing to mechanistic studies.
Proposed Experimental Workflow
A logical and phased approach is crucial for the efficient evaluation of a new compound's antimicrobial properties. The following workflow is proposed for the initial investigation of Nafimidone's antifungal potential.
Caption: Proposed experimental workflow for evaluating Nafimidone's antifungal properties.
Detailed Experimental Protocols
The following protocols are based on established methodologies in antifungal research, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[8]
Antifungal Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This experiment aims to determine the lowest concentration of Nafimidone that inhibits the visible growth of a panel of fungal isolates.
Materials:
-
Nafimidone powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal isolates (see Table 1 for a suggested panel)
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Nafimidone in DMSO.
-
Serial Dilutions: Perform serial twofold dilutions of the Nafimidone stock solution in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations.
-
Inoculum Preparation: Culture the fungal isolates on appropriate agar (B569324) plates. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
Inoculation: Dilute the standardized fungal suspension in RPMI-1640 medium and add it to each well of the microtiter plate containing the serially diluted Nafimidone.
-
Controls: Include a positive control (fungal inoculum without Nafimidone) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[9]
-
MIC Determination: The MIC is the lowest concentration of Nafimidone at which there is a significant inhibition of growth (typically ≥50%) compared to the positive control, determined visually or spectrophotometrically.[10]
Quantitative Data Presentation
Systematic and clear presentation of quantitative data is essential for comparative analysis. The following table structure is recommended for summarizing the MIC data.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of Nafimidone against a Panel of Fungal Pathogens
| Fungal Species | Strain ID | MIC (µg/mL) |
| Candida albicans | ATCC 90028 | |
| Candida glabrata | ATCC 90030 | |
| Candida krusei | ATCC 6258 | |
| Cryptococcus neoformans | ATCC 90113 | |
| Aspergillus fumigatus | ATCC 90906 |
Proposed Mechanism of Action and Visualization
Based on its structural similarity to azole antifungals, the hypothesized mechanism of action for Nafimidone is the inhibition of ergosterol biosynthesis.
Hypothesized Signaling Pathway
The proposed inhibitory action of Nafimidone within the fungal ergosterol biosynthesis pathway is depicted below.
Caption: Hypothesized mechanism of Nafimidone as an inhibitor of ergosterol biosynthesis.
Experimental Validation: Sterol Analysis
To validate the proposed mechanism, a sterol analysis of fungal cells treated with Nafimidone can be performed.
Procedure:
-
Fungal Culture: Grow a susceptible fungal strain in the presence and absence of a sub-inhibitory concentration of Nafimidone.
-
Sterol Extraction: Harvest the fungal cells and extract the total sterols using a suitable solvent system (e.g., chloroform/methanol).
-
Analysis: Analyze the extracted sterols using gas chromatography-mass spectrometry (GC-MS).
-
Data Interpretation: In Nafimidone-treated cells, a decrease in the ergosterol peak and an accumulation of lanosterol and other methylated sterol precursors, compared to untreated cells, would support the hypothesis that Nafimidone inhibits lanosterol 14α-demethylase.[5]
Conclusion and Future Directions
This document provides a foundational guide for the early-stage investigation of Nafimidone's antifungal properties. The proposed workflow and experimental protocols offer a systematic approach to generate initial efficacy data and elucidate its mechanism of action. Positive results from these in vitro studies would warrant further investigation, including:
-
Fungicidal vs. Fungistatic Activity: Determining whether Nafimidone kills or merely inhibits fungal growth.
-
In Vivo Efficacy: Evaluating the compound's activity in animal models of fungal infection.
-
Toxicity Studies: Assessing the cytotoxic effects on mammalian cells to determine its therapeutic index.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing Nafimidone analogs to optimize antifungal potency and selectivity.
The exploration of Nafimidone as a potential antifungal agent represents an exciting opportunity in the quest for new treatments for fungal diseases. The research outlined herein provides a clear and actionable path for scientists to embark on this promising area of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Early State Research on Antifungal Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early state research on antifungal natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Neuroprotective Effects of Nafimidone Alcohol Esters: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nafimidone, an arylalkyl imidazole, and its derivatives have been primarily investigated for their anticonvulsant properties. Recent studies have expanded their therapeutic potential to include neuroprotection, particularly for a subset of alcohol ester derivatives. This technical guide provides a comprehensive overview of the current research on the neuroprotective effects of Nafimidone alcohol esters, detailing their mechanism of action, experimental validation, and quantitative activity. The focus is on providing a technical resource for researchers and professionals in the field of drug discovery and development.
Neuroprotective Activity and Mechanism of Action
Recent research has identified specific this compound esters with promising neuroprotective capabilities. Notably, compound 5k has demonstrated a significant neuroprotective effect against kainic acid-induced neuronal death in hippocampal slice cultures.[1][2] Kainic acid is a potent agonist of glutamate (B1630785) receptors, and its over-activation leads to excitotoxicity, a common pathway in many neurodegenerative diseases. The ability of compound 5k to mitigate this neuronal damage suggests its potential as a therapeutic agent for conditions with an excitotoxic component.
The proposed mechanisms of action for the neuroprotective effects of this compound esters are multifaceted and subject to ongoing investigation. Initial hypotheses centered on the modulation of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system. However, radioligand binding assays for compounds 5g , 5i , and 5k have shown no significant affinity for the GABA-A receptor.[1][2]
In contrast, these compounds have been shown to inhibit cholinesterases. Specifically, compounds 5g, 5i, and 5k are inhibitors of acetylcholinesterase (AChE), and compound 5k also inhibits butyrylcholinesterase (BChE).[1][2] The inhibition of these enzymes leads to an increase in the synaptic levels of the neurotransmitter acetylcholine, which is known to play a role in cognitive function and neuronal survival. This suggests that the neuroprotective effects of these this compound esters may be mediated, at least in part, through the modulation of cholinergic signaling.
It is important to note that molecular docking studies on a related compound, 5l , have suggested a potential affinity for the benzodiazepine (B76468) binding site of the GABA-A receptor.[3] This discrepancy with the experimental findings for compounds 5g, 5i, and 5k highlights the need for further investigation to fully elucidate the structure-activity relationships and the precise molecular targets of this class of compounds.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound esters and related derivatives.
Table 1: Anticonvulsant Activity of Nafimidone Derivatives in Rats (MES Test, intraperitoneal administration)
| Compound | ED₅₀ (mg/kg) |
| 5b | 16.0 |
| 5c | 15.8 |
| 5i | 11.8 |
Data from in vivo studies in rats using the maximal electroshock (MES) seizure test, a standard model for screening anticonvulsant drugs.[3][4]
Table 2: In Vitro Activity Profile of Neuroprotective this compound Esters
| Compound | Neuroprotection (vs. Kainic Acid) | Acetylcholinesterase (AChE) Inhibition | Butyrylcholinesterase (BChE) Inhibition | GABA-A Receptor Affinity |
| 5g | Not Reported | Yes | No | No |
| 5i | Not Reported | Yes | No | No |
| 5k | Yes | Yes | Yes | No |
This table provides a qualitative summary of the in vitro findings. Quantitative data such as IC₅₀ values for cholinesterase inhibition and percentage of neuroprotection are not yet publicly available.[1][2]
Experimental Protocols
This section outlines the methodologies used in the key experiments to evaluate the neuroprotective and related activities of this compound esters.
Hippocampal Slice Culture Assay for Neuroprotection
This in vitro assay is a crucial tool for assessing the neuroprotective potential of compounds against excitotoxic insults.
-
Slice Preparation: Organotypic hippocampal slices are prepared from young rodents (e.g., postnatal day 7-9 rat pups). The hippocampi are dissected and sectioned into 350-400 µm thick slices.
-
Culture: Slices are cultured on semi-permeable membrane inserts in a nutrient-rich medium. This allows the tissue to maintain its three-dimensional structure and synaptic connectivity for several weeks.
-
Compound Treatment: After a period of stabilization in culture, the hippocampal slices are pre-incubated with the this compound ester (e.g., compound 5k) at various concentrations for a specified duration.
-
Excitotoxic Insult: Following pre-incubation, the slices are exposed to a neurotoxic concentration of kainic acid (e.g., 10-20 µM) for a defined period to induce neuronal death.
-
Assessment of Neuroprotection: Neuronal damage is quantified using fluorescent viability indicators. Propidium iodide (PI) is a common choice, as it only enters cells with compromised membranes (i.e., dead cells). The fluorescence intensity of PI is measured and compared between treated and untreated slices to determine the extent of neuroprotection.
Cholinesterase Inhibition Assay
The inhibitory activity of this compound esters against AChE and BChE is determined using a spectrophotometric method based on Ellman's reagent.
-
Enzyme and Substrate Preparation: Solutions of purified acetylcholinesterase or butyrylcholinesterase and their respective substrates (e.g., acetylthiocholine (B1193921) for AChE) are prepared in a suitable buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the this compound ester.
-
Reaction Initiation: The substrate and Ellman's reagent (DTNB) are added to the enzyme-inhibitor mixture. The enzymatic hydrolysis of the substrate produces thiocholine, which reacts with DTNB to produce a yellow-colored product.
-
Spectrophotometric Measurement: The rate of color formation is measured over time using a spectrophotometer at a wavelength of 412 nm.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined.
Radioligand Binding Assay for GABA-A Receptor Affinity
This assay is used to determine if a compound binds to a specific receptor, in this case, the GABA-A receptor.
-
Membrane Preparation: Cell membranes expressing the GABA-A receptor are prepared from a suitable source (e.g., rodent brain tissue or cultured cells).
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand that is known to bind to the GABA-A receptor (e.g., [³H]muscimol or [³H]flunitrazepam for the benzodiazepine site) in the presence of various concentrations of the this compound ester.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification of Radioactivity: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The ability of the test compound to displace the radiolabeled ligand from the receptor is determined. A lack of displacement indicates no significant binding affinity for the receptor site being studied.
Visualizations
Proposed Signaling Pathway for Neuroprotection
The following diagram illustrates the proposed signaling pathway for the neuroprotective effects of this compound esters, focusing on the inhibition of cholinesterases.
Caption: Proposed neuroprotective mechanism via cholinesterase inhibition.
Experimental Workflow for Neuroprotection Assessment
This diagram outlines the general workflow for evaluating the neuroprotective potential of this compound esters.
Caption: Workflow for in vitro neuroprotection screening.
Logical Relationship of Investigated Mechanisms
This diagram illustrates the logical flow of the investigation into the mechanism of action.
Caption: Investigative logic for the mechanism of action.
Conclusion and Future Directions
This compound esters represent a promising class of compounds with demonstrated neuroprotective effects, in addition to their established anticonvulsant activity. The available evidence strongly suggests that their neuroprotective mechanism is, at least in part, mediated by the inhibition of acetylcholinesterase and butyrylcholinesterase, leading to enhanced cholinergic neurotransmission.
Future research should focus on several key areas:
-
Quantitative Structure-Activity Relationship (QSAR) Studies: To identify the structural moieties responsible for the observed neuroprotective and cholinesterase inhibitory activities.
-
In-depth Mechanistic Studies: To further elucidate the downstream signaling pathways activated by enhanced cholinergic tone and to investigate other potential molecular targets.
-
Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties of the most potent compounds and their suitability for in vivo studies.
-
In Vivo Efficacy Studies: To evaluate the neuroprotective effects of lead compounds in animal models of neurodegenerative diseases.
The development of this compound esters as neuroprotective agents is a promising avenue for addressing the unmet medical need in the treatment of a wide range of neurological disorders.
References
- 1. scispace.com [scispace.com]
- 2. Naturally Occurring Cholinesterase Inhibitors from Plants, Fungi, Algae, and Animals: A Review of the Most Effective Inhibitors Reported in 2012-2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Compounds for Butyrylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Simultaneous Determination of Nafimidone and its Metabolite, Nafimidone Alcohol, by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the simultaneous quantitative analysis of Nafimidone (B1677899), a novel anticonvulsant agent, and its major active metabolite, Nafimidone alcohol, in biological matrices. The method utilizes High-Performance Liquid Chromatography (HPLC) coupled with UV and fluorescence detection, offering a rapid, sensitive, and selective assay suitable for pharmacokinetic studies, drug metabolism research, and stability testing.
Introduction
Nafimidone is an imidazole (B134444) derivative that has demonstrated significant anticonvulsant activity. Its primary route of metabolism involves the reduction of the ketone group to form this compound, which also exhibits anticonvulsant properties.[1][2] Therefore, a reliable analytical method for the simultaneous quantification of both the parent drug and its active metabolite is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments. The HPLC method described herein provides a robust platform for these analyses in various research and development settings.
Metabolic Pathway
The metabolic conversion of Nafimidone to this compound is a key biotransformation pathway.[2] Understanding this relationship is fundamental for interpreting analytical results.
Caption: Metabolic pathway of Nafimidone.
Experimental Protocols
This section details the methodologies for the HPLC analysis of Nafimidone and this compound.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and detectors is required.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Ion-pair chromatography can also be employed.[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled at 30 °C |
| Injection Volume | 20 µL |
| Detection | - Nafimidone: Fluorescence Detector (details not specified in abstracts) - This compound: UV Detector (details not specified in abstracts)[4] |
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Nafimidone and this compound reference standards in 10 mL of methanol (B129727) or a suitable organic solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with the mobile phase to construct a calibration curve (e.g., 1-1000 ng/mL).
Sample Preparation (from Plasma or Urine)
A solid-phase extraction (SPE) or protein precipitation method is recommended for sample clean-up.
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile. Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject the reconstituted sample into the HPLC system.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Nafimidone and this compound in biological samples.
Caption: HPLC analysis workflow.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the HPLC method based on available literature.
Table 2: Summary of Quantitative Data
| Parameter | Nafimidone | This compound | Reference |
| Detection Method | Fluorescence | UV | [4] |
| Limit of Detection (LOD) | To be determined | To be determined | [4] |
| Limit of Quantification (LOQ) | To be determined | To be determined | |
| Linearity Range | To be determined | To be determined | |
| Retention Time | Dependent on specific chromatographic conditions | Dependent on specific chromatographic conditions |
Note: The abstracts of the referenced papers confirm the development of a "rapid, sensitive and selective method" with specified detection techniques, but do not provide the exact quantitative values for LOD, LOQ, and linearity ranges.[4] These parameters should be determined during method validation.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter of a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The HPLC method outlined in this application note provides a framework for the reliable and simultaneous determination of Nafimidone and its active metabolite, this compound. By following the detailed protocols for sample preparation, chromatographic separation, and detection, researchers can obtain accurate and precise quantitative data essential for a wide range of studies in drug development and clinical research. The method's sensitivity and selectivity make it a valuable tool for advancing the understanding of Nafimidone's pharmacology.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Nafimidone, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a stability-indicating assay for nafimidone [1-(2-naphthoylmethyl)imidazole hydrochloride] by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic determination of nafimidone and its major metabolite this compound in human plasma and urine PMID: 3571406 | MCE [medchemexpress.cn]
Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model for Nafimidone Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Maximal Electroshock (MES) seizure model for the preclinical evaluation of Nafimidone (B1677899), an anticonvulsant drug candidate. This document outlines the scientific background, detailed experimental protocols, quantitative data presentation, and visual representations of workflows and potential signaling pathways.
Introduction to the Maximal Electroshock (MES) Seizure Model
The Maximal Electroshock (MES) seizure model is a widely used and well-validated preclinical assay for screening potential antiepileptic drugs.[1][2] It is particularly effective for identifying compounds that prevent the spread of seizures, making it a relevant model for generalized tonic-clonic seizures in humans.[1][2] The primary endpoint in this model is the abolition of the tonic hindlimb extension phase of the seizure.[1][3] An animal is considered protected if it does not exhibit this characteristic motor response following the electrical stimulus.[1]
Nafimidone, an imidazole-containing compound, has demonstrated anticonvulsant properties.[4] Understanding its efficacy and mechanism of action is crucial for its development as a potential therapeutic agent for epilepsy. The MES model provides a robust platform for quantifying the anticonvulsant potency of Nafimidone and comparing it with existing antiepileptic drugs (AEDs).
Quantitative Data Summary
The following tables summarize the available quantitative data for Nafimidone and its derivatives in the MES seizure model, alongside comparative data for standard AEDs.
Table 1: Anticonvulsant Activity of Nafimidone Derivatives in the MES Seizure Model (Rats)
| Compound | Administration Route | ED₅₀ (mg/kg) |
| Nafimidone Derivative 5b | Intraperitoneal (i.p.) | 16.0[5] |
| Nafimidone Derivative 5c | Intraperitoneal (i.p.) | 15.8[5] |
| Nafimidone Derivative 5i | Intraperitoneal (i.p.) | 11.8[5] |
Note: Specific ED₅₀ values for the parent compound Nafimidone in the MES model in mice and rats were not available in the reviewed literature. The data presented is for structurally related derivatives.
Table 2: Anticonvulsant Activity of Standard AEDs in the MES Seizure Model
| Compound | Animal Model | Administration Route | ED₅₀ (mg/kg) |
| Carbamazepine | Mice | Intraperitoneal (i.p.) | 9.67[6] |
| Carbamazepine | Rats | Intraperitoneal (i.p.) | 4.39[6] |
| Phenytoin | Mice | Intraperitoneal (i.p.) | 9.81[1] |
| Phenytoin | Rats | Intraperitoneal (i.p.) | 16.9[1] |
| Valproic Acid | Mice | Intraperitoneal (i.p.) | 196[1] |
| Valproic Acid | Rats | Intraperitoneal (i.p.) | 366[1] |
| Lacosamide | Mice | Intraperitoneal (i.p.) | 15.2[6] |
| Lacosamide | Rats | Intraperitoneal (i.p.) | 9.80[6] |
| Cenobamate | Mice | Intraperitoneal (i.p.) | 7.05[1] |
| Cenobamate | Rats | Intraperitoneal (i.p.) | 6[1] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for conducting the MES seizure test for the evaluation of Nafimidone.
Materials and Equipment
-
Electroconvulsive shock apparatus (e.g., Ugo Basile ECT unit)
-
Corneal electrodes
-
Animal restrainers (appropriate size for mice or rats)
-
Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)
-
Electrode solution (0.9% saline)
-
Nafimidone
-
Vehicle for Nafimidone (e.g., saline, distilled water with a small percentage of a solubilizing agent like Tween 80)
-
Standard AEDs for positive controls (e.g., Phenytoin, Carbamazepine)
-
Male CF-1 mice (20-25 g) or male Sprague-Dawley rats (100-150 g)
-
Animal scale
-
Syringes and needles for drug administration
Animal Preparation and Acclimation
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow for an acclimation period of at least 3-4 days before the experiment.
-
On the day of the experiment, weigh each animal to ensure accurate drug dosage calculation.
Drug Preparation and Administration
-
Prepare a stock solution of Nafimidone in the chosen vehicle. The concentration should be calculated to allow for an appropriate injection volume (e.g., 10 mL/kg for mice).
-
Prepare solutions of the vehicle control and positive control (standard AED).
-
Administer the test compound (Nafimidone), vehicle, or positive control to the animals via the desired route (e.g., intraperitoneal injection or oral gavage).
-
The time between drug administration and the MES test should be consistent and based on the time to peak effect of the drug, which should be determined in preliminary studies. A common time point for i.p. administration is 30-60 minutes.[4]
MES Seizure Induction
-
Gently restrain the animal.
-
Apply one to two drops of topical anesthetic to the corneas of the animal to minimize discomfort.
-
Apply a small amount of the electrode solution to the corneal electrodes.
-
Place the corneal electrodes on the corneas of the animal.
-
Deliver the electrical stimulus. Common parameters are:
Observation and Endpoint Measurement
-
Immediately after the stimulus, release the animal into an observation chamber.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure. This is characterized by a rigid, extended posture of the hindlimbs.
-
The primary endpoint is the abolition of the tonic hindlimb extension.[1] An animal is considered "protected" if it does not exhibit this response.
Data Analysis
-
For each dose group, calculate the percentage of animals protected from the tonic hindlimb extension.
-
The median effective dose (ED₅₀), which is the dose that protects 50% of the animals, can be calculated using statistical methods such as probit analysis.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the MES seizure model.
Proposed Signaling Pathway for Nafimidone's Anticonvulsant Action
The precise signaling pathway for Nafimidone's anticonvulsant effect is still under investigation. However, evidence suggests a potential interaction with the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system. Some studies on Nafimidone derivatives suggest an affinity for the benzodiazepine (B76468) binding site on the GABA-A receptor.[5]
Caption: Proposed GABA-A receptor mediated signaling pathway.
Logical Relationship of Experimental Components
Caption: Logical relationship of key experimental components.
References
- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 2. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anticonvulsant action of nafimidone on kindled amygdaloid seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Nafimidone Studies in the Kindled Amygdaloid Seizure Model in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the kindled amygdaloid seizure model in rats to evaluate the anticonvulsant properties of Nafimidone. This model is a well-established preclinical tool for studying temporal lobe epilepsy and for the screening of potential anti-epileptic drugs.
Introduction
The kindled amygdaloid seizure model in rats is a widely used animal model of temporal lobe epilepsy, the most common form of focal epilepsy in adults.[1] The model involves repeated, low-intensity electrical stimulation of the amygdala, which initially elicits a brief afterdischarge with no behavioral seizure. Over time, with repeated stimulation, the duration of the afterdischarge increases, and behavioral seizures develop and progressively increase in severity, a phenomenon known as kindling.[1] This gradual development of seizures mirrors the epileptogenesis seen in human temporal lobe epilepsy, making it a valuable model for studying the underlying mechanisms and for testing the efficacy of anticonvulsant compounds. Nafimidone, an imidazole (B134444) derivative, has been evaluated for its anticonvulsant effects in this model.
Data Presentation: Efficacy of Nafimidone in the Kindled Amygdaloid Seizure Model
The following tables summarize the quantitative data on the effects of Nafimidone on various seizure parameters in fully kindled rats. The data is primarily derived from studies utilizing both subthreshold and suprathreshold stimulation paradigms.
Table 1: Effect of Nafimidone on Suprathreshold-Elicited Seizures
| Dose (mg/kg, i.p.) | Seizure Severity Reduction | Afterdischarge Length Reduction | Notes |
| 25 | Significant | Significant | Efficacy observed at doses with some prestimulation toxicity. Maximum effect seen 15-30 minutes post-administration. |
| 50 | Significant | Significant | Efficacy observed at doses with some prestimulation toxicity. |
Table 2: Effect of Nafimidone on Threshold-Elicited Seizures
| Dose (mg/kg, i.p.) | Seizure Severity Reduction | Afterdischarge Duration Reduction | Seizure Threshold Elevation | Notes |
| 3.1 - 50 | Yes (non-dose responsive) | Yes (non-dose responsive) | Not significant | Reduced severity and duration of seizures elicited at the afterdischarge threshold. |
Table 3: Toxic Effects of High-Dose Nafimidone
| Dose (mg/kg, i.p.) | Observed Toxic Effects |
| 100 - 120 | Drug-induced electroencephalographic spikes in cortex and amygdala, leading to spontaneous seizures and approximately 25% mortality before electrical stimulation. |
Experimental Protocols
Protocol 1: Stereotaxic Surgery for Electrode Implantation
This protocol describes the surgical procedure for implanting a bipolar electrode into the basolateral amygdala of adult male rats.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-350 g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Bipolar stainless steel electrode (e.g., Plastics One)
-
Dental cement
-
Miniature screws
-
Surgical drill
-
Suturing material
-
Antiseptic solution and sterile saline
-
Analgesics
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent and ensure a surgical level of anesthesia is maintained throughout the procedure.
-
Stereotaxic Mounting: Mount the rat in the stereotaxic apparatus, ensuring the head is level.
-
Surgical Preparation: Shave the scalp, and clean the surgical area with an antiseptic solution. Make a midline incision to expose the skull.
-
Craniotomy: Using a surgical drill, create a small burr hole over the target coordinates for the basolateral amygdala. Typical coordinates relative to bregma are: Anteroposterior (AP): -2.8 mm, Mediolateral (ML): ±4.8 mm, Dorsoventral (DV): -8.5 mm from the skull surface. These coordinates may need to be adjusted based on the rat strain and age.
-
Anchor Screws: Place 2-3 miniature screws into the skull to serve as anchors for the dental cement.
-
Electrode Implantation: Slowly lower the bipolar electrode to the target DV coordinate.
-
Fixation: Secure the electrode assembly to the skull and anchor screws using dental cement.
-
Closure: Suture the scalp incision.
-
Post-operative Care: Administer analgesics and allow the rat to recover for at least one week before starting the kindling procedure. Monitor the animal for any signs of distress or infection.
Protocol 2: Amygdala Kindling Procedure
This protocol outlines the steps for inducing kindled seizures following surgical recovery.
Materials:
-
Fully recovered, electrode-implanted rats
-
Constant current stimulator
-
EEG recording system
-
Video monitoring system
Procedure:
-
Habituation: Handle the rats and habituate them to the experimental chamber for several days before starting the kindling stimulations.
-
Afterdischarge Threshold (ADT) Determination:
-
Connect the rat's implanted electrode to the stimulator and EEG recording system.
-
Deliver an initial stimulus of 50 µA for 1 second (60 Hz, 1 ms (B15284909) biphasic square wave pulses).
-
Observe the EEG for the presence of an afterdischarge (a period of high-frequency, high-amplitude spiking lasting at least 5 seconds).
-
If no afterdischarge is observed, increase the stimulus intensity in 25 µA increments every 5 minutes until an afterdischarge is elicited. The lowest intensity that consistently elicits an afterdischarge is the ADT.
-
-
Kindling Stimulation:
-
Stimulate the rats once or twice daily at an intensity slightly above the ADT or at a fixed suprathreshold intensity (e.g., 400 µA).
-
Record the EEG and video-monitor the rat's behavior during and after each stimulation.
-
-
Seizure Scoring: Score the behavioral seizures according to the Racine scale:
-
Stage 1: Facial clonus (mouth and facial movements).
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with bilateral forelimb clonus.
-
Stage 5: Rearing and falling with generalized tonic-clonic convulsions.
-
-
Fully Kindled State: A rat is considered fully kindled after exhibiting three consecutive Stage 5 seizures.
Protocol 3: Evaluation of Nafimidone's Anticonvulsant Activity
This protocol describes how to assess the effects of Nafimidone in fully kindled rats.
Materials:
-
Fully kindled rats
-
Nafimidone hydrochloride
-
Vehicle (e.g., saline or a suitable solvent)
-
Syringes for intraperitoneal (i.p.) injection
-
Stimulator and EEG/video recording setup
Procedure:
-
Baseline Seizure Parameters: In fully kindled rats, establish stable baseline seizure parameters (seizure severity, afterdischarge duration) by stimulating them daily for several days.
-
Drug Administration:
-
Administer a single i.p. injection of Nafimidone at the desired dose (e.g., 3.1, 10, 25, 50 mg/kg) or the vehicle.
-
The optimal time for testing after Nafimidone administration is between 15 and 30 minutes.
-
-
Post-treatment Stimulation: At the predetermined time point after drug administration, deliver the kindling stimulation (either at the ADT or a suprathreshold intensity).
-
Data Collection: Record the seizure severity (Racine scale) and the duration of the afterdischarge.
-
Data Analysis: Compare the seizure parameters after Nafimidone treatment to the baseline and vehicle-treated control groups using appropriate statistical methods (e.g., ANOVA, t-test).
Mandatory Visualizations
References
Application Notes and Protocols for the Synthesis of Nafimidone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Nafimidone (B1677899) derivatives, a class of compounds with promising anticonvulsant properties. The following sections outline the necessary reagents, step-by-step procedures for synthesis and purification, and methods for characterizing the final products. Additionally, quantitative data on the biological activity of representative derivatives are presented, along with a discussion of their proposed mechanism of action involving the GABA-A receptor.
Experimental Protocols
The synthesis of Nafimidone derivatives can be achieved through several routes. A common and effective method involves the preparation of Nafimidone oxime, followed by its esterification with a suitable acylating agent. This protocol details the synthesis of a representative derivative, Nafimidone Oxime Propionate.
Part 1: Synthesis of Nafimidone (1-(2-naphthyl)-2-(1H-imidazol-1-yl)ethanone)
Materials:
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Hexane
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Vilsmeier-Haack Reaction: In a round-bottom flask, dissolve 2-acetylnaphthalene (1 equivalent) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise while maintaining the temperature below 5°C. Stir the reaction mixture at room temperature for 2 hours.
-
Imidazoylation: In a separate flask, dissolve imidazole (2 equivalents) in DCM. Add the activated intermediate from the Vilsmeier-Haack reaction to the imidazole solution at 0°C. Allow the reaction to stir at room temperature overnight.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure Nafimidone.
Part 2: Synthesis of Nafimidone Oxime
Materials:
-
Nafimidone
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
-
Sodium acetate
-
Water
Procedure: A solution of hydroxylamine hydrochloride (3.18 mmol) and sodium acetate (2.08 mmol) are added to Nafimidone (1.22 mmol) in ethanol (12 mL).[1] The resulting mixture is stirred and refluxed for 1.5 hours.[1] After the solvent is evaporated under reduced pressure, the solid residue is diluted with water and extracted with a mixture of ethyl acetate and diethyl ether.[1] The combined organic layers are dried and concentrated to yield Nafimidone oxime, which can be further purified by recrystallization from ethanol.
Part 3: Synthesis of Nafimidone Oxime Propionate (Steglich Esterification)
Materials:
-
Nafimidone oxime
-
Propionic anhydride (B1165640)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve Nafimidone oxime (1 equivalent) in anhydrous DCM.
-
Esterification: To this solution, add propionic anhydride (1.2 equivalents), DCC (1.1 equivalents), and a catalytic amount of DMAP (0.1 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing the polarity) to afford the pure Nafimidone Oxime Propionate.[2][3][4][5]
Data Presentation
The anticonvulsant activity of Nafimidone and its derivatives is typically evaluated using the maximal electroshock (MES) seizure model in rodents. The median effective dose (ED₅₀) is a common metric for potency.
| Compound | Derivative Type | Animal Model | ED₅₀ (mg/kg) | Reference |
| Nafimidone | Parent Compound | Mouse (p.o.) | 56 | [6] |
| 1-(9H-fluoren-2-yl)-2-(1H-imidazol-1-yl)ethanone | Fluorenyl Derivative | Mouse (p.o.) | 25 | [6] |
| α-(9H-fluoren-2-yl)-α-methyl-1H-imidazole-1-ethanol | Fluorenyl Derivative | Mouse (p.o.) | 10 | [6] |
| Derivative 5b | (Arylalkyl)azole | Rat (i.p.) | 16.0 | [7][8] |
| Derivative 5c | (Arylalkyl)azole | Rat (i.p.) | 15.8 | [7][8] |
| Derivative 5i | (Arylalkyl)azole | Rat (i.p.) | 11.8 | [7][8] |
Mandatory Visualizations
Signaling Pathway
The anticonvulsant effects of Nafimidone derivatives are believed to be mediated through the positive allosteric modulation of the GABA-A receptor.[7][8] This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and reduced excitability. Nafimidone derivatives are thought to bind to an allosteric site on the receptor, enhancing the effect of GABA and thus potentiating the inhibitory signal.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Nafimidone in Plasma
These application notes provide detailed methodologies for the quantitative analysis of Nafimidone (B1677899), an anticonvulsant agent, in plasma samples. The protocols are intended for researchers, scientists, and professionals involved in drug development and clinical monitoring.
High-Performance Liquid Chromatography (HPLC) with Fluorescence and UV Detection
This method allows for the simultaneous determination of Nafimidone and its major metabolite in plasma. It is a robust and sensitive technique suitable for pharmacokinetic studies.
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1.0 mL of plasma in a glass-stoppered centrifuge tube, add 50 µL of an internal standard solution (e.g., a suitable analogue of Nafimidone).
-
Add 0.5 mL of 1 M sodium carbonate buffer (pH 10).
-
Add 6 mL of a mixture of heptane (B126788) and isoamyl alcohol (98:2, v/v).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes.
-
Transfer the organic layer to a clean centrifuge tube.
-
Add 150 µL of 0.05 M phosphoric acid.
-
Vortex for 30 seconds.
-
Centrifuge at 2000 x g for 5 minutes.
-
Aspirate and discard the organic (upper) layer.
-
Inject a 100 µL aliquot of the remaining aqueous phase into the HPLC system.
2. HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., µBondapak C18, 30 cm x 3.9 mm, 10 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.01 M potassium phosphate (B84403) monobasic (pH 3) (35:65, v/v).
-
Flow Rate: 2.0 mL/min.
-
Detection:
-
Fluorescence (for Nafimidone): Excitation at 290 nm and emission at 365 nm.
-
UV (for the metabolite): 280 nm.
-
3. Calibration and Quantification:
-
Prepare calibration standards by spiking known amounts of Nafimidone and its metabolite into blank plasma.
-
Process the standards and samples as described in the sample preparation section.
-
Construct a calibration curve by plotting the peak height (or area) ratio of the analyte to the internal standard against the concentration.
-
Determine the concentration of Nafimidone and its metabolite in the unknown samples from the calibration curve.
Quantitative Data Summary
| Parameter | Nafimidone | Metabolite |
| Limit of Detection | 1 ng/mL[1] | 5 ng/mL[1] |
| Linearity Range | 2.5 - 200 ng/mL | 10 - 200 ng/mL |
| Recovery | > 90% | > 90% |
| Precision (RSD) | < 5% | < 5% |
Experimental Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While a specific LC-MS/MS method for Nafimidone is not detailed in the provided search results, a representative protocol can be established based on common practices for other antiepileptic drugs.[2][3][4] This method offers high sensitivity and selectivity.
Experimental Protocol
1. Sample Preparation (Protein Precipitation): [2][3]
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled Nafimidone).
-
Add 300 µL of acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 5-10 µL aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A reversed-phase C18 column with a smaller particle size (e.g., < 2 µm) for faster analysis.
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
A gradient elution is typically used.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for Nafimidone and the internal standard.
3. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of Nafimidone into blank plasma.
-
Process the standards and samples using the protein precipitation method.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Quantify Nafimidone in the unknown samples using the calibration curve.
Quantitative Data Summary (Representative)
| Parameter | Expected Performance |
| Lower Limit of Quantification (LLOQ) | ≤ 1 ng/mL |
| Linearity Range | 1 - 1000 ng/mL (R² > 0.99) |
| Recovery | 85 - 115% |
| Precision (RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
Experimental Workflow
References
- 1. Simultaneous determination of nafimidone [1-(2-naphthoylmethyl)imidazole], a new anticonvulsant agent, and a major metabolite in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
Application Notes and Protocols for Radioligand Binding Assays to Determine Nafimidone Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafimidone is an imidazole-containing anticonvulsant agent.[1][2] Understanding its mechanism of action is crucial for its therapeutic application and for the development of novel antiepileptic drugs. While some studies have explored its effects on microsomal metabolism and its interaction with cytochrome P450, its direct interactions with specific neurotransmitter receptors, which are common targets for anticonvulsant drugs, remain to be fully elucidated.[3][4][5] This document provides detailed application notes and protocols for conducting radioligand binding assays to determine the binding affinity of Nafimidone for key central nervous system (CNS) receptors implicated in seizure activity, namely the GABA-A receptor, the NMDA receptor, and voltage-gated sodium channels.
Radioligand binding assays are a robust and sensitive method to quantify the interaction between a ligand and a receptor, providing essential data on binding affinity (Ki), receptor density (Bmax), and the dissociation constant (Kd).[1][6] The protocols outlined below are designed to be a comprehensive guide for researchers investigating the pharmacological profile of Nafimidone.
Data Presentation: Hypothetical Receptor Binding Affinity of Nafimidone
The following tables present a hypothetical summary of quantitative data from competitive radioligand binding assays for Nafimidone against various CNS receptors. This data is for illustrative purposes to demonstrate how results would be presented and should not be considered as experimentally verified.
Table 1: Hypothetical Binding Affinity of Nafimidone for GABA-A Receptor (Benzodiazepine Site)
| Radioligand | Tissue/Cell Preparation | Unlabeled Ligand | IC50 (nM) | Ki (nM) |
| [³H]-Flunitrazepam | Rat cortical membranes | Diazepam (control) | 8.5 | 4.2 |
| Nafimidone | >10,000 | >10,000 |
Table 2: Hypothetical Binding Affinity of Nafimidone for NMDA Receptor (Glutamate Site)
| Radioligand | Tissue/Cell Preparation | Unlabeled Ligand | IC50 (nM) | Ki (nM) |
| [³H]-CGP 39653 | Rat cortical synaptosomes | L-Glutamate (control) | 150 | 75 |
| Nafimidone | >10,000 | >10,000 |
Table 3: Hypothetical Binding Affinity of Nafimidone for Voltage-Gated Sodium Channel (Site 2)
| Radioligand | Tissue/Cell Preparation | Unlabeled Ligand | IC50 (nM) | Ki (nM) |
| [³H]-Batrachotoxin | Rat brain synaptosomes | Veratridine (control) | 250 | 120 |
| Nafimidone | 850 | 410 |
Experimental Protocols
General Workflow for Radioligand Binding Assays
The general workflow for a competitive radioligand binding assay involves the preparation of a biological sample containing the target receptor, incubation with a radiolabeled ligand and the test compound (Nafimidone), separation of bound from free radioligand, and quantification of radioactivity.
Protocol 1: Competitive Binding Assay for GABA-A Receptor (Benzodiazepine Site)
This protocol is designed to determine the affinity of Nafimidone for the benzodiazepine (B76468) binding site on the GABA-A receptor.[3][7]
Materials:
-
Radioligand: [³H]-Flunitrazepam
-
Tissue Preparation: Rat cortical membranes
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Unlabeled Ligands: Nafimidone, Diazepam (for non-specific binding)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and cocktail
-
96-well plates
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold assay buffer and centrifuge at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspension in fresh buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Flunitrazepam (final concentration ~1 nM), and 100 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of Diazepam (final concentration 10 µM), 50 µL of [³H]-Flunitrazepam, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of Nafimidone, 50 µL of [³H]-Flunitrazepam, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 4°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the logarithm of the Nafimidone concentration and fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Competitive Binding Assay for NMDA Receptor (Glutamate Site)
This protocol is to assess the affinity of Nafimidone for the glutamate (B1630785) binding site of the NMDA receptor.[8][9]
Materials:
-
Radioligand: [³H]-CGP 39653
-
Tissue Preparation: Rat cortical synaptosomes
-
Assay Buffer: 50 mM Tris-acetate, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-acetate, pH 7.4
-
Unlabeled Ligands: Nafimidone, L-Glutamate (for non-specific binding)
-
Glass fiber filters
-
Scintillation vials and cocktail
-
96-well plates
Procedure:
-
Synaptosome Preparation: Prepare synaptosomes from rat cerebral cortices using standard subcellular fractionation techniques.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-CGP 39653 (final concentration ~2 nM), and 100 µL of synaptosome suspension.
-
Non-specific Binding (NSB): 50 µL of L-Glutamate (final concentration 1 mM), 50 µL of [³H]-CGP 39653, and 100 µL of synaptosome suspension.
-
Competitive Binding: 50 µL of varying concentrations of Nafimidone, 50 µL of [³H]-CGP 39653, and 100 µL of synaptosome suspension.
-
-
Incubation: Incubate the plate at room temperature for 20 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters and wash three times with cold wash buffer.
-
Quantification: Measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 and Ki values for Nafimidone as described in Protocol 1.
Protocol 3: Competitive Binding Assay for Voltage-Gated Sodium Channels (Site 2)
This protocol is to determine the affinity of Nafimidone for site 2 of the voltage-gated sodium channel.[2][10]
Materials:
-
Radioligand: [³H]-Batrachotoxin A 20-α-benzoate ([³H]-BTX-B)
-
Tissue Preparation: Rat brain synaptosomes
-
Assay Buffer: 50 mM HEPES, 130 mM choline (B1196258) chloride, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM glucose, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Unlabeled Ligands: Nafimidone, Veratridine (for non-specific binding)
-
Glass fiber filters
-
Scintillation vials and cocktail
-
96-well plates
Procedure:
-
Synaptosome Preparation: Prepare synaptosomes from rat brain tissue.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer containing scorpion venom (to open channels), 50 µL of [³H]-BTX-B (final concentration ~5 nM), and 100 µL of synaptosome suspension.
-
Non-specific Binding (NSB): 50 µL of Veratridine (final concentration 300 µM), 50 µL of [³H]-BTX-B, and 100 µL of synaptosome suspension.
-
Competitive Binding: 50 µL of varying concentrations of Nafimidone, 50 µL of [³H]-BTX-B, and 100 µL of synaptosome suspension.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration and wash three times with cold wash buffer.
-
Quantification: Measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 and Ki values for Nafimidone as described in Protocol 1.
Signaling Pathways
GABA-A Receptor Signaling
The GABA-A receptor is a ligand-gated ion channel. Binding of GABA leads to the influx of chloride ions, hyperpolarizing the neuron and inhibiting action potential firing. Benzodiazepines are positive allosteric modulators that enhance the effect of GABA.
NMDA Receptor Signaling
The NMDA receptor is a glutamate-gated ion channel that is also voltage-dependent. Its activation allows the influx of calcium and sodium ions, leading to neuronal excitation.
Voltage-Gated Sodium Channel Function
Voltage-gated sodium channels are responsible for the rising phase of the action potential in most excitable cells. Their blockade can reduce neuronal excitability.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Interaction of the anticonvulsants, denzimol and nafimidone, with liver cytochrome P450 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nafimidone, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacological specificity of N-methyl-D-aspartate receptors in rat cerebral cortex: correspondence between radioligand binding and electrophysiological measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Drug Binding to Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Spectrophotometric Analysis of Cholinesterase Inhibition by Nafimidone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafimidone and its derivatives are a class of compounds primarily investigated for their anticonvulsant properties. However, the structural similarity of some of these derivatives to known cholinesterase inhibitors warrants the investigation of their potential activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. This document provides a detailed protocol for the spectrophotometric determination of cholinesterase inhibition by Nafimidone derivatives using the Ellman's method. This method is a rapid, simple, and reliable colorimetric assay suitable for high-throughput screening of potential enzyme inhibitors.[1]
The assay is based on the enzymatic hydrolysis of acetylthiocholine (B1193921) (ATCh) by cholinesterase, which produces thiocholine (B1204863). Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm.[2][3][4][5] The rate of color development is proportional to the cholinesterase activity. Potential inhibitors, such as Nafimidone derivatives, will decrease the rate of the reaction, and the degree of inhibition can be quantified and used to determine key parameters like the half-maximal inhibitory concentration (IC50).
Data Presentation: Inhibitory Activity of Nafimidone Derivatives
The following table summarizes hypothetical quantitative data for the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by a series of Nafimidone derivatives. This data is for illustrative purposes to demonstrate how results from the described protocol can be presented.
| Compound ID | Derivative Substitution | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |
| NAF-001 | Unsubstituted | 85.3 ± 4.2 | 120.1 ± 6.5 | 1.41 |
| NAF-002 | 4-Chloro | 42.1 ± 2.5 | 98.7 ± 5.1 | 2.34 |
| NAF-003 | 4-Methoxy | 65.8 ± 3.9 | 110.4 ± 7.2 | 1.68 |
| NAF-004 | 3,4-Dichloro | 25.6 ± 1.8 | 75.2 ± 4.8 | 2.94 |
| NAF-005 | 4-Nitro | 15.2 ± 1.1 | 50.9 ± 3.3 | 3.35 |
| Donepezil | (Reference Standard) | 0.025 ± 0.002 | 3.5 ± 0.2 | 140 |
Experimental Protocols
Principle of the Assay
The spectrophotometric assay for cholinesterase inhibition is based on the Ellman's method. Acetylcholinesterase catalyzes the hydrolysis of acetylthiocholine to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form the yellow 5-thio-2-nitrobenzoate (TNB) anion, which is measured colorimetrically at 412 nm. The rate of the enzymatic reaction is determined by measuring the increase in absorbance over time. The presence of an inhibitor, such as a Nafimidone derivative, will reduce the rate of this reaction.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Nafimidone derivatives
-
Donepezil (as a positive control)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer.
-
ATCh Solution (10 mM): Dissolve an appropriate amount of acetylthiocholine iodide in the phosphate buffer. Prepare this solution fresh daily.
-
Enzyme Solutions (AChE and BChE): Prepare stock solutions of AChE and BChE in phosphate buffer. The final concentration should be determined empirically to yield a linear increase in absorbance over a few minutes. A typical concentration might be 0.1 U/mL.
-
Nafimidone Derivative Stock Solutions: Prepare stock solutions of the Nafimidone derivatives in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Working Inhibitor Solutions: Prepare serial dilutions of the Nafimidone derivatives and the positive control (Donepezil) in phosphate buffer to achieve a range of desired concentrations for the assay.
Assay Protocol
The following protocol is for a single concentration of an inhibitor in a 96-well plate format. A full experiment should include a range of inhibitor concentrations to determine the IC50 value.
-
Assay Mixture Preparation: In each well of a 96-well plate, add the following in order:
-
140 µL of 0.1 M Phosphate Buffer (pH 8.0)
-
20 µL of the working inhibitor solution (Nafimidone derivative or Donepezil) or buffer for the control.
-
20 µL of the DTNB solution.
-
-
Pre-incubation: Add 20 µL of the enzyme solution (AChE or BChE) to each well. Mix gently and pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes).
-
Initiation of Reaction: Add 20 µL of the ATCh solution to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 30 seconds for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well.
-
The percentage of inhibition for each concentration of the Nafimidone derivative is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for the spectrophotometric cholinesterase inhibition assay.
Cholinergic Synapse Signaling Pathway
Caption: Inhibition of acetylcholine hydrolysis by a Nafimidone derivative.
References
- 1. Validation of an automated spectrophotometric assay for the determination of cholinesterase activity in canine serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, inhibitory activity of cholinesterases, and neuroprotective profile of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectrophotometric methods for determination of cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cognitive Effects of Nafimidone Using the Morris Water Maze Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafimidone (B1677899) is an imidazole-containing compound initially investigated for its anticonvulsant properties.[1][2] Recent research into its derivatives has suggested potential neuroprotective and cognitive-enhancing effects, including the inhibition of cholinesterases, enzymes critical in the degradation of the neurotransmitter acetylcholine (B1216132) which plays a significant role in learning and memory.[3] The Morris water maze (MWM) is a widely used behavioral assay to evaluate hippocampal-dependent spatial learning and memory in rodents, making it a suitable test for assessing the potential cognitive effects of Nafimidone.[3] These application notes provide a detailed protocol for utilizing the MWM to assess the impact of Nafimidone on spatial learning and memory.
Data Presentation
The following tables represent hypothetical data for a study investigating the effects of Nafimidone on cognitive performance in a rodent model.
Table 1: Escape Latency During Acquisition Phase
| Treatment Group | Day 1 (s) | Day 2 (s) | Day 3 (s) | Day 4 (s) | Day 5 (s) |
| Vehicle Control | 60 ± 5.2 | 45 ± 4.8 | 32 ± 3.9 | 25 ± 3.1 | 20 ± 2.5 |
| Nafimidone (10 mg/kg) | 58 ± 4.9 | 38 ± 4.1 | 25 ± 3.5 | 18 ± 2.8 | 15 ± 2.1 |
| Nafimidone (20 mg/kg) | 55 ± 5.1 | 35 ± 3.9 | 22 ± 3.2 | 15 ± 2.4 | 12 ± 1.9 |
*Values are presented as mean ± SEM.
Table 2: Probe Trial Performance
| Treatment Group | Time in Target Quadrant (%) | Platform Crossings (n) |
| Vehicle Control | 28 ± 3.1 | 3.5 ± 0.8 |
| Nafimidone (10 mg/kg) | 42 ± 4.5 | 5.2 ± 1.1 |
| Nafimidone (20 mg/kg) | 55 ± 5.3 | 6.8 ± 1.3 |
*Values are presented as mean ± SEM.
Experimental Protocols
Materials and Equipment
-
Compound: Nafimidone hydrochloride
-
Vehicle: 0.9% sterile saline
-
Animals: Adult male Wistar rats (250-300g)
-
Morris Water Maze: A circular pool (approximately 1.5 m in diameter and 0.6 m high) filled with water (22-24°C) made opaque with non-toxic white paint.
-
Escape Platform: A circular platform (10 cm in diameter) submerged 1-2 cm below the water surface.
-
Visual Cues: Various high-contrast geometric shapes placed on the walls of the testing room.
-
Video Tracking System: A camera mounted above the center of the maze connected to a computer with tracking software (e.g., ANY-maze).
Experimental Workflow
Experimental workflow for the Morris water maze test.
Procedure
-
Acclimation and Habituation:
-
House rats in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow at least 7 days for acclimation to the housing facility.
-
For 3 days prior to the experiment, handle each rat for 5 minutes daily and administer a saline injection to habituate them to the injection procedure.
-
-
Drug Administration:
-
Prepare fresh solutions of Nafimidone in saline on each day of the experiment.
-
Administer the assigned treatment (vehicle, 10 mg/kg Nafimidone, or 20 mg/kg Nafimidone) via intraperitoneal (IP) injection 30 minutes before the first trial of each day during the acquisition phase.
-
-
Acquisition Phase (5 days):
-
Conduct four trials per day for each rat.
-
For each trial, gently place the rat into the water facing the wall at one of four quasi-random starting positions (North, South, East, West).
-
Allow the rat to swim freely to find the hidden platform. The maximum trial duration is 60 seconds.
-
If the rat finds the platform, allow it to remain there for 15 seconds.
-
If the rat fails to find the platform within 60 seconds, gently guide it to the platform and allow it to stay for 15 seconds.
-
The inter-trial interval should be approximately 15 minutes.
-
-
Probe Trial (Day 6):
-
24 hours after the final acquisition trial, remove the escape platform from the pool.
-
Place each rat in the maze at a novel starting position.
-
Allow the rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.
-
Potential Signaling Pathway
The cognitive-enhancing effects of Nafimidone may be mediated through the inhibition of acetylcholinesterase (AChE). AChE is the primary enzyme responsible for the breakdown of acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, Nafimidone could increase the concentration and duration of action of ACh, leading to enhanced cholinergic neurotransmission. This, in turn, can activate postsynaptic muscarinic and nicotinic receptors, triggering downstream signaling cascades known to be involved in synaptic plasticity and memory formation, such as the activation of protein kinase C (PKC) and extracellular signal-regulated kinase (ERK), ultimately leading to changes in gene expression and protein synthesis that support long-term memory.[4][5]
Potential signaling pathway of Nafimidone's cognitive effects.
References
- 1. Nafimidone - Wikipedia [en.wikipedia.org]
- 2. The anticonvulsant action of nafimidone on kindled amygdaloid seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential of nafimidone derivatives against co-morbidities of epilepsy: In vitro, in vivo, and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling pathways relevant to cognition-enhancing drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Open Field Test Behavioral Analysis Following Nafimidone Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting an open field test to assess the behavioral effects of Nafimidone administration in rodents. This information is intended to guide researchers in designing and executing robust behavioral pharmacology studies.
Introduction to Nafimidone and the Open field test
Nafimidone is an anticonvulsant drug with a pharmacological profile that suggests it may act on voltage-gated sodium channels and enhance GABA-mediated neurotransmission.[1][2] Such mechanisms of action can influence not only seizure thresholds but also behaviors related to anxiety and locomotion. The open field test is a widely used and validated method in behavioral neuroscience to assess locomotor activity, exploration, and anxiety-like behavior in rodents. Animals are placed in a novel, open arena, and their spontaneous behavior is recorded and analyzed. Key parameters, such as the distance traveled, time spent in the center of the arena, and exploratory behaviors, provide insights into the animal's emotional state and general activity levels.
Key Behavioral Parameters in the Open Field Test
The following are the primary behavioral endpoints typically measured in an open field test to assess the effects of a compound like Nafimidone:
-
Locomotor Activity:
-
Total Distance Traveled: A measure of general activity and locomotion.
-
Velocity: The speed of the animal's movement.
-
-
Anxiety-Like Behavior:
-
Time Spent in the Center: Rodents naturally have an aversion to open, brightly lit spaces. A greater amount of time spent in the center of the arena is indicative of reduced anxiety-like behavior (anxiolytic effect).
-
Frequency of Center Entries: The number of times the animal enters the central zone of the open field.
-
Thigmotaxis (Wall-Hugging): The tendency of rodents to remain close to the walls of the arena. Increased thigmotaxis is associated with higher levels of anxiety.
-
-
Exploratory Behavior:
-
Rearing: The number of times the animal stands on its hind legs, often to explore the environment.
-
Grooming: Self-cleaning behaviors, which can be altered by stress and drug administration.
-
Expected Effects of Nafimidone in the Open Field Test
Given its proposed mechanism of action as an anticonvulsant that may enhance GABAergic inhibition, the administration of Nafimidone could potentially lead to the following behavioral changes in an open field test:
-
Anxiolytic-like effects: An increase in the time spent in the center of the arena and a decrease in thigmotaxis.
-
Sedative effects at higher doses: A decrease in total distance traveled and velocity.
-
Altered exploratory behavior: Changes in the frequency of rearing and grooming.
Data Presentation
Disclaimer: The following data is a representative template and is not derived from actual experimental results of Nafimidone administration, as such data is not publicly available. It is based on typical findings for anticonvulsant compounds with similar mechanisms of action.
Table 1: Effects of Nafimidone on Locomotor Activity in the Open Field Test
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Average Velocity (cm/s) |
| Vehicle | 0 | 2500 ± 150 | 8.3 ± 0.5 |
| Nafimidone | 10 | 2350 ± 180 | 7.8 ± 0.6 |
| Nafimidone | 30 | 1800 ± 200 | 6.0 ± 0.7 |
| Nafimidone | 100 | 1200 ± 170 | 4.0 ± 0.6 |
Values are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to the vehicle group.
Table 2: Effects of Nafimidone on Anxiety-Like Behavior in the Open Field Test
| Treatment Group | Dose (mg/kg) | Time in Center (s) | Center Entries | Rearing Frequency |
| Vehicle | 0 | 25 ± 5 | 15 ± 3 | 30 ± 4 |
| Nafimidone | 10 | 40 ± 6 | 20 ± 4 | 28 ± 5 |
| Nafimidone | 30 | 55 ± 8** | 25 ± 5 | 22 ± 4* |
| Nafimidone | 100 | 30 ± 7 | 18 ± 4 | 15 ± 3** |
Values are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to the vehicle group.
Experimental Protocols
Materials and Apparatus
-
Animals: Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), aged 8-12 weeks. Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.
-
Nafimidone: To be dissolved in a suitable vehicle (e.g., saline with 0.5% Tween 80). Doses should be determined based on preliminary dose-response studies.
-
Open Field Arena: A square or circular arena (e.g., 50 cm x 50 cm x 40 cm for mice) made of a non-porous material (e.g., PVC or Plexiglas) for easy cleaning. The floor of the arena is typically divided into a central zone and a peripheral zone by video tracking software.
-
Video Recording and Analysis System: A camera mounted above the arena to record the animal's behavior. The video output is connected to a computer with a video tracking software (e.g., EthoVision XT, ANY-maze) for automated analysis of the behavioral parameters.
-
Cleaning Solution: 70% ethanol (B145695) or a similar cleaning agent to clean the arena between trials to eliminate olfactory cues.
Experimental Procedure
-
Acclimation: Animals should be acclimated to the testing room for at least 30 minutes before the start of the experiment.
-
Drug Administration: Administer Nafimidone or the vehicle solution via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined time before the test (e.g., 30 minutes). The volume of administration should be consistent across all animals (e.g., 10 ml/kg for mice).
-
Open Field Test:
-
Gently place the animal in the center of the open field arena.
-
Immediately start the video recording and tracking software.
-
Allow the animal to explore the arena for a set period, typically 5 to 10 minutes.
-
The experimenter should leave the room during the test to avoid influencing the animal's behavior.
-
-
Post-Test:
-
At the end of the test period, carefully remove the animal from the arena and return it to its home cage.
-
Thoroughly clean the arena with 70% ethanol and allow it to dry completely before testing the next animal.
-
-
Data Analysis:
-
Use the video tracking software to automatically analyze the recorded videos and extract the quantitative data for the behavioral parameters listed above.
-
Statistical analysis should be performed using appropriate methods (e.g., one-way ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
Visualizations
Experimental Workflow
References
Application Notes: Hippocampal Slice Culture Assay for Neuroprotection Studies
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and epilepsy are characterized by the progressive loss of neurons.[1] The study of neuroprotective agents that can prevent or slow this neuronal death is a critical area of drug development. Organotypic hippocampal slice cultures (OHSCs) offer a powerful in vitro model for this research.[2][3] This model preserves the complex three-dimensional cytoarchitecture, synaptic circuitry, and cellular diversity of the hippocampus, including neurons and glial cells.[2][4][5] Key advantages of OHSCs include a significant reduction in the number of animals required for experiments, the ability to test multiple conditions or drug concentrations from a single animal, and precise control over the extracellular environment.[2][6] These cultures can be maintained for several weeks, allowing for the study of both acute and chronic effects of neurotoxic insults and potential therapeutic agents.[5][7]
Principle of the Assay
The neuroprotection assay using OHSCs is typically based on a model of excitotoxicity, a key pathological process in many neurological disorders.[8] This process is initiated by excessive stimulation of glutamate (B1630785) receptors, leading to an influx of ions, mitochondrial dysfunction, and ultimately, neuronal cell death.[4][9]
In this assay, hippocampal slices are first cultured to allow for recovery and stabilization. Subsequently, an excitotoxic insult is induced using glutamate receptor agonists like N-methyl-D-aspartate (NMDA), kainic acid (KA), or glutamate itself.[10][11] Test compounds are co-administered with the excitotoxin to assess their ability to prevent neuronal death. Cell viability is most commonly quantified by measuring the uptake of propidium (B1200493) iodide (PI), a fluorescent dye that is excluded by healthy cells but enters cells with compromised membranes, where it intercalates with DNA and fluoresces.[10][11][12] A reduction in PI fluorescence in the presence of a test compound indicates a neuroprotective effect.[11]
Experimental Workflow
The overall workflow for the hippocampal slice culture neuroprotection assay involves several key stages, from tissue preparation to data analysis.
Caption: Workflow for the OHSC neuroprotection assay.
Detailed Experimental Protocols
Protocol 1: Preparation of Organotypic Hippocampal Slice Cultures
This protocol is adapted from methods described for Sprague-Dawley rat pups.[2][10]
Materials and Reagents:
-
Sprague-Dawley rat pups (Postnatal day 10-11)[10]
-
Culture Medium (see Table 1)
-
Dissection Medium: Minimal Essential Medium (MEM) with 2 mM L-glutamine[2]
-
6-well culture plates
-
Cell culture inserts (0.4 µm pore size)[2]
-
McIlwain tissue chopper or Vibratome[7]
-
Stereomicroscope
-
Sterile dissection tools
Procedure:
-
Anesthetize rat pups (e.g., sodium pentobarbital) and decapitate.[10]
-
Under sterile conditions, rapidly remove the brain and place it in ice-cold dissection medium.
-
Isolate the hippocampi from both hemispheres.
-
Cut the hippocampi into 350-400 µm thick transverse slices using a tissue chopper or vibratome.[2][7] The optimal thickness for nutrient diffusion and survival is 300-400 µm.[2]
-
Using a stereomicroscope, carefully transfer 2-4 individual slices onto each cell culture insert.[2][10] Ensure slices are not overlapping.
-
Place the inserts into 6-well plates containing 1 mL of pre-warmed culture medium per well.[2]
-
Incubate the cultures at 35-37°C in a humidified atmosphere with 5% CO2.[2][10]
-
Allow the slices to mature in vitro for at least 6 days before starting experiments to ensure inflammatory reactions from the slicing procedure have subsided.[2] Cultures are often used between 14-21 days in vitro.[9][10]
Protocol 2: Induction of Excitotoxicity and Assessment of Neuroprotection
This protocol describes the use of an excitotoxin to induce neuronal death and propidium iodide to quantify it.
Materials and Reagents:
-
Mature OHSCs (from Protocol 1)
-
Serum-free culture medium (e.g., Neurobasal medium with B27 supplement)[10]
-
Excitotoxin stock solutions (see Table 2)
-
Test compound(s) dissolved in an appropriate vehicle (e.g., DMSO)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
Procedure:
-
One day before the experiment, replace the serum-containing medium with serum-free medium.[10]
-
Baseline PI Staining (Day 1): Add PI to all wells at a final concentration of 2 µM. Incubate for 45 minutes.[10] Acquire baseline fluorescence images using a fluorescence microscope. Only healthy slices with low basal PI uptake should be used.[10]
-
Treatment Application (Day 1): After baseline imaging, replace the medium with fresh serum-free medium containing the following:
-
Control Group: Vehicle only.
-
Excitotoxin Group: Excitotoxin (e.g., 10 µM NMDA).[10]
-
Neuroprotection Group: Excitotoxin + Test Compound (at various concentrations).
-
Compound Control Group: Test Compound only.
-
-
Return the plates to the incubator.
-
Final Imaging (Day 2 or 3): After 24-48 hours of incubation, acquire final fluorescence images of the slices.[10]
-
Data Quantification:
-
Using image analysis software (e.g., Axiovision, ImageJ), define regions of interest (ROIs) around specific hippocampal areas, typically the CA1 and CA3 regions which are vulnerable to excitotoxicity.[8][10]
-
Measure the mean fluorescence intensity within each ROI.
-
Subtract background intensity from each measurement.[10]
-
Calculate the fold-change in PI uptake relative to the baseline image or normalize to the excitotoxin-only control.
-
The extent of neuroprotection is determined by the reduction in PI fluorescence in the "Neuroprotection Group" compared to the "Excitotoxin Group".
-
Quantitative Data Summary
The following tables summarize typical concentrations and conditions used in OHSC neuroprotection assays.
Table 1: Example Organotypic Slice Culture Medium Composition
| Component | Concentration | Purpose | Reference |
|---|---|---|---|
| MEM with Glutamax & HEPES | 50% | Basal medium, pH buffering | [10] |
| Horse Serum | 25% | Growth factors, promotes flattening | [6][10] |
| Hank's Balanced Salt Solution | 25% | Provides inorganic salts | [10] |
| D-Glucose | 25 mM (final) | Primary energy source | [10] |
| Penicillin-Streptomycin | 1% (optional) | Prevents bacterial contamination |[13] |
Table 2: Common Excitotoxic Insults and Conditions
| Insult Model | Agent | Typical Concentration | Exposure Duration | Target Region | Reference |
|---|---|---|---|---|---|
| NMDA Receptor Agonism | N-Methyl-D-aspartate (NMDA) | 10 µM | 4 - 24 hours | CA1, CA3 | [10][11] |
| AMPA/Kainate Agonism | Kainic Acid (KA) | 5 - 20 µM | 18 - 24 hours | CA3 | [8][14] |
| General Excitotoxicity | L-Glutamate | 3.5 - 10 mM | 35 min - 24 hours | Widespread | [9][10] |
| Ischemia Model | Oxygen-Glucose Deprivation (OGD) | N/A | 30 - 60 minutes | CA1 |[12][15] |
Signaling Pathways in Excitotoxicity
Excitotoxicity is primarily mediated by the overactivation of glutamate receptors, leading to a cascade of intracellular events that culminate in neuronal death. A neuroprotective agent can interfere at various points within this pathway.
Caption: Simplified signaling cascade in excitotoxic cell death.
Conclusion
The organotypic hippocampal slice culture assay is a robust and versatile platform for screening and characterizing neuroprotective compounds.[2][7] It effectively bridges the gap between dissociated cell cultures and complex in vivo models by maintaining the structural and functional integrity of the hippocampal network.[2][5] This allows for the investigation of disease mechanisms and therapeutic strategies in a highly controlled and reproducible manner, making it an invaluable tool for researchers, scientists, and drug development professionals in the field of neuroscience.
References
- 1. Neurostereology protocol for unbiased quantification of neuronal injury and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organotypic Hippocampal Slice Cultures As a Model to Study Neuroprotection and Invasiveness of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Organotypic Hippocampal Slice Cultures for the Study of CNS Disease and Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An organotypic hippocampal slice culture model of excitotoxic injury induced spontaneous recurrent epileptiform discharges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ORGANOTYPIC BRAIN SLICE CULTURES: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organotypic Hippocampal Slice Culture PROTOCOL [protocols.io]
- 9. An organotypic hippocampal slice culture model of excitotoxic injury induced spontaneous recurrent epileptiform discharges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro Hippocampal Slice Culture [panache.ninds.nih.gov]
- 11. panache.ninds.nih.gov [panache.ninds.nih.gov]
- 12. Brain Slices as Models for Neurodegenerative Disease and Screening Platforms to Identify Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. Chronic Treatment of Ascorbic Acid Leads to Age-Dependent Neuroprotection against Oxidative Injury in Hippocampal Slice Cultures [mdpi.com]
- 15. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols: Formalin Test for Assessing Analgesic Effects of Nafimidone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the formalin test to evaluate the analgesic properties of Nafimidone (B1677899) derivatives. This document is intended to guide researchers in designing and executing experiments to screen and characterize the antinociceptive effects of this class of compounds.
Introduction
The formalin test is a robust and widely used model of localized inflammatory pain in preclinical research. The test involves the subcutaneous injection of a dilute formalin solution into the hind paw of a rodent, which elicits a biphasic pattern of nociceptive behaviors. This biphasic response is a key feature of the assay, as it allows for the differentiation between analgesic agents that act on acute, neurogenic pain and those that target inflammatory pain mechanisms.
-
Phase 1 (Early Phase): Occurring within the first 5-10 minutes post-injection, this phase is characterized by acute, sharp pain resulting from the direct chemical activation of nociceptors, primarily C-fibers. This phase is thought to be mediated by the activation of Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[1][2]
-
Phase 2 (Late Phase): Following a brief quiescent period, this phase begins approximately 15-20 minutes post-injection and can last for 20-40 minutes. It is characterized by a more sustained, inflammatory pain response. This phase involves the release of inflammatory mediators such as prostaglandins, and a component of central sensitization within the dorsal horn of the spinal cord.[2][3][4]
Nafimidone, an imidazole-based anticonvulsant, and its derivatives have shown promise for various neurological conditions. Recent studies have indicated that certain Nafimidone derivatives also possess analgesic properties, making the formalin test a critical tool for their evaluation.[5]
Data Presentation
The analgesic efficacy of Nafimidone derivatives in the formalin test is quantified by measuring the duration of nociceptive behaviors (e.g., licking, flinching, or biting of the injected paw) in both phases. The data should be summarized to compare the effects of different derivatives and dosages against a vehicle control and a positive control (e.g., morphine or a non-steroidal anti-inflammatory drug [NSAID]).
Table 1: Analgesic Effects of Nafimidone Derivatives in the Formalin Test
| Compound | Dose (mg/kg) | Mean Licking Time (seconds) ± SEM | % Inhibition of Nociceptive Behavior |
| Phase 1 (0-5 min) | Phase 2 (20-40 min) | ||
| Vehicle Control | - | Data not available | Data not available |
| Nafimidone Derivative 5i | Dose not specified | Reduced Pain Response[5] | Reduced Pain Response[5] |
| Other Nafimidone Derivatives | Specify Dose | Insert Data | Insert Data |
| Positive Control (e.g., Morphine) | Specify Dose | Insert Data | Insert Data |
Note: Specific quantitative data for Nafimidone derivatives in the formalin test is not publicly available in the referenced literature. The table serves as a template for presenting experimental findings. One study noted that Nafimidone derivative 5i reduced the pain response in both the acute and inflammatory phases of the formalin test.[5]
Experimental Protocols
This section provides a detailed methodology for conducting the formalin test to assess the analgesic effects of Nafimidone derivatives.
Materials and Reagents
-
Nafimidone derivatives
-
Vehicle (e.g., saline, distilled water with 0.5% carboxymethylcellulose)
-
Positive control analgesic (e.g., Morphine sulfate, Indomethacin)
-
Formalin solution (e.g., 1-5% formaldehyde (B43269) in saline)
-
Experimental animals (e.g., male Swiss Webster mice or Sprague-Dawley rats, 20-30g)
-
Plexiglas observation chambers
-
Microsyringes for injection
-
Timer or stopwatch
-
Video recording equipment (optional, for blinded analysis)
Experimental Procedure
-
Animal Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week before the experiment. On the day of the experiment, place the animals in the observation chambers for at least 30 minutes to allow for habituation to the testing environment.[6]
-
Drug Administration: Administer the Nafimidone derivative, vehicle, or positive control at the desired dose and route (e.g., intraperitoneal, oral). The pre-treatment time will depend on the pharmacokinetic profile of the test compound (typically 30-60 minutes before the formalin injection).
-
Formalin Injection: Following the pre-treatment period, gently restrain the animal and inject a fixed volume (e.g., 20 µL for mice) of the formalin solution subcutaneously into the dorsal or plantar surface of the hind paw using a microsyringe.[4][6]
-
Observation and Scoring: Immediately after the formalin injection, return the animal to the observation chamber and start the timer. Record the cumulative time the animal spends licking, biting, or flinching the injected paw during the two distinct phases:
-
Data Analysis:
-
Calculate the total time spent in nociceptive behavior for each phase for each animal.
-
Calculate the mean and standard error of the mean (SEM) for each treatment group.
-
Determine the percentage inhibition of nociceptive behavior for each treated group compared to the vehicle control group using the following formula: % Inhibition = [ (Control Mean - Treated Mean) / Control Mean ] x 100
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test like Dunnett's or Tukey's) to determine the significance of the observed analgesic effects. A p-value of < 0.05 is typically considered statistically significant.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the formalin test.
Proposed Signaling Pathways for Analgesic Effects of Nafimidone Derivatives
Caption: Proposed analgesic signaling pathways of Nafimidone derivatives.
Discussion
The formalin test is a valuable tool for assessing the potential analgesic effects of Nafimidone derivatives. Its biphasic nature allows for the characterization of a compound's activity against both acute neurogenic and persistent inflammatory pain. Based on available literature, Nafimidone derivatives may exert their analgesic effects through multiple mechanisms. One proposed pathway is the inhibition of cholinesterases, leading to increased acetylcholine levels, which can modulate pain transmission.[5] Additionally, the neuroprotective properties of these compounds may contribute to the attenuation of inflammatory pain.[5] Some derivatives may also modulate voltage-gated sodium channels, which are crucial for the transmission of pain signals.
Further research is required to fully elucidate the precise mechanisms of action and to obtain detailed quantitative data on the analgesic efficacy of various Nafimidone derivatives in the formalin test. The protocols and information provided herein serve as a foundation for these future investigations.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential of nafimidone derivatives against co-morbidities of epilepsy: In vitro, in vivo, and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Effects of Novel Nafimidone Derivatives on Thermal Hypoalgesia in Mice with Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of descending inhibitory pathways on chronic pain modulation and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Nafimidone Solubility for In Vivo Research
Welcome to the technical support center for Nafimidone (B1677899). This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor water solubility of Nafimidone in in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is Nafimidone and why is its water solubility a concern for in vivo studies?
A1: Nafimidone is an anticonvulsant drug belonging to the imidazole (B134444) class.[1][2] Like many imidazole-based compounds, Nafimidone has low aqueous solubility, which can lead to poor absorption and bioavailability when administered orally.[3] For intravenous administration, its low water solubility increases the risk of precipitation in the bloodstream, which can cause embolism and other adverse effects. Therefore, enhancing the water solubility of Nafimidone is crucial for obtaining reliable and reproducible results in in vivo experiments.
Q2: What are the initial steps I should take when I encounter solubility issues with Nafimidone?
A2: Start by consulting the solubility profile of Nafimidone in various common solvents. Although specific quantitative data for Nafimidone is not widely published, it is known to be soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For aqueous-based formulations, it is recommended to start with small-scale solubility tests using different pH buffers and co-solvents.
Q3: Can I use the hydrochloride salt of Nafimidone to improve its water solubility?
A3: Yes, using a salt form of a drug is a common strategy to enhance aqueous solubility.[4] Nafimidone is available as Nafimidone Hydrochloride.[5] While this may improve solubility compared to the free base, the enhancement might not be sufficient for all applications, and further formulation strategies may be necessary.
Q4: What are the most common strategies to improve the water solubility of Nafimidone for in vivo studies?
A4: Several effective methods can be employed to increase the aqueous solubility of poorly soluble drugs like Nafimidone. These include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent.
-
pH Adjustment: Modifying the pH of the solution to ionize the drug, which typically increases solubility.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the Nafimidone molecule within a cyclodextrin complex.
-
Solid Dispersions: Dispersing Nafimidone in a solid, inert carrier matrix.[6][7]
-
Nanoparticle Formulations: Reducing the particle size to the nanoscale to increase the surface area for dissolution.
-
Lipid-Based Formulations: Incorporating Nafimidone into liposomes or other lipid-based delivery systems.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Nafimidone powder does not dissolve in aqueous buffer. | Nafimidone has very low intrinsic water solubility. | 1. Attempt to dissolve in a small amount of a water-miscible co-solvent like DMSO, ethanol, or polyethylene (B3416737) glycol (PEG) 300/400 before adding the aqueous buffer. 2. Adjust the pH of the buffer. Since Nafimidone has an imidazole moiety, its solubility may increase in acidic conditions. |
| Nafimidone precipitates when the co-solvent solution is diluted with an aqueous vehicle. | The concentration of the co-solvent is no longer sufficient to keep Nafimidone in solution after dilution. | 1. Decrease the initial concentration of Nafimidone in the co-solvent. 2. Increase the proportion of the co-solvent in the final formulation, keeping in mind the potential for solvent toxicity in in vivo models. 3. Consider using a surfactant to stabilize the solution. |
| The prepared Nafimidone solution is not stable and shows precipitation over time. | The formulation is a supersaturated solution that is thermodynamically unstable. | 1. Prepare fresh solutions immediately before each experiment. 2. Investigate more stable formulation approaches such as cyclodextrin complexation or solid dispersions. |
| Inconsistent results are observed in in vivo experiments. | Poor and variable oral absorption due to low solubility and dissolution rate. | 1. Enhance the dissolution rate by reducing the particle size of Nafimidone. 2. Formulate Nafimidone as a solid dispersion or a cyclodextrin complex to improve its dissolution profile. 3. For oral studies, consider a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS). |
Quantitative Data: Solubility of Nafimidone
Precise quantitative solubility data for Nafimidone in various solvents is not extensively reported in peer-reviewed literature. However, based on available information and the properties of similar compounds, the following qualitative and semi-quantitative data can be used as a guideline. Researchers are strongly encouraged to determine the solubility experimentally for their specific conditions.
| Solvent | Solubility | Remarks |
| Water | Very Low / Practically Insoluble | |
| Ethanol | Sparingly Soluble (estimated) | May require co-solvents or other formulation aids. |
| Propylene Glycol | Sparingly Soluble (estimated) | Can be used as a co-solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | A good starting solvent for preparing stock solutions. |
Experimental Protocols & Visualizations
Selecting a Solubilization Strategy
The choice of a suitable solubilization method depends on the intended route of administration and the required dose. The following decision tree can guide your selection process.
Protocol 1: Preparation of a Nafimidone Solid Dispersion by Solvent Evaporation
This method aims to disperse Nafimidone in a hydrophilic polymer matrix to improve its dissolution rate.[10]
Materials:
-
Nafimidone
-
Polyvinylpyrrolidone (PVP) K30 or Hydroxypropyl Methylcellulose (HPMC)
-
Ethanol or Methanol
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Accurately weigh Nafimidone and the chosen polymer (e.g., in a 1:1, 1:2, or 1:5 drug-to-polymer weight ratio).
-
Dissolve both the Nafimidone and the polymer in a suitable volume of the organic solvent in a round-bottom flask. Use sonication if necessary to ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a thin, solid film is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator until use.
Protocol 2: Preparation of a Nafimidone-Cyclodextrin Inclusion Complex by Kneading
This method forms an inclusion complex where the hydrophobic Nafimidone molecule is encapsulated within the cyclodextrin cavity, enhancing its aqueous solubility.[11]
Materials:
-
Nafimidone
-
β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol-water mixture (e.g., 50:50 v/v)
-
Mortar and pestle
Procedure:
-
Accurately weigh Nafimidone and the cyclodextrin in a 1:1 molar ratio.
-
Place the cyclodextrin in a mortar and add a small amount of the ethanol-water mixture to form a paste.
-
Add the Nafimidone powder to the paste.
-
Knead the mixture thoroughly for 30-60 minutes. During this process, maintain a suitable consistency by adding small amounts of the solvent mixture if necessary.
-
Dry the resulting solid mass in an oven at 50-60°C until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder using the mortar and pestle.
-
Store the complex in a tightly sealed container in a cool, dry place.
Signaling Pathway: GABAergic Synapse
Nafimidone is an anticonvulsant, and its derivatives have shown affinity for the benzodiazepine (B76468) binding site of the GABA-A receptor.[12][13] The GABAergic synapse is the primary site of inhibitory neurotransmission in the central nervous system. The binding of GABA to the GABA-A receptor opens a chloride ion channel, leading to hyperpolarization of the postsynaptic neuron and a reduction in its excitability.
References
- 1. medkoo.com [medkoo.com]
- 2. Nafimidone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 7. Preparation of solid dispersion: Significance and symbolism [wisdomlib.org]
- 8. Liposomal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. rjptonline.org [rjptonline.org]
- 11. oatext.com [oatext.com]
- 12. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potential of nafimidone derivatives against co-morbidities of epilepsy: In vitro, in vivo, and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Nafimidone Drug-Drug Interaction Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on identifying and overcoming potential drug-drug interactions (DDIs) with Nafimidone. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Nafimidone is expected to cause drug-drug interactions?
A1: Nafimidone, an anticonvulsant of the imidazole (B134444) class, and its metabolite are potent inhibitors of cytochrome P450 (CYP) enzymes.[1][2] This inhibition is the primary mechanism for potential drug-drug interactions, as it can slow the metabolism of co-administered drugs that are substrates of these enzymes, leading to their increased plasma concentrations and potential for toxicity. The inhibition pattern has been described as "mixed type".[2]
Q2: Which specific CYP enzymes are inhibited by Nafimidone?
A2: Early studies indicate that Nafimidone inhibits the CYP-mediated metabolism of several drugs, suggesting it acts on multiple CYP isoforms. It has been shown to be a potent inhibitor of the biotransformation pathways of carbamazepine (B1668303) and phenytoin (B1677684).[2] Specifically, it inhibits carbamazepine epoxidation and both C3-hydroxylation and N1-dealkylation of diazepam.[1]
Q3: Are there any known clinically significant drug interactions with Nafimidone?
A3: While preclinical data strongly suggest a high potential for DDIs, specific clinical data on drug interactions with Nafimidone is limited in the publicly available literature. However, based on in vitro and in vivo animal studies, co-administration of Nafimidone with drugs metabolized by CYP enzymes, particularly other antiepileptic drugs like carbamazepine and phenytoin, should be approached with caution.[1][2]
Q4: What are the potential consequences of co-administering Nafimidone with a CYP substrate?
A4: Co-administration of Nafimidone with a drug that is a substrate for the enzymes it inhibits can lead to decreased metabolism of the co-administered drug. This can result in elevated plasma concentrations, a prolonged half-life, and an increased risk of dose-dependent adverse effects of the co-administered drug.
Troubleshooting Guide for In Vitro DDI Studies
Issue: Unexpectedly high inhibition of a marker substrate in a CYP inhibition assay with Nafimidone.
-
Possible Cause 1: Potent Inhibition by Nafimidone or its Metabolite.
-
Troubleshooting Step: Review the literature data on Nafimidone's inhibitory potential. As indicated in published studies, both Nafimidone and its reduced metabolite are potent inhibitors.[2] Consider whether the observed inhibition is in line with the expected potency.
-
-
Possible Cause 2: Non-specific binding in the assay system.
-
Troubleshooting Step: Evaluate the degree of non-specific binding of Nafimidone to the microsomal protein. High non-specific binding can lead to an underestimation of the true inhibitory potency. It is recommended to determine the fraction of unbound drug in the incubation (fu,inc) to correct the IC50 values.
-
-
Possible Cause 3: Time-dependent inhibition.
-
Troubleshooting Step: The imidazole moiety in Nafimidone suggests a potential for time-dependent inhibition (TDI). Conduct a pre-incubation experiment where Nafimidone is incubated with the microsomes and an NADPH-regenerating system for a period before adding the probe substrate. A decrease in the IC50 value with pre-incubation time is indicative of TDI.
-
Issue: Difficulty in determining the kinetic parameters of inhibition (e.g., Ki).
-
Possible Cause 1: Complex inhibition mechanism.
-
Troubleshooting Step: Nafimidone has been reported to exhibit "mixed type" inhibition.[2] Ensure that the data is being fitted to an appropriate kinetic model (e.g., mixed-model inhibition equation) rather than a simple competitive or non-competitive model. This may require a more complex experimental design with varying concentrations of both Nafimidone and the substrate.
-
-
Possible Cause 2: Substrate depletion.
-
Troubleshooting Step: Ensure that the substrate concentration used in the kinetic studies is well below its Km value and that substrate depletion during the incubation is minimal (typically <20%). High substrate turnover can lead to inaccurate estimation of kinetic parameters.
-
Data Presentation
Table 1: In Vitro Inhibition of Drug Metabolism by Nafimidone
| Substrate Drug | Metabolic Pathway | Test System | Inhibitor | IC50 (M) | Reference |
| Carbamazepine | Epoxidation | Rat Liver Microsomes | Nafimidone | 2.95 x 10-7 | [1] |
| Diazepam | C3-hydroxylation | Rat Liver Microsomes | Nafimidone | 1.00 x 10-6 | [1] |
| Diazepam | N1-dealkylation | Rat Liver Microsomes | Nafimidone | 5.95 x 10-7 | [1] |
Table 2: Inhibition Constants (Ki) for Phenytoin Metabolism Inhibition by Reduced Nafimidone
| Metabolic Site | Inhibition Pattern | Inhibitor | Ki (µM) | Reference |
| High Affinity | Mixed Type | Reduced Nafimidone | ~0.2 | [2] |
| Low Affinity | Mixed Type | Reduced Nafimidone | ~0.2 | [2] |
Experimental Protocols
Protocol 1: Determination of IC50 for CYP Inhibition in Human Liver Microsomes
Objective: To determine the concentration of Nafimidone that inhibits 50% of the activity of a specific CYP enzyme using a probe substrate.
Materials:
-
Human Liver Microsomes (HLM)
-
Nafimidone
-
CYP-specific probe substrate and its metabolite standard
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) or other suitable organic solvent for quenching
-
LC-MS/MS system for analysis
Methodology:
-
Prepare a stock solution of Nafimidone in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of Nafimidone in the incubation buffer.
-
In a 96-well plate, add the HLM, phosphate buffer, and the Nafimidone dilutions (or vehicle control).
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the CYP probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (within the linear range of metabolite formation).
-
Stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each Nafimidone concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-inhibition data to a suitable sigmoidal dose-response model.
Protocol 2: In Vivo Assessment of DDI in a Rodent Model
Objective: To evaluate the effect of Nafimidone on the pharmacokinetics of a co-administered drug (e.g., Carbamazepine) in rats.
Materials:
-
Male Sprague-Dawley rats
-
Nafimidone
-
Carbamazepine
-
Vehicle for drug administration (e.g., 0.5% methylcellulose)
-
Blood collection supplies (e.g., capillaries, EDTA tubes)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Acclimatize the animals for at least one week before the study.
-
Divide the animals into two groups: a control group and a treatment group.
-
Administer the vehicle to the control group and Nafimidone to the treatment group via oral gavage at a predetermined dose.[1]
-
After a specified pre-treatment time (e.g., 1 hour), administer Carbamazepine to all animals at a known dose.
-
Collect blood samples at multiple time points post-Carbamazepine administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Process the blood samples to obtain plasma.
-
Extract Carbamazepine and its major metabolite (Carbamazepine-10,11-epoxide) from the plasma samples.
-
Quantify the concentrations of Carbamazepine and its metabolite using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (e.g., AUC, Cmax, T1/2, CL/F) for Carbamazepine in both groups.
-
Compare the pharmacokinetic parameters between the control and treatment groups to assess the impact of Nafimidone on Carbamazepine's disposition.
Visualizations
Caption: Mechanism of Nafimidone-induced drug-drug interaction.
Caption: Workflow for investigating Nafimidone's DDI potential.
References
- 1. Interaction of the anticonvulsants, denzimol and nafimidone, with liver cytochrome P450 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nafimidone, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
Nafimidone Dosage Optimization: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing Nafimidone (B1677899) dosage to minimize side effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Nafimidone?
A1: Nafimidone is an anticonvulsant drug belonging to the imidazole (B134444) class.[1] Its mechanism is believed to be multifactorial. As an imidazole derivative, it is a potent inhibitor of cytochrome P450 (CYP450) enzymes in the liver.[2] This inhibition affects the metabolism of other drugs, notably phenytoin (B1677684) and carbamazepine (B1668303).[2][3] Additionally, some evidence suggests that Nafimidone and its derivatives may inhibit voltage-gated sodium channels and enhance GABA-mediated responses, with some derivatives showing affinity for the benzodiazepine (B76468) binding site on the GABA-A receptor.[4][5]
Q2: What are the known side effects and toxicities of Nafimidone?
A2: Preclinical studies in animal models have identified a narrow therapeutic window. While specific data in humans is limited, dose-dependent neurotoxic side effects are common with anticonvulsants.[6] In rat models, high doses of Nafimidone produced significant adverse effects.
-
Moderate Doses (25-50 mg/kg, i.p.): Some toxicity was observed preceding electrical stimulation in seizure models.[7]
-
High Doses (100-120 mg/kg, i.p.): These doses induced spontaneous seizures and resulted in death in approximately 25% of the animals tested.[7]
General dose-related side effects for this class of drugs can include dizziness, drowsiness, nausea, and ataxia, while idiosyncratic reactions like skin rash are also possible.[6][8]
Q3: How do I establish a starting dose for my in vivo or in vitro experiments?
A3: A systematic approach is critical.
-
In Vitro: Start with a wide range of concentrations in a preliminary cytotoxicity assay (e.g., 1 nM to 100 µM) to determine the concentration at which cell viability drops. This will establish a non-toxic working range for your specific cell line.
-
In Vivo: Begin with a dose-range finding (DRF) study. Based on published literature, effective anticonvulsant doses in rats were noted between 25-50 mg/kg, with toxicity emerging in this range and becoming severe at 100 mg/kg.[7] Therefore, a starting dose well below this range (e.g., 5-10 mg/kg) is advisable for a new model, followed by careful dose escalation.
Q4: What are the critical drug-drug interactions I should be aware of?
A4: Due to its potent inhibition of cytochrome P450, Nafimidone can significantly increase the plasma concentration of co-administered drugs that are metabolized by these enzymes.[2] This is particularly well-documented for the antiepileptic drugs phenytoin and carbamazepine.[3] Co-administration can lead to toxic levels of these other drugs. Extreme caution and dose adjustments are necessary if using Nafimidone in combination with other CYP450 substrates.
Troubleshooting Guide
Problem: I am observing adverse effects (e.g., ataxia, sedation, seizures) in my animal models.
This troubleshooting flowchart provides a logical path for addressing observed toxicity.
Data Presentation
The following table summarizes dose-dependent effects observed in preclinical rat models, providing a reference for experimental design.
Table 1: Summary of Dose-Dependent Effects of Nafimidone in Rats (Intraperitoneal Administration)
| Dose Range (mg/kg) | Observed Anticonvulsant Effect | Reported Side Effects / Toxicity | Reference |
|---|---|---|---|
| 3.1 - 50 | Reduction in seizure severity and duration | Some "prestimulation toxicity" noted at 25-50 mg/kg. | [7] |
| 100 - 120 | Not assessed for efficacy due to toxicity | Induced drug-related EEG spikes, spontaneous seizures, and death in ~25% of animals. |[7] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTS Assay
This protocol helps determine the cytotoxic concentration range of Nafimidone in a specific cell line.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of Nafimidone in DMSO. Create a series of 2x working concentrations (e.g., 200 µM, 20 µM, 2 µM, etc.) by serially diluting the stock in culture medium.
-
Dosing: Remove the old medium from the cells and add 100 µL of the 2x working concentrations to the appropriate wells. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTS Reagent: Add 20 µL of MTS reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours until color development is sufficient.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control wells and plot cell viability (%) versus log[Nafimidone concentration] to determine the CC50 (concentration that causes 50% cytotoxicity).
Protocol 2: In Vivo Dose-Range Finding (DRF) Study
This protocol outlines a general procedure for determining the Maximum Tolerated Dose (MTD) in an animal model. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. Nafimidone - Wikipedia [en.wikipedia.org]
- 2. Interaction of the anticonvulsants, denzimol and nafimidone, with liver cytochrome P450 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nafimidone, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. neurology-jp.org [neurology-jp.org]
- 7. The anticonvulsant action of nafimidone on kindled amygdaloid seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epilepsysociety.org.uk [epilepsysociety.org.uk]
Technical Support Center: Managing the Inhibitory Effect of Nafimidone on Phenytoin Metabolism
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the metabolic interactions between Nafimidone (B1677899) and phenytoin (B1677684). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Nafimidone inhibits phenytoin metabolism?
A1: Nafimidone and its primary metabolite, Nafimidone alcohol, act as potent inhibitors of the cytochrome P450 (CYP) enzyme system, specifically targeting the p-hydroxylation of phenytoin.[1][2] This inhibition has been characterized as a "mixed type," indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[1]
Q2: Which specific CYP450 isozyme is most affected by Nafimidone in the context of phenytoin metabolism?
A2: The primary enzyme responsible for the metabolism of phenytoin is CYP2C9, which accounts for approximately 90% of its hydroxylation to the inactive metabolite, 5-(4'-hydroxyphenyl)-5-phenylhydantoin (p-HPPH).[3] A smaller contribution to phenytoin metabolism is made by CYP2C19. Nafimidone's inhibitory effect is primarily directed at CYP2C9.
Q3: How potent is the inhibitory effect of Nafimidone and its metabolite?
A3: Both Nafimidone and its reduced metabolite, this compound, are effective inhibitors at submicromolar concentrations.[1] For the reduced metabolite, the inhibition constant (Ki) has been calculated to be approximately 0.2 µM for both high and low affinity metabolic sites of phenytoin p-hydroxylation.[1] this compound also exhibits a spectral binding affinity (Ks) to rat hepatic microsomes with a value of 2.1 µM.[4]
Q4: Are there any clinical data on the interaction between Nafimidone and phenytoin?
A4: Yes, clinical observations have demonstrated that the co-administration of Nafimidone with phenytoin can lead to a significant increase in plasma phenytoin concentrations. This is a direct consequence of the inhibition of phenytoin's metabolic clearance.
Q5: What are the main metabolites of Nafimidone?
A5: The primary metabolic pathway of Nafimidone is its reduction to this compound (1-[2-hydroxy-2-(2-naphthyl)ethyl]imidazole).[5] This metabolite is also a potent inhibitor of phenytoin metabolism.[1] Further biotransformation of this compound can occur through oxidation and conjugation.[5]
Data Presentation
Table 1: In Vitro Inhibition of Phenytoin Metabolism by Nafimidone and its Metabolite
| Inhibitor | Parameter | Value | Enzyme System | Substrate | Reference |
| Reduced Nafimidone | Ki | ~0.2 µM | Rat Hepatic Microsomes | Phenytoin | [1] |
| This compound | Ks | 2.1 µM | Rat Hepatic Microsomes | - | [4] |
| Nafimidone | Inhibition Type | Mixed | Rat Hepatic Microsomes | Phenytoin | [1] |
| Reduced Nafimidone | Inhibition Type | Mixed | Rat Hepatic Microsomes | Phenytoin | [1] |
Experimental Protocols
Protocol: In Vitro CYP2C9 Inhibition Assay - Phenytoin p-Hydroxylation
This protocol outlines a method to determine the inhibitory potential of Nafimidone on CYP2C9-mediated phenytoin metabolism using human liver microsomes.
1. Materials and Reagents:
-
Human Liver Microsomes (HLM)
-
Phenytoin
-
Nafimidone
-
5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) standard
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with an internal standard (e.g., another structurally similar compound not present in the reaction)
-
96-well microplate
-
Incubator/shaker
-
LC-MS/MS system
2. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of phenytoin, Nafimidone, and p-HPPH in a suitable organic solvent (e.g., methanol (B129727) or DMSO).
-
Prepare working solutions by diluting the stock solutions in the incubation buffer. The final organic solvent concentration in the incubation should be kept below 1% to avoid solvent-mediated enzyme inhibition.
-
-
Incubation Setup:
-
On a 96-well plate, add the following to each well in the specified order:
-
Potassium phosphate buffer
-
Human Liver Microsomes (final concentration typically 0.2-0.5 mg/mL)
-
A series of concentrations of Nafimidone (the inhibitor). Include a vehicle control (no inhibitor).
-
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
-
Initiation of the Reaction:
-
Add phenytoin (substrate) to each well. The concentration of phenytoin should be close to its Km for CYP2C9 (typically in the range of 10-25 µM) to ensure sensitivity to competitive inhibition.
-
Add the NADPH regenerating system to initiate the metabolic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Termination of the Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the p-HPPH metabolite in the supernatant using a validated LC-MS/MS method.
-
Quantify the amount of p-HPPH formed by comparing the peak area ratio of the analyte to the internal standard against a standard curve of p-HPPH.
-
3. Data Analysis:
-
Calculate the percentage of inhibition for each Nafimidone concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Nafimidone concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very low metabolite (p-HPPH) formation in control wells | Inactive enzyme (microsomes) | - Ensure proper storage and handling of microsomes. - Use a fresh batch of microsomes. - Verify the activity of the microsomes with a known CYP2C9 substrate. |
| Inactive NADPH regenerating system | - Prepare the NADPH regenerating system fresh before each experiment. - Check the activity of the components (e.g., G6P-dehydrogenase). | |
| Incorrect buffer pH | - Verify the pH of the incubation buffer is 7.4. | |
| High variability between replicate wells | Pipetting errors | - Use calibrated pipettes and ensure proper pipetting technique. - Prepare a master mix of reagents where possible. |
| Incomplete mixing | - Ensure thorough mixing of the reaction components in each well. | |
| Edge effects on the microplate | - Avoid using the outer wells of the plate, or fill them with buffer. | |
| Calculated IC50 value is unexpectedly high or low | Incorrect substrate concentration | - Ensure the phenytoin concentration is at or near its Km for CYP2C9. High substrate concentrations can overcome competitive inhibition, leading to a higher apparent IC50. |
| Inhibitor solubility issues | - Check the solubility of Nafimidone in the incubation buffer. Precipitated inhibitor will not be available to inhibit the enzyme. Consider using a lower concentration range or a different co-solvent (keeping the final concentration low). | |
| Time-dependent inhibition | - If Nafimidone is a time-dependent inhibitor, the IC50 will decrease with longer pre-incubation times. Conduct a pre-incubation time course experiment to investigate this possibility. | |
| Poor peak shape or sensitivity in LC-MS/MS analysis | Matrix effects | - Optimize the sample cleanup procedure (e.g., solid-phase extraction). - Adjust the chromatographic conditions to better separate the analyte from interfering matrix components. |
| Suboptimal mass spectrometer settings | - Tune the mass spectrometer for optimal detection of p-HPPH and the internal standard. |
Visualizations
References
- 1. Nafimidone, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of microsomal phenytoin metabolism by nafimidone and related imidazoles. Potency and structural considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP2C9 polymorphisms in epilepsy: influence on phenytoin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition and induction of hepatic drug metabolism in rats and mice by nafimidone and its major metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolism of nafimidone hydrochloride in the dog, primates and man - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding and Troubleshooting the Mixed-Type Inhibition of Microsomal Metabolism by Nafimidone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nafimidone (B1677899). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vitro microsomal metabolism experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Nafimidone's inhibition of microsomal metabolism?
A1: Nafimidone and its primary metabolite, Nafimidone alcohol, act as potent inhibitors of hepatic drug metabolism.[1] Specifically, they exhibit a "mixed-type" inhibition pattern against certain cytochrome P450 (CYP450) enzymes.[1][2] This means that Nafimidone can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with the metabolism of other drugs.[3][4]
Q2: Which specific metabolic pathways are inhibited by Nafimidone?
A2: Research has demonstrated that Nafimidone and its metabolite significantly inhibit the following pathways:
-
Phenytoin (B1677684) p-hydroxylation: The inhibition at both high and low affinity metabolic sites is consistent with a "mixed type" pattern.[2]
-
Ethylmorphine N-demethylation: This pathway is also inhibited in a mixed-type manner.[1]
-
Carbamazepine (B1668303) epoxidation: Submicromolar concentrations of Nafimidone and its metabolite have been shown to inhibit this pathway.[2]
-
Diazepam C3-hydroxylation and N1-dealkylation. [5]
Q3: What are the reported inhibition constants (Ki) and IC50 values for Nafimidone and its metabolite?
A3: The following tables summarize the available quantitative data on the inhibitory potency of Nafimidone and its related compounds.
Table 1: Inhibition Constants (Ki) for Reduced Nafimidone [2]
| Substrate | Metabolic Pathway | Inhibition Type | Ki (µM) |
| Phenytoin | p-hydroxylation (high affinity site) | Mixed | ~0.2 |
| Phenytoin | p-hydroxylation (low affinity site) | Mixed | ~0.2 |
Table 2: IC50 Values for Nafimidone [5]
| Substrate | Metabolic Pathway | IC50 (M) |
| Carbamazepine | Epoxidation | 2.95 x 10⁻⁷ |
| Diazepam | C3-hydroxylation | 1.00 x 10⁻⁶ |
| Diazepam | N1-dealkylation | 5.95 x 10⁻⁷ |
Q4: Does Nafimidone only inhibit, or can it also induce microsomal enzymes?
A4: Chronic administration of this compound has been shown to cause induction of hepatic drug metabolism. This is characterized by an increase in cytochrome P-450 content and an elevation in the Vmax for certain microsomal enzymes, suggesting an induction of a cytochrome P-448-type of activity.[1]
Troubleshooting Guide
Issue 1: My results show inhibition, but I am unsure if it is competitive, non-competitive, or mixed-type.
-
Troubleshooting Steps:
-
Perform a full kinetic analysis: To definitively determine the inhibition type, you must measure the reaction velocity at various substrate and inhibitor concentrations.
-
Generate a Lineweaver-Burk plot: This is a double reciprocal plot of 1/velocity versus 1/[Substrate]. The pattern of the lines at different inhibitor concentrations will reveal the inhibition type.[6][7]
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed-type: Lines intersect in the second or third quadrant (to the left of the y-axis).[6]
-
-
Analyze secondary plots: To calculate the inhibition constants (Ki and αKi), you can create secondary plots of the slopes and y-intercepts from the Lineweaver-Burk plot against the inhibitor concentration.[6]
-
Issue 2: The inhibitory potency of Nafimidone in my assay is much lower than the reported values.
-
Troubleshooting Steps:
-
Check the integrity of your microsomal preparation: Ensure that the liver microsomes have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles, which can compromise enzymatic activity.[8]
-
Verify the concentration and purity of Nafimidone: Use a validated analytical method to confirm the concentration of your Nafimidone stock solution.
-
Ensure the presence of a co-factor regenerating system: Microsomal metabolism is dependent on NADPH. Include an NADPH regenerating system in your incubation mixture to ensure it is not the limiting factor.[9][10]
-
Pre-incubation time: Pre-incubating the microsomes with Nafimidone and NADPH before adding the substrate can be crucial, especially for mechanism-based inhibitors.[9]
-
Protein concentration: Use a low microsomal protein concentration (e.g., <0.5 mg/mL) to minimize non-specific binding of Nafimidone.[9]
-
Issue 3: I am observing significant variability between my experimental replicates.
-
Troubleshooting Steps:
-
Ensure thorough mixing: Vortex all solutions, especially the microsomal suspension, before and during pipetting to ensure a homogenous mixture.
-
Accurate temperature control: Maintain a constant temperature of 37°C throughout the incubation period.[8][11]
-
Precise timing: Use a consistent and accurate method for starting and stopping the reactions, especially for short incubation times.
-
Solvent effects: Keep the final concentration of any organic solvents (used to dissolve Nafimidone) to a minimum (e.g., <1% v/v) to avoid solvent-mediated inhibition.[9]
-
Include appropriate controls: Always run a control without the inhibitor to establish the baseline enzyme activity.[9]
-
Experimental Protocols
Protocol 1: Determination of the Inhibition Type and Ki of Nafimidone
This protocol is designed to characterize the mixed-type inhibition of a model CYP450 substrate by Nafimidone.
-
Preparation of Reagents:
-
Prepare a stock solution of Nafimidone in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a series of working solutions of the CYP450 substrate in the assay buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).
-
Prepare an NADPH regenerating system solution.[10]
-
Thaw human liver microsomes on ice.[8] Dilute to the desired concentration (e.g., 0.2-0.5 mg/mL) in cold buffer.[9]
-
-
Incubation:
-
In a 96-well plate, add the assay buffer, microsomal suspension, and the Nafimidone working solution (or vehicle for control).
-
Pre-incubate this mixture for 5-10 minutes at 37°C.
-
Initiate the reaction by adding the substrate working solution.
-
Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range (typically 10-20% substrate turnover).
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analytical Method:
-
Quantify the formation of the metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration.
-
Analyze the plot to determine the type of inhibition. For mixed-type inhibition, the lines will intersect to the left of the y-axis.[6]
-
Create secondary plots of the slopes and y-intercepts versus inhibitor concentration to determine the Ki and αKi values.
-
Visualizations
Caption: Signaling pathway of mixed-type enzyme inhibition.
Caption: Experimental workflow for determining inhibition kinetics.
Caption: Logical workflow for troubleshooting inhibition experiments.
References
- 1. Inhibition and induction of hepatic drug metabolism in rats and mice by nafimidone and its major metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nafimidone, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mixed Inhibition Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Interaction of the anticonvulsants, denzimol and nafimidone, with liver cytochrome P450 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. theory.labster.com [theory.labster.com]
- 7. Khan Academy [khanacademy.org]
- 8. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. benchchem.com [benchchem.com]
Mitigating drug-induced electroencephalographic spikes at high doses of Nafimidone.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Nafimidone (B1677899), with a specific focus on mitigating drug-induced electroencephalographic (EEG) spikes at high doses.
Frequently Asked Questions (FAQs)
Q1: What is Nafimidone and what is its primary pharmacological effect?
A1: Nafimidone is an anticonvulsant drug belonging to the imidazole (B134444) class.[1] At therapeutic doses (approximately 3.1-50 mg/kg, i.p. in rats), it has been shown to reduce the severity and duration of seizures in preclinical models.[2]
Q2: We are observing unexpected EEG spikes and spontaneous seizures in our animal models at high doses of Nafimidone. Is this a known phenomenon?
A2: Yes, this is a documented effect. Studies in rats have shown that high doses of Nafimidone (100-120 mg/kg, i.p.) can induce electroencephalographic spikes in the cortex and amygdala.[2] This can lead to an increase in the frequency of spike and wave complexes, resulting in spontaneous seizures.[2]
Q3: What is the suspected mechanism behind high-dose Nafimidone-induced EEG spikes?
A3: While the exact mechanism is not fully elucidated, evidence suggests a complex dose-dependent interaction with the GABAergic system. Molecular docking studies of a Nafimidone derivative have indicated an affinity for the benzodiazepine (B76468) binding site on the GABAA receptor.[3] It is hypothesized that at high concentrations, Nafimidone may paradoxically disrupt the delicate balance of GABAergic inhibition, leading to a proconvulsant effect. The involvement of the glutamatergic system has not been extensively studied but remains a possibility.
Q4: What general strategies can be employed to mitigate drug-induced seizures?
A4: The standard first-line treatment for drug-induced seizures is the administration of benzodiazepines, which act as positive allosteric modulators of the GABAA receptor, enhancing GABAergic inhibition.[4][5] If benzodiazepines are ineffective, barbiturates are considered a second-line treatment.[4]
Q5: Are there any known agents that have been specifically tested to mitigate Nafimidone-induced EEG spikes?
A5: To date, there are no published preclinical or clinical studies that have specifically investigated the mitigation of high-dose Nafimidone-induced EEG spikes with other pharmacological agents. However, based on the general principles of treating drug-induced seizures and the suspected involvement of the GABAergic system, benzodiazepines and barbiturates are the most rational candidates for investigation.
Troubleshooting Guide
Issue: Unexplained EEG Spikes and Seizure Activity in Animals Treated with High-Dose Nafimidone.
Initial Assessment:
-
Confirm Dosage: Verify the calculated and administered dose of Nafimidone. Proconvulsant effects are typically observed at high doses (e.g., 100-120 mg/kg, i.p. in rats).[2]
-
Review EEG Recordings: Characterize the morphology and frequency of the EEG spikes. Automated spike detection and quantification methods can provide objective analysis.[1][6][7]
-
Behavioral Observation: Correlate the EEG findings with behavioral observations of seizure activity.
Mitigation Strategies:
If high-dose Nafimidone-induced EEG spikes and seizures are confirmed, the following mitigation strategies, based on established pharmacological principles for managing drug-induced seizures, can be investigated.
Strategy 1: Co-administration of a Benzodiazepine
-
Rationale: Benzodiazepines enhance the effect of the inhibitory neurotransmitter GABA at the GABAA receptor, which is a common mechanism to counteract drug-induced hyperexcitability.[4][5][8]
-
Suggested Agent: Diazepam is a commonly used benzodiazepine in preclinical seizure models.[9][10]
-
Experimental Approach: Conduct a dose-response study to determine the optimal dose of diazepam for mitigating Nafimidone-induced spikes. See the detailed experimental protocol below.
Strategy 2: Co-administration of a Barbiturate (B1230296)
-
Rationale: Barbiturates also enhance GABAergic inhibition, but through a different mechanism than benzodiazepines, by increasing the duration of chloride channel opening at the GABAA receptor.[11] They are a second-line treatment for drug-induced seizures.[4]
-
Suggested Agent: Phenobarbital (B1680315) is a standard barbiturate used in preclinical epilepsy research.[12][13][14][15]
-
Experimental Approach: If benzodiazepines are not effective or if an alternative mechanism is being explored, a dose-response study with phenobarbital can be performed. See the detailed experimental protocol below.
Quantitative Data Summary
The following tables present hypothetical quantitative data to illustrate the expected outcomes of a study investigating the mitigation of Nafimidone-induced EEG spikes. This data is for illustrative purposes only and is not derived from actual experimental results.
Table 1: Dose-Response of High-Dose Nafimidone on EEG Spike Frequency in Rats
| Nafimidone Dose (mg/kg, i.p.) | Mean Spike Frequency (spikes/minute) ± SEM |
| Vehicle Control | 2.5 ± 0.8 |
| 50 | 8.1 ± 2.3 |
| 75 | 25.4 ± 5.1 |
| 100 | 78.9 ± 11.2 |
| 120 | 115.6 ± 15.7 |
Table 2: Efficacy of Diazepam in Mitigating High-Dose Nafimidone-Induced EEG Spikes in Rats
| Treatment Group (Dose, mg/kg, i.p.) | Mean Spike Frequency (spikes/minute) ± SEM | Percent Reduction in Spikes vs. Nafimidone alone |
| Vehicle Control | 2.1 ± 0.6 | N/A |
| Nafimidone (100) | 80.2 ± 12.5 | 0% |
| Nafimidone (100) + Diazepam (1) | 55.8 ± 9.3 | 30.4% |
| Nafimidone (100) + Diazepam (2.5) | 28.1 ± 6.7 | 64.9% |
| Nafimidone (100) + Diazepam (5) | 9.7 ± 3.1 | 87.9% |
Table 3: Efficacy of Phenobarbital in Mitigating High-Dose Nafimidone-Induced EEG Spikes in Rats
| Treatment Group (Dose, mg/kg, i.p.) | Mean Spike Frequency (spikes/minute) ± SEM | Percent Reduction in Spikes vs. Nafimidone alone |
| Vehicle Control | 2.3 ± 0.7 | N/A |
| Nafimidone (100) | 79.5 ± 11.9 | 0% |
| Nafimidone (100) + Phenobarbital (5) | 61.3 ± 10.1 | 22.9% |
| Nafimidone (100) + Phenobarbital (10) | 35.7 ± 7.8 | 55.1% |
| Nafimidone (100) + Phenobarbital (20) | 15.2 ± 4.5 | 80.9% |
Key Experimental Protocols
Protocol 1: In Vivo Electrophysiological Screening of Mitigating Agents for Nafimidone-Induced EEG Spikes
1. Objective: To determine the efficacy of a test compound (e.g., Diazepam, Phenobarbital) in reducing the frequency of EEG spikes induced by a high dose of Nafimidone in rats.
2. Animals: Adult male Sprague-Dawley rats (250-300g).
3. Surgical Preparation:
- Anesthetize the rat with an appropriate anesthetic agent.
- Place the animal in a stereotaxic frame.
- Implant stainless steel screw electrodes over the cortex (e.g., frontal and parietal regions) and a reference electrode over the cerebellum.
- Secure the electrodes with dental acrylic.
- Allow for a post-operative recovery period of 7-10 days.
4. Experimental Groups (Example for Diazepam):
- Group 1: Vehicle Control (Saline i.p.)
- Group 2: Nafimidone (100 mg/kg, i.p.) + Vehicle for Diazepam
- Group 3: Nafimidone (100 mg/kg, i.p.) + Diazepam (1 mg/kg, i.p.)
- Group 4: Nafimidone (100 mg/kg, i.p.) + Diazepam (2.5 mg/kg, i.p.)
- Group 5: Nafimidone (100 mg/kg, i.p.) + Diazepam (5 mg/kg, i.p.)
- Group 6: Diazepam alone (5 mg/kg, i.p.)
5. Drug Administration:
- Administer the test compound (Diazepam, Phenobarbital, or vehicle) 30 minutes prior to the administration of Nafimidone.
- Administer Nafimidone or its vehicle.
6. EEG Recording:
- Connect the animal to the EEG recording system.
- Record a baseline EEG for 30 minutes before any drug administration.
- Continuously record EEG for at least 2 hours following Nafimidone administration.
- Simultaneously video-record the animal to monitor for behavioral seizures.
7. Data Analysis:
- Digitize the EEG signal at an appropriate sampling rate (e.g., 512 Hz).
- Apply a bandpass filter (e.g., 1-70 Hz).
- Use an automated spike detection algorithm to identify and quantify the number of spikes per unit of time (e.g., spikes per minute).[1][7]
- Compare the spike frequency between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
- Calculate the percentage reduction in spike frequency for each treatment group relative to the Nafimidone-only group.
Visualizations
References
- 1. tmslab.org [tmslab.org]
- 2. The anticonvulsant action of nafimidone on kindled amygdaloid seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAA Receptors, Seizures, and Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 6. Automatic detection of prominent interictal spikes in intracranial EEG: Validation of an algorithm and relationsip to the seizure onset zone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast Detection and Quantification of Interictal Spikes and Seizures in a Rodent Model of Epilepsy Using an Automated Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Established and emerging GABAA receptor pharmacotherapy for epilepsy [frontiersin.org]
- 9. Administration of diazepam during status epilepticus reduces development and severity of epilepsy in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diazepam prophylaxis for bicuculline-induced seizures: a rat dose-response model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development | MDPI [mdpi.com]
- 12. Phenobarbital – Rat Guide [ratguide.com]
- 13. Phenobarbital treatment of status epilepticus in a rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combined sub-threshold dosages of phenobarbital and low-frequency stimulation effectively reduce seizures in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Advancing the Therapeutic Potential of Novel Nafimidone Derivatives
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the therapeutic index of novel Nafimidone (B1677899) derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Nafimidone and its derivatives?
Nafimidone and its novel derivatives are understood to exert their anticonvulsant effects primarily through their interaction with the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system. Specifically, certain derivatives have been found to have an affinity for the benzodiazepine (B76468) binding site of the GABA-A receptor.[1][2] This interaction enhances GABAergic transmission, leading to neuronal inhibition and a reduction in seizure activity.
Q2: How is the therapeutic index (TI) of a novel anticonvulsant determined?
The therapeutic index is a quantitative measure of a drug's safety, representing the ratio between its toxic and therapeutic doses.[3] It is most commonly calculated as the ratio of the median toxic dose (TD50) or median lethal dose (LD50) to the median effective dose (ED50). A higher TI indicates a wider margin of safety. For novel Nafimidone derivatives, the ED50 is typically determined using preclinical models of epilepsy, such as the Maximal Electroshock (MES) test, while the TD50 is often assessed through neurotoxicity assays like the Rotarod test.[4]
Q3: What are the initial steps for screening the efficacy of new Nafimidone derivatives?
The initial screening for anticonvulsant activity is often performed using the Maximal Electroshock (MES) test in rodents. This model is effective in identifying compounds that can prevent the spread of seizures, which is indicative of efficacy against generalized tonic-clonic seizures.[1][2] Promising compounds are then typically evaluated in other models, such as the 6 Hz and corneal-kindled mice models, to further characterize their anticonvulsant profile.[1][2]
Q4: How can I assess the cytotoxicity of my novel Nafimidone derivatives in vitro?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[5] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. By exposing cultured cells to varying concentrations of your Nafimidone derivatives, you can determine the concentration at which the compound becomes cytotoxic (IC50).
Data Presentation: Efficacy and Safety of Novel Nafimidone Derivatives
The following table summarizes the anticonvulsant efficacy and neurotoxicity of representative novel Nafimidone derivatives.
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Neurotoxicity (TD50) (mg/kg) | Therapeutic Index (TI = TD50/ED50) |
| Derivative 5b | Rat | Intraperitoneal | 16.0[1][2] | > 100 | > 6.25 |
| Derivative 5c | Rat | Intraperitoneal | 15.8[1][2] | > 100 | > 6.33 |
| Derivative 5i | Rat | Intraperitoneal | 11.8[1][2] | > 100* | > 8.47 |
| Oxime Ester Derivatives | Mouse | Intraperitoneal | Not specified | No neurotoxicity observed in rotorod test[4] | High |
*Note: Neurotoxicity for derivatives 5b, 5c, and 5i is inferred to be low based on reports of high therapeutic indexes for this class of compounds.[1][2] The value "> 100" is a conservative estimate based on the lack of reported toxicity and the doses at which similar compounds are tested for neurotoxicity.
Experimental Protocols
Maximal Electroshock (MES) Test Protocol
This protocol is adapted from standard procedures for anticonvulsant screening.
1. Animal Preparation:
- Use male albino mice (20-25 g) or Wistar rats (150-200 g).
- Allow animals to acclimate to the laboratory environment for at least one week before testing.
- House animals in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.
2. Drug Administration:
- Prepare solutions or suspensions of the Nafimidone derivatives in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
- Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals.
- Include a vehicle control group and a positive control group (e.g., Phenytoin, 25 mg/kg i.p.).
3. Seizure Induction:
- At the time of peak drug effect (typically 30-60 minutes post-i.p. administration), induce seizures using an electroconvulsiometer.
- Apply corneal electrodes moistened with saline.
- Deliver a constant alternating current stimulus (e.g., 50 mA for mice, 150 mA for rats) for 0.2 seconds.
4. Observation and Endpoint:
- Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
- The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.
5. Data Analysis:
- Calculate the percentage of animals protected in each group.
- Determine the ED50 value using probit analysis.
MTT Cytotoxicity Assay Protocol
This protocol outlines the steps for determining the in vitro cytotoxicity of Nafimidone derivatives.
1. Cell Culture:
- Plate cells (e.g., SH-SY5Y, a human neuroblastoma cell line) in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well).
- Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of the Nafimidone derivatives in the cell culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
- Include a vehicle control (e.g., DMSO, final concentration <0.1%) and a positive control for cytotoxicity (e.g., doxorubicin).
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- Prepare a 5 mg/mL solution of MTT in sterile PBS.
- Add 10 µL of the MTT solution to each well.
- Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
- After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
- Gently pipette to dissolve the formazan crystals.
4. Data Acquisition and Analysis:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Troubleshooting Guides
MES Test Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in seizure response within the control group | - Improper electrode placement.- Inconsistent stimulus delivery.- Animal stress. | - Ensure corneal electrodes are properly placed and moistened.- Calibrate the electroconvulsiometer regularly.- Handle animals gently and allow for adequate acclimatization. |
| No protective effect observed with known anticonvulsants | - Incorrect drug dosage or administration route.- Degraded drug solution.- Incorrect timing of seizure induction. | - Verify the concentration and administration of the positive control.- Prepare fresh drug solutions.- Ensure seizure induction occurs at the time of peak drug effect. |
| Unexpected mortality | - Excessive electrical stimulus.- High toxicity of the test compound. | - Check the settings of the electroconvulsiometer.- Perform a preliminary dose-range finding study for toxicity. |
MTT Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance in wells without cells | - Contamination of the culture medium or reagents.- Phenol (B47542) red in the medium can interfere with readings. | - Use sterile techniques and fresh reagents.- Use a phenol red-free medium for the assay. |
| Low absorbance readings in control wells | - Low cell seeding density.- Poor cell health.- Insufficient incubation time with MTT. | - Optimize the cell seeding density.- Use cells in the logarithmic growth phase.- Increase the MTT incubation time (up to 4 hours). |
| Precipitation of the test compound in the culture medium | - Poor solubility of the Nafimidone derivative. | - Use a suitable co-solvent (e.g., DMSO) and ensure the final concentration does not exceed cytotoxic levels.- Perform a solubility test before the experiment. |
Visualizations
Caption: Workflow for determining the therapeutic index of novel Nafimidone derivatives.
Caption: Simplified signaling pathway for Nafimidone derivatives at the GABA-A receptor.
References
- 1. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Potential of nafimidone derivatives against co-morbidities of epilepsy: In vitro, in vivo, and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing the lack of specificity of Nafimidone in certain epilepsy models.
Welcome to the technical support center for researchers utilizing Nafimidone (B1677899) in experimental epilepsy models. This resource provides targeted troubleshooting guides and frequently asked questions to address the compound's known lack of specificity, helping you interpret your results accurately and design robust experimental controls.
Frequently Asked Questions (FAQs)
Q1: What is the presumed primary anticonvulsant mechanism of action for Nafimidone?
A1: Nafimidone's therapeutic profile in preclinical seizure models, particularly its effectiveness in the Maximal Electroshock (MES) test, is similar to that of phenytoin (B1677684).[1] This suggests that its primary on-target mechanism is the blockade of voltage-gated sodium channels, which reduces the repetitive firing of neurons.[2][3] Like phenytoin and carbamazepine (B1668303), this action is thought to prevent seizure spread.[1]
Q2: What are the primary off-target effects of Nafimidone that contribute to its lack of specificity?
A2: Nafimidone exhibits two significant off-target activities:
-
Potent Inhibition of Cytochrome P450 (CYP) Enzymes: Due to its imidazole (B134444) moiety, Nafimidone and its primary metabolite are potent inhibitors of microsomal enzymes.[4][5][6] This significantly impairs the metabolism of other drugs, including commonly co-administered antiepileptics like phenytoin and carbamazepine, leading to unpredictable pharmacokinetic interactions.[1][4][7]
-
Potential Interaction with GABA-A Receptors: While its primary action is not GABAergic, some derivatives of Nafimidone show an affinity for the benzodiazepine (B76468) binding site of the GABA-A receptor.[8] This suggests a potential for non-specific modulation of inhibitory neurotransmission, which can confound results in models sensitive to GABAergic activity.
Q3: In which experimental models is the lack of specificity most pronounced?
A3: The lack of specificity is particularly evident in the kindled amygdaloid seizure model in rats. In this model, Nafimidone can modify seizures but lacks a clear dose-response relationship.[9] Critically, at high doses (100-120 mg/kg), it can induce spontaneous seizures and mortality, demonstrating a pro-convulsant effect that complicates the interpretation of its anticonvulsant properties.[9]
Troubleshooting Guide
Q1: I'm observing inconsistent or unexpectedly potent effects of Nafimidone when co-administered with another antiepileptic drug. What is the likely cause?
A1: This is a classic example of a pharmacokinetic interaction caused by Nafimidone's off-target inhibition of CYP enzymes.[4][5] Nafimidone is likely inhibiting the metabolism of the co-administered drug (e.g., carbamazepine, phenytoin), leading to higher-than-expected plasma concentrations and exaggerated effects.[1][7]
-
Solution:
-
Run a control group with the co-administered drug alone.
-
Measure the plasma concentrations of the co-administered drug in the presence and absence of Nafimidone to confirm the interaction.
-
If possible, switch to a co-administered drug that is not metabolized by the same CYP enzymes that Nafimidone inhibits.
-
Q2: My results in the PTZ seizure model are ambiguous. Is this related to Nafimidone's specificity?
A2: Yes, this could be due to conflicting mechanisms. The Pentylenetetrazol (PTZ) model is sensitive to drugs that modulate the GABAergic system.[10] If Nafimidone has a weak, non-specific interaction with GABA-A receptors, it could produce confounding effects that are independent of its primary sodium-channel-blocking activity.[8]
-
Solution:
-
Use a more specific voltage-gated sodium channel blocker (e.g., Lamotrigine) as a positive control to delineate the expected effects of on-target activity.
-
Consider running the experiment in the presence of a GABA-A antagonist, like flumazenil, to block the potential off-target GABAergic effects of Nafimidone.
-
Q3: At higher doses, Nafimidone appears to be causing seizures in my animal model. Is my experiment flawed?
A3: Your experiment is likely not flawed; this is a documented effect. In the amygdala kindling model, high doses of Nafimidone have been shown to induce EEG spikes, spontaneous seizures, and even death in a percentage of animals.[9] This indicates that at high concentrations, the drug's off-target effects may become dominant, leading to a net pro-convulsant outcome.
-
Solution:
-
Perform a thorough dose-response study to identify a therapeutic window where anticonvulsant effects are observed without pro-convulsant activity.
-
Always include a high-dose group to monitor for toxicity and pro-convulsant effects, which are a key characteristic of this compound's profile.
-
Rely on the Maximal Electroshock (MES) model for primary efficacy testing, as it is better aligned with Nafimidone's presumed on-target mechanism and less sensitive to complex off-target effects.
-
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data related to Nafimidone's off-target inhibition and the efficacy of its derivatives.
Table 1: Off-Target Inhibition of Drug Metabolism by Nafimidone
| Compound | Target Enzyme System | Substrate | Inhibition Metric | Value | Species |
|---|---|---|---|---|---|
| Nafimidone | Cytochrome P450 | Carbamazepine Epoxidation | IC₅₀ | 2.95 x 10⁻⁷ M | Rat |
| Nafimidone | Cytochrome P450 | Diazepam C₃-Hydroxylation | IC₅₀ | 1.00 x 10⁻⁶ M | Rat |
| Nafimidone | Cytochrome P450 | Diazepam N₁-Dealkylation | IC₅₀ | 5.95 x 10⁻⁷ M | Rat |
| Reduced Nafimidone | Cytochrome P450 | Phenytoin p-Hydroxylation | Kᵢ | ~0.2 µM | Rat |
Data sourced from publications investigating Nafimidone's interaction with microsomal enzymes.[5][7]
Table 2: In Vivo Anticonvulsant Activity of Nafimidone Derivatives (MES Test)
| Compound | Animal Model | Route | Efficacy Metric (ED₅₀) |
|---|---|---|---|
| Derivative 5i | Rat | Intraperitoneal | 11.8 mg/kg |
| Derivative 5c | Rat | Intraperitoneal | 15.8 mg/kg |
| Derivative 5b | Rat | Intraperitoneal | 16.0 mg/kg |
Data from a study screening novel derivatives for anticonvulsant activity.[8]
Visual Guides & Workflows
Experimental Protocols
Protocol 1: Maximal Electroshock (MES) Test
This test is a model for generalized tonic-clonic seizures and is ideal for evaluating compounds like Nafimidone that are presumed to prevent seizure spread.[11]
-
Animals: Male Wistar rats (100-150 g) or male CF-1 mice (20-25 g).
-
Apparatus: An electroconvulsometer with corneal electrodes.
-
Drug Administration:
-
Divide animals into groups (vehicle control, positive control, test compound).
-
Administer Nafimidone (or vehicle/control) via the desired route (e.g., intraperitoneal injection).
-
Wait for the predetermined time to peak effect (typically 15-30 minutes for Nafimidone) before inducing seizure.[9]
-
-
Seizure Induction:
-
Anesthetize the animal's corneas with a drop of 0.5% tetracaine (B1683103) hydrochloride.
-
Apply saline-soaked corneal electrodes.
-
Deliver a suprathreshold electrical stimulus (e.g., 150 mA for rats, 50 mA for mice, 60 Hz for 0.2 seconds).
-
-
Endpoint:
-
Immediately observe the animal for the presence or absence of the tonic hindlimb extension phase.
-
The complete abolition of tonic hindlimb extension is considered "protection."[11]
-
-
Data Analysis:
-
Calculate the percentage of animals protected in each group.
-
Determine the ED₅₀ (the dose that protects 50% of animals) using probit analysis.
-
Protocol 2: Pentylenetetrazol (PTZ) Seizure Threshold Test
This test models clonic, myoclonic, and absence seizures and is sensitive to compounds affecting GABAergic neurotransmission. It can be used to investigate Nafimidone's off-target effects.[4][10]
-
Animals: Male C57BL/6 mice (20-25 g).
-
Materials: Pentylenetetrazol (PTZ) solution (e.g., dissolved in 0.9% sterile saline).
-
Drug Administration:
-
Administer Nafimidone (or vehicle/control) at the desired dose and route.
-
Wait for the appropriate pretreatment time corresponding to the time of peak effect.
-
-
PTZ Injection:
-
Observation & Endpoint:
-
Place the animal in an observation chamber immediately after PTZ injection.
-
Observe continuously for 30 minutes.
-
The primary endpoint is the occurrence of a clonic seizure, defined as an episode of clonic spasms of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds.[4] An animal that does not exhibit this response is considered "protected."
-
-
Data Analysis:
-
Record the number of protected animals in each group.
-
Alternatively, measure the latency to the first clonic seizure. An increase in latency indicates anticonvulsant activity.
-
Calculate the ED₅₀ if a dose-response study is performed.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Therapeutic efficacy of voltage-gated sodium channel inhibitors in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 4. Emerging Selective Sodium Channel Antagonists for Epilepsy [practicalneurology.com]
- 5. Interaction of the anticonvulsants, denzimol and nafimidone, with liver cytochrome P450 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nafimidone, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anticonvulsant action of nafimidone on kindled amygdaloid seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 11. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Nafimidone and Carbamazepine for Anticonvulsant Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Nafimidone (B1677899) and Carbamazepine (B1668303), two anticonvulsant compounds. The information is compiled from preclinical and clinical studies to offer an objective overview of their respective pharmacological profiles.
General Compound Overview
| Feature | Nafimidone | Carbamazepine |
| Drug Class | Imidazole (B134444) derivative anticonvulsant[1] | Carboxamide derivative anticonvulsant, sodium channel blocker[2] |
| Chemical Structure | Contains a naphthyl and an imidazole group[1] | A tricyclic compound[2][3] |
| Primary Use | Investigational for intractable partial seizures[4] | Treatment of epilepsy (partial and generalized tonic-clonic seizures), neuropathic pain, and bipolar disorder[2][5] |
| Development Status | Investigational, with limited clinical trial data | Well-established, widely marketed medication[2] |
Mechanism of Action
While both compounds exhibit anticonvulsant properties, their primary mechanisms of action, as currently understood, show some differences.
Nafimidone: The precise mechanism of action for Nafimidone is not as extensively characterized as that of Carbamazepine. Preclinical studies suggest a therapeutic profile similar to Phenytoin (B1677684), which primarily involves the blockade of voltage-gated sodium channels.[4] Some studies on Nafimidone derivatives also suggest a potential interaction with the benzodiazepine (B76468) binding site of the GABA-A receptor.[6] Further research has indicated that Nafimidone and its metabolite are potent inhibitors of the microsomal metabolism of other antiepileptic drugs like Phenytoin and Carbamazepine.[7]
Carbamazepine: Carbamazepine's primary mechanism of action is the blockade of voltage-gated sodium channels.[8] It preferentially binds to the inactivated state of these channels, which inhibits repetitive and sustained firing of an action potential.[3] This action stabilizes hyperexcited neuronal membranes and reduces the propagation of seizure activity. Some studies also suggest that Carbamazepine may act as a calcium antagonist and an inhibitor of glutamate (B1630785) release.
Signaling Pathway: Carbamazepine's Primary Mechanism of Action
Caption: Carbamazepine's mechanism of action.
Pharmacokinetic Properties
A comparative summary of the pharmacokinetic parameters of Nafimidone and Carbamazepine in humans is presented below.
| Parameter | Nafimidone | Carbamazepine |
| Bioavailability | Data not available | ~100% (oral)[2] |
| Protein Binding | Data not available | 70-80%[2] |
| Metabolism | Primarily hepatic; major metabolite is nafimidone alcohol. Over 90% is metabolized by pathways other than glucuronidation of its alcohol metabolite.[9] | Hepatic (primarily by CYP3A4) to an active epoxide metabolite (carbamazepine-10,11-epoxide)[2] |
| Elimination Half-life (single dose) | 1.34 +/- 0.48 hours (100mg dose); 1.69 +/- 0.91 hours (300mg dose)[9] | Approximately 36 hours[2] |
| Elimination Half-life (repeated dosing) | Half-life of the active metabolite, this compound, is ~2.2 hours with chronic administration.[9] | 16-24 hours (due to autoinduction of metabolism)[2] |
| Excretion | <1% excreted unchanged in urine; 4-7% of the daily dose recovered as this compound in urine[9] | 72% in urine (as metabolites), 28% in feces[2] |
Metabolism and Excretion Workflow
Caption: Comparative metabolism workflows.
Preclinical Efficacy Data
Direct comparative preclinical studies are limited. The following tables summarize data from separate studies in established animal models of epilepsy.
Table 4.1: Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model (Mice)
| Compound | Dose | Route of Administration | Anticonvulsant Effect | Study Reference |
| Nafimidone Derivatives | ED50: 11.8 - 16.0 mg/kg | Intraperitoneal (i.p.) | Protection against MES-induced seizures | [6] |
| Carbamazepine | ED50: 9.67 mg/kg | Oral | Significant reduction in fraction seizing | [10] |
| Carbamazepine | ED50: 10.5 ± 0.9 mg/kg (acute) | Not specified | Protection against MES-induced seizures | [11] |
Table 4.2: Anticonvulsant Activity in the Amygdala Kindling Model (Rats)
| Compound | Dose | Route of Administration | Anticonvulsant Effect | Study Reference |
| Nafimidone | 25-50 mg/kg | Intraperitoneal (i.p.) | Significantly reduced afterdischarge length and seizure severity | [12] |
| Carbamazepine | 10, 20, 40 mg/kg | Intraperitoneal (i.p.) | Dose-dependent protection against secondarily generalized behavioral seizures | [13] |
| Carbamazepine | 30 mg/kg | Intraperitoneal (i.p.) | Significantly reduced severity and duration of motor seizures | [14] |
Clinical Efficacy and Safety
Nafimidone: A pilot study involving 12 adult male patients with intractable partial seizures evaluated the efficacy of Nafimidone as an add-on therapy.[4]
-
Efficacy: Eight patients experienced a 33-98% improvement in seizure control. Six of the ten patients who entered long-term follow-up sustained a 53 to >99% improvement in seizure control over 46-53 weeks.[4]
-
Safety and Tolerability: The study noted that Nafimidone had a marked inhibitory effect on the clearance of co-administered Carbamazepine and Phenytoin, leading to their higher plasma levels.[4] Specific side effect data from this pilot study is limited in the available literature.
Carbamazepine: Carbamazepine is a widely used antiepileptic with extensive clinical data.
-
Efficacy: It is considered a first-choice medication for partial and generalized tonic-clonic seizures.[15]
-
Safety and Tolerability: Common side effects include dizziness, drowsiness, nausea, and vomiting.[5][16] More serious but rare side effects can include severe skin reactions (Stevens-Johnson syndrome), aplastic anemia, agranulocytosis, and hyponatremia.[16][17] Carbamazepine can also induce its own metabolism and interact with numerous other medications due to its potent induction of CYP3A4.[2][5]
Experimental Protocol Workflow: Pilot Clinical Trial of Nafimidone
Caption: Workflow of the Nafimidone pilot clinical trial.
Experimental Protocols
6.1. Amygdala Kindling Model in Rats (General Protocol)
This model is used to study the development and generalization of seizures, mimicking aspects of temporal lobe epilepsy.
-
Electrode Implantation: Rats are surgically implanted with a bipolar electrode in the amygdala and recording electrodes in relevant brain regions.
-
Kindling Stimulation: After a recovery period, a low-level electrical stimulus is delivered to the amygdala once or twice daily.
-
Seizure Scoring: Behavioral seizures are observed and scored using a standardized scale (e.g., Racine scale). Afterdischarge duration is measured from EEG recordings.
-
Drug Administration: Once a stable kindled state is achieved (consistent generalized seizures), the test compound (Nafimidone or Carbamazepine) is administered at various doses prior to stimulation.
-
Outcome Measures: The effects of the drug on seizure severity, afterdischarge duration, and seizure threshold are recorded and compared to baseline or vehicle-treated controls.[12][18]
6.2. Maximal Electroshock (MES) Seizure Model in Mice (General Protocol)
This model is used to screen for anticonvulsant activity against generalized tonic-clonic seizures.
-
Drug Administration: Mice are administered the test compound (Nafimidone derivative or Carbamazepine) or vehicle, typically via oral or intraperitoneal routes.
-
Electrical Stimulation: At the time of expected peak drug effect, a brief, high-intensity electrical stimulus is delivered through corneal or ear-clip electrodes.
-
Endpoint: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure.
-
Dose-Response: The test is repeated with different doses to determine the median effective dose (ED50) required to protect 50% of the animals from the tonic seizure.[10][11][19]
Conclusion
Carbamazepine is a well-established anticonvulsant with a clearly defined mechanism of action, extensive clinical data, and a known side-effect profile. Nafimidone, while showing promise in early preclinical and limited clinical studies for partial seizures, remains an investigational compound with a less defined mechanism and safety profile. The available data suggests that Nafimidone may have a narrower therapeutic window and a more complex drug-drug interaction profile due to its potent inhibition of microsomal enzymes. Further, more extensive, and comparative clinical trials are necessary to fully elucidate the therapeutic potential and safety of Nafimidone relative to established treatments like Carbamazepine.
References
- 1. Nafimidone - Wikipedia [en.wikipedia.org]
- 2. Carbamazepine - Wikipedia [en.wikipedia.org]
- 3. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of nafimidone in the treatment of intractable partial seizures: report of a two-center pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nafimidone, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 9. Pharmacokinetics of nafimidone in patients with chronic intractable epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The anticonvulsant action of nafimidone on kindled amygdaloid seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbamazepine, But Not Valproate, Displays Pharmacoresistance In Lamotrigine-Resistant Amygdala Kindled Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amygdala-kindling as a model for chronic efficacy studies on antiepileptic drugs: experiments with carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interaction of the anticonvulsants, denzimol and nafimidone, with liver cytochrome P450 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. goodrx.com [goodrx.com]
- 17. Carbamazepine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 18. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]
- 19. meliordiscovery.com [meliordiscovery.com]
A Comparative Analysis of Nafimidone and Phenytoin in the Management of Partial Seizures
An objective comparison of the efficacy and underlying mechanisms of Nafimidone (B1677899) and Phenytoin for the treatment of partial seizures, tailored for researchers, scientists, and professionals in drug development.
This guide provides a comprehensive comparison of Nafimidone and Phenytoin, two anticonvulsant agents, in the context of treating partial seizures. Due to the limited clinical data available for Nafimidone, this comparison is based on a pilot study of Nafimidone as an add-on therapy and established data for Phenytoin from various sources. It is important to note that no direct head-to-head clinical trials comparing the efficacy of Nafimidone and Phenytoin have been conducted.
Efficacy in Partial Seizures
A pilot clinical trial investigating Nafimidone as an add-on therapy in patients with intractable partial seizures demonstrated a significant reduction in seizure frequency. In this study, eight out of twelve patients experienced a 33% to 98% improvement in seizure control.[1] Furthermore, in a long-term follow-up, six out of ten patients sustained a 53% to over 99% improvement in seizure control.[1]
Phenytoin has long been a cornerstone in the treatment of partial seizures, with studies reporting responder rates (a significant reduction in seizure frequency) between 30% and 60% in patients with complex partial seizures.[2]
Table 1: Comparative Efficacy in Partial Seizures
| Feature | Nafimidone (Add-on Therapy) | Phenytoin (Monotherapy/Adjunctive) |
| Study Design | Pilot study in medically intractable partial seizures | Various clinical trials and practice |
| Responder Rate | 8 of 12 patients (67%) showed 33-98% seizure reduction[1] | 30-60% in complex partial seizures[2] |
| Long-term Efficacy | 6 of 10 patients (60%) sustained 53 to >99% improvement[1] | Established long-term efficacy |
| Key Consideration | Efficacy observed as an add-on therapy; potential drug interactions | Efficacy established as both monotherapy and adjunctive therapy |
Experimental Protocols
Nafimidone Pilot Study
The single clinical trial on Nafimidone was a 14-week, two-center pilot study. The study enrolled 12 adult male patients with a diagnosis of medically intractable partial seizures. The experimental protocol was as follows:
-
Baseline Phase (4 weeks): Patients were stabilized on their existing antiepileptic drug regimens, which included Phenytoin and/or Carbamazepine.
-
Treatment Phase (2 weeks): Nafimidone was introduced as an add-on therapy, with the dosage gradually increased to a maximum of 600 mg per day.
-
Evaluation Phase (8 weeks): Patients were monitored to assess the efficacy and safety of Nafimidone.
A crucial observation from this study was that Nafimidone significantly inhibited the clearance of Phenytoin and Carbamazepine, leading to elevated plasma concentrations of these drugs. This interaction likely contributed to the observed improvement in seizure control.
Mechanism of Action
Phenytoin
Phenytoin exerts its anticonvulsant effect primarily by blocking voltage-gated sodium channels in their inactive state.[3] This action slows the rate of recovery of these channels, thereby reducing the ability of neurons to fire at high frequencies and preventing the spread of seizure activity.
Nafimidone
The precise mechanism of action of Nafimidone is not as well-characterized as that of Phenytoin. It is classified as an imidazole (B134444) anticonvulsant. The pilot study's finding that Nafimidone inhibits the metabolism of other antiepileptic drugs, such as Phenytoin and Carbamazepine, suggests an interaction with the cytochrome P450 enzyme system. This inhibition leads to higher, potentially more therapeutic, levels of concomitant medications.
Safety and Tolerability
Phenytoin
The adverse effects of Phenytoin are well-documented and often dose-related. Common side effects include dizziness, drowsiness, and problems with coordination.[4] Long-term use can lead to more serious issues such as gingival hyperplasia, hirsutism, and potential effects on bone health.[5]
Nafimidone
Detailed information on the adverse effects of Nafimidone in humans is limited to the pilot study, which did not provide a specific list of adverse events. However, preclinical studies in animals indicated potential for toxicity at higher doses, including the induction of electroencephalographic spikes and spontaneous seizures.[6]
Table 2: Comparative Safety Profile
| Feature | Nafimidone | Phenytoin |
| Common Adverse Effects | Data from human studies is limited. | Dizziness, drowsiness, ataxia, nystagmus.[4] |
| Serious Adverse Effects | Preclinical data suggests potential for proconvulsant activity at high doses.[6] | Gingival hyperplasia, hirsutism, bone density loss, potential for severe skin reactions.[5] |
| Drug Interactions | Potent inhibitor of Phenytoin and Carbamazepine clearance.[1] | Numerous drug interactions due to induction of CYP450 enzymes. |
Conclusion
Based on the available evidence, both Nafimidone and Phenytoin demonstrate efficacy in the management of partial seizures. However, a direct comparison of their effectiveness is challenging due to the disparity in the volume and nature of the clinical data.
The pilot study of Nafimidone as an add-on therapy in patients with medically intractable partial seizures showed promising results, although the observed efficacy was likely influenced by its significant pharmacokinetic interaction with concurrently administered antiepileptic drugs. This interaction itself is a critical consideration for its potential clinical use.
Phenytoin remains a well-established therapeutic option for partial seizures, with a known efficacy and a well-documented, albeit extensive, side-effect profile.
Further research, including well-controlled, head-to-head comparative trials, is necessary to definitively establish the relative efficacy and safety of Nafimidone compared to standard antiepileptic drugs like Phenytoin in the treatment of partial seizures. Professionals in drug development should consider the potent enzyme-inhibiting properties of Nafimidone as a key factor in its clinical pharmacology and potential therapeutic niche.
References
- 1. Efficacy of nafimidone in the treatment of intractable partial seizures: report of a two-center pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment options for refractory and difficult to treat seizures: focus on vigabatrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. neurology-jp.org [neurology-jp.org]
- 5. Frontiers | Adverse effects of antiseizure medications: a review of the impact of pharmacogenetics and drugs interactions in clinical practice [frontiersin.org]
- 6. The anticonvulsant action of nafimidone on kindled amygdaloid seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticonvulsant Potential of Nafimidone Alcohol: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the continuous quest for more effective antiepileptic drugs (AEDs), researchers are re-evaluating existing compounds and their metabolites. This guide provides a comprehensive comparison of the anticonvulsant activity of Nafimidone (B1677899) alcohol, the primary metabolite of the investigational drug Nafimidone, against established AEDs. This analysis is tailored for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data, detailed experimental protocols, and a look into potential mechanisms of action.
Nafimidone, an imidazole (B134444) derivative, is rapidly metabolized in the body to its alcohol form.[1] This rapid conversion suggests that the therapeutic effects of Nafimidone are likely mediated by Nafimidone alcohol. Understanding the anticonvulsant profile of this metabolite is therefore crucial in assessing its potential as a future therapeutic agent.
Comparative Anticonvulsant Activity
To objectively assess the anticonvulsant efficacy of this compound, a review of data from standardized preclinical models is essential. The two most widely used models for initial screening of AEDs are the Maximal Electroshock (MES) test, which is a model of generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (PTZ) test, a model for absence and myoclonic seizures.[2][3][4][5][6]
For a comprehensive comparison, the table below summarizes the reported ED₅₀ values for standard AEDs in the MES and PTZ tests in mice. This data serves as a benchmark against which the potential efficacy of this compound can be evaluated in future studies.
| Antiepileptic Drug | MES Test ED₅₀ (mg/kg, i.p.) in Mice | PTZ Test ED₅₀ (mg/kg, i.p.) in Mice |
| This compound | Data Not Available | Data Not Available |
| Phenytoin (B1677684) | ~10[9][10] | Ineffective[11] |
| Carbamazepine (B1668303) | ~10.5 - 15.7[2] | > 40[12] |
| Valproate | ~190 - 276[13] | ~178[3] |
ED₅₀ values can vary depending on the specific experimental conditions, including animal strain and route of administration.
Unraveling the Mechanism of Action
The precise mechanism by which this compound exerts its anticonvulsant effects has not been fully elucidated. However, its chemical structure and preliminary research suggest several potential pathways.
The imidazole moiety of Nafimidone is a key feature, as imidazole-containing compounds are known to interact with cytochrome P450 enzymes.[14] Indeed, both Nafimidone and its alcohol metabolite are potent inhibitors of the metabolism of other AEDs like phenytoin and carbamazepine, indicating a significant interaction with hepatic microsomal enzymes.[15]
Furthermore, the general class of alcohols has been shown to modulate the function of key ion channels involved in neuronal excitability. Studies have demonstrated that alcohols can inhibit voltage-gated sodium channels and interact with GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.[16][17][18][19][20][21][22][23] It is plausible that this compound shares these properties, contributing to a reduction in neuronal hyperexcitability.
Below is a diagram illustrating a hypothetical signaling pathway for the anticonvulsant action of this compound, based on the known effects of alcohols on neuronal targets.
Caption: Hypothetical mechanism of this compound's anticonvulsant action.
Standardized Experimental Protocols
To facilitate further research and ensure comparability of data, detailed methodologies for the MES and PTZ tests are provided below.
Maximal Electroshock (MES) Test Protocol
The MES test is a widely used preclinical model to screen for drugs effective against generalized tonic-clonic seizures.[2][5][6]
Workflow:
Caption: Experimental workflow for the Maximal Electroshock (MES) test.
Procedure:
-
Animals: Adult male mice or rats are typically used.
-
Drug Administration: The test compound (this compound) or a standard AED is administered intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals. A vehicle control group receives the same volume of the vehicle.
-
Time Interval: The test is conducted at the time of peak effect of the drug, which needs to be determined in preliminary studies.
-
Stimulation: A high-frequency electrical stimulus (e.g., 50-60 Hz) is delivered for a short duration (e.g., 0.2 seconds) through corneal or auricular electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered a positive anticonvulsant effect.
-
ED₅₀ Calculation: The dose that protects 50% of the animals from the tonic hindlimb extension is calculated using statistical methods such as probit analysis.
Subcutaneous Pentylenetetrazole (PTZ) Test Protocol
The s.c. PTZ test is a primary screening model for identifying drugs that may be effective against myoclonic and absence seizures.[3][5][6]
Workflow:
Caption: Experimental workflow for the subcutaneous Pentylenetetrazole (PTZ) test.
Procedure:
-
Animals: Adult male mice are commonly used.
-
Drug Administration: The test compound or a standard AED is administered at various doses to different groups of animals, along with a vehicle control group.
-
Time Interval: The test is performed at the time of peak effect of the drug.
-
PTZ Injection: A dose of PTZ that reliably induces clonic seizures in control animals (e.g., 85 mg/kg) is injected subcutaneously.
-
Observation: Animals are observed for a set period (typically 30 minutes) for the occurrence of clonic seizures (characterized by rhythmic muscle contractions). The latency to the first seizure and the seizure severity can also be recorded.
-
ED₅₀ Calculation: The dose that protects 50% of the animals from clonic seizures is calculated.
Future Directions
The available data, while limited, suggests that this compound warrants further investigation as a potential anticonvulsant agent. Future research should prioritize head-to-head studies against standard AEDs in the MES and PTZ models to establish a clear efficacy and safety profile. Elucidating the precise molecular targets and signaling pathways of this compound will be critical in understanding its therapeutic potential and identifying patient populations that may benefit most from this compound. The potent inhibition of cytochrome P450 enzymes by Nafimidone and its metabolite also highlights the need for careful consideration of drug-drug interactions in any future clinical development.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose-finding study with nicotine as a proconvulsant agent in PTZ-induced seizure model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. researchgate.net [researchgate.net]
- 6. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of carbamazepine in the intrahippocampal kainate model of temporal lobe epilepsy depend on seizure definition and mouse strain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anticonvulsant action of nafimidone on kindled amygdaloid seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 10. ICI Journals Master List [journals.indexcopernicus.com]
- 11. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbamazepine, But Not Valproate, Displays Pharmacoresistance In Lamotrigine-Resistant Amygdala Kindled Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipophilic amino alcohols with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BioKB - Publication [biokb.lcsb.uni.lu]
- 16. n-Alcohols inhibit voltage-gated Na+ channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. n-Alcohols Inhibit Voltage-Gated Na+ Channels Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Low dose acute alcohol effects on GABAA receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Alcohol-sensitive GABA receptors and alcohol antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of ethanol exposure on brain sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identification of an Inhibitory Alcohol Binding Site in GABAA ρ1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. GABAA receptors and alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The role of GABAA receptors in mediating the effects of alcohol in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Nafimidone Quantification: A Comparative Guide
A critical evaluation of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of the anticonvulsant drug Nafimidone (B1677899).
Performance Comparison: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS for Nafimidone quantification depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, and throughput. LC-MS/MS generally offers superior sensitivity and specificity, making it ideal for bioanalytical applications where low concentrations of the drug and its metabolites are expected. HPLC-UV, while being a more accessible and cost-effective technique, provides sufficient accuracy and precision for the analysis of bulk drug substance and pharmaceutical formulations.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.1 - 100 µg/mL | 0.5 - 500 ng/mL |
| Limit of Detection (LOD) | ~20 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~50 ng/mL | ~0.5 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 15% |
| Specificity | Moderate to High | Very High |
| Sample Throughput | Moderate | High |
| Cost | Lower | Higher |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of Nafimidone using HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the determination of Nafimidone in bulk material and pharmaceutical dosage forms. A stability-indicating HPLC assay for Nafimidone has been previously described, demonstrating its applicability for resolving the drug from its degradation products[1].
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer), delivered in an isocratic or gradient elution mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at the wavelength of maximum absorbance for Nafimidone.
-
Sample Preparation: Samples are dissolved in a suitable solvent, filtered, and injected into the HPLC system. For plasma samples, a protein precipitation step followed by solvent evaporation and reconstitution is necessary before injection[2].
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it the preferred choice for quantifying Nafimidone and its metabolites in biological matrices such as plasma or serum.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 or similar reversed-phase column with a smaller particle size for faster analysis (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Similar to HPLC, using a gradient elution of an organic solvent and a buffered aqueous solution, often with the addition of formic acid to enhance ionization.
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for imidazole-containing compounds.
-
Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor ion (the molecular ion of Nafimidone) and its characteristic product ion, providing high selectivity.
-
Sample Preparation: For biological samples, a protein precipitation or solid-phase extraction (SPE) is typically required to remove matrix interferences. An internal standard is added to the samples before extraction to ensure accuracy.
Workflow Diagrams
The following diagrams illustrate the typical workflows for sample analysis using HPLC-UV and LC-MS/MS.
References
- 1. Development of a stability-indicating assay for nafimidone [1-(2-naphthoylmethyl)imidazole hydrochloride] by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of nafimidone [1-(2-naphthoylmethyl)imidazole], a new anticonvulsant agent, and a major metabolite in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Potential of Novel Nafimidone Esters
For Immediate Release
A recent study has shed light on the neuroprotective capabilities of novel alcohol esters derived from Nafimidone, a compound known for its anticonvulsant properties. The research highlights the potential of these esters in mitigating neuronal damage, with one particular derivative, compound 5k, demonstrating notable efficacy against kainic acid-induced neurotoxicity. This guide provides a comprehensive comparison of these Nafimidone esters, presenting available experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
Quantitative Analysis of Neuroprotective and Related Activities
To facilitate a clear comparison of the investigated Nafimidone esters (5g, 5i, and 5k), the following tables summarize their reported biological activities.
Table 1: Neuroprotective Effects of Nafimidone Esters Against Kainic Acid-Induced Neuronal Death in Hippocampal Slice Cultures
| Compound | Neuroprotective Effect |
| 5g | Not reported to be neuroprotective |
| 5i | Not reported to be neuroprotective |
| 5k | Neuroprotective [1] |
Table 2: Cholinesterase Inhibitory Activity of Nafimidone Esters
| Compound | Target Enzyme | Inhibitory Activity |
| 5g | Acetylcholinesterase (AChE) | Inhibits |
| 5i | Acetylcholinesterase (AChE) | Inhibits |
| 5k | Acetylcholinesterase (AChE) | Inhibits |
| Butyrylcholinesterase (BChE) | Inhibits [1] |
Note: Specific IC50 values for cholinesterase inhibition by compounds 5g, 5i, and 5k are not yet publicly available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the neuroprotective and mechanistic properties of the Nafimidone esters.
Hippocampal Slice Culture Assay for Neuroprotection
This in vitro assay is a crucial tool for assessing the neuroprotective potential of compounds against excitotoxicity.
Objective: To determine the ability of Nafimidone esters to protect hippocampal neurons from kainic acid-induced cell death.
Methodology:
-
Tissue Preparation: Organotypic hippocampal slice cultures are prepared from postnatal day 8-12 rats. The hippocampi are dissected and sectioned into 400 µm thick slices using a McIlwain tissue chopper.
-
Culture Maintenance: Slices are cultured on semiporous membrane inserts in a culture medium typically consisting of 50% MEM, 25% horse serum, 23% Earle's Balanced Salt Solution (EBSS), and 2% glutamine, supplemented with glucose. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: After a stabilization period in culture (typically 7-10 days), the hippocampal slices are pre-treated with different concentrations of the Nafimidone esters (5g, 5i, and 5k) for a specified period.
-
Induction of Excitotoxicity: Following pre-treatment, kainic acid (a potent neurotoxin) is added to the culture medium to induce neuronal cell death, particularly in the CA3 region of the hippocampus.
-
Assessment of Neuroprotection: Neuronal damage is assessed using various methods, such as propidium (B1200493) iodide (PI) staining, which selectively enters and stains the nuclei of dead cells. The fluorescence intensity of PI is quantified to measure the extent of cell death. A reduction in PI uptake in the presence of the Nafimidone esters compared to the kainic acid-only control indicates neuroprotection.
Cholinesterase Inhibition Assay
This assay determines the ability of the Nafimidone esters to inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Objective: To quantify the inhibitory potency of Nafimidone esters on cholinesterase enzymes.
Methodology:
-
Principle: The assay is based on the Ellman's method, which measures the activity of cholinesterases by detecting the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE).
-
Reaction Mixture: The reaction is typically carried out in a 96-well plate and contains a phosphate (B84403) buffer, the respective cholinesterase enzyme, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Inhibitor Incubation: The Nafimidone esters are pre-incubated with the enzyme for a defined period to allow for binding.
-
Substrate Addition: The reaction is initiated by the addition of the substrate (acetylthiocholine or butyrylthiocholine).
-
Detection: The thiocholine produced by the enzymatic reaction reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at a wavelength of 412 nm.
-
Data Analysis: The rate of the reaction is monitored over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the Nafimidone esters. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of certain Nafimidone esters appear to be linked to the inhibition of cholinesterases. This inhibition can influence several downstream signaling pathways crucial for neuronal survival.
One of the key pathways implicated in neuroprotection mediated by cholinesterase inhibitors is the PI3K/Akt signaling pathway .
Caption: PI3K/Akt signaling pathway activated by cholinesterase inhibition.
By inhibiting the breakdown of acetylcholine (ACh), cholinesterase inhibitors increase the availability of this neurotransmitter in the synaptic cleft. The elevated ACh levels lead to enhanced activation of nicotinic acetylcholine receptors (nAChRs). This activation, in turn, can trigger the PI3K/Akt signaling cascade.
Activated Akt, a central kinase in this pathway, phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β), a pro-apoptotic protein. Furthermore, Akt can activate transcription factors like CREB (cAMP response element-binding protein), which promotes the expression of anti-apoptotic proteins such as Bcl-2. The culmination of these events is the suppression of apoptotic pathways and the promotion of neuronal survival.
Experimental Workflow
The overall process for evaluating the neuroprotective effects of Nafimidone esters can be visualized in the following workflow.
References
A Head-to-Head Comparison of Nafimidone and Other Imidazole Anticonvulsants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nafimidone and other imidazole-based anticonvulsant agents, focusing on their performance in preclinical models. The information is intended to support research and development efforts in the field of epilepsy treatment.
Executive Summary
Nafimidone and Denzimol are two prominent examples of (arylalkyl)imidazole anticonvulsants.[1][2] Preclinical data indicates that both compounds are effective in models of generalized tonic-clonic seizures, such as the maximal electroshock (MES) test.[2] Notably, Denzimol demonstrates significantly higher potency than Nafimidone in this model. The primary mechanism of action for this class of compounds is believed to be the inhibition of cytochrome P-450 enzymes in the liver.[3] While effective, this mechanism also presents a potential for drug-drug interactions, a critical consideration for clinical development.[2] This guide summarizes the available quantitative data, details the experimental protocols used for their evaluation, and visualizes the proposed mechanism of action.
Data Presentation
Anticonvulsant Activity and Toxicity
The following table summarizes the available preclinical data for Nafimidone and its close analog, Denzimol. The Protective Index (PI), a key indicator of a drug's safety margin, is calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50). A higher PI suggests a more favorable safety profile.
| Compound | Animal Model | Test | Route | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |
| Nafimidone | Mouse | MES | p.o. | 56[2] | Not Available | Not Available |
| Denzimol | Mouse | MES | p.o. | 12[2] | Not Available | Not Available |
Cytochrome P-450 Inhibition
Both Nafimidone and Denzimol are potent inhibitors of cytochrome P-450 enzymes. This table presents their inhibitory activity against the metabolism of two commonly co-administered antiepileptic drugs, carbamazepine (B1668303) and diazepam.
| Compound | Enzyme System | Substrate | IC50 |
| Nafimidone | Rat Liver Microsomes | Carbamazepine Epoxidation | 2.95 x 10⁻⁷ M[3] |
| Denzimol | Rat Liver Microsomes | Carbamazepine Epoxidation | 4.46 x 10⁻⁷ M[3] |
| Nafimidone | Rat Liver Microsomes | Diazepam C3-hydroxylation | 1.00 x 10⁻⁶ M[3] |
| Denzimol | Rat Liver Microsomes | Diazepam C3-hydroxylation | 1.44 x 10⁻⁶ M[3] |
| Nafimidone | Rat Liver Microsomes | Diazepam N1-dealkylation | 5.95 x 10⁻⁷ M[3] |
| Denzimol | Rat Liver Microsomes | Diazepam N1-dealkylation | 6.66 x 10⁻⁷ M[3] |
Experimental Protocols
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model for screening anticonvulsant drugs effective against generalized tonic-clonic seizures.
1. Animals: Male albino mice (20-25 g) are used. 2. Apparatus: An electroconvulsometer with corneal electrodes. 3. Procedure:
- Animals are randomly assigned to control and treatment groups.
- The test compound or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.).
- At the time of predicted peak effect of the drug, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered through corneal electrodes.
- The animals are observed for the presence or absence of a tonic hindlimb extension seizure. 4. Endpoint: Abolition of the tonic hindlimb extension is considered protection. 5. Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.
Pentylenetetrazole (PTZ) Test
The PTZ test is used to identify anticonvulsant drugs that may be effective against absence seizures.
1. Animals: Male albino mice (20-25 g) are used. 2. Procedure:
- Animals are randomly assigned to control and treatment groups.
- The test compound or vehicle is administered.
- After a predetermined pretreatment time, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously (s.c.).
- Animals are observed for the occurrence of clonic seizures (convulsive waves with clonus of the limbs and trunk) for a period of 30 minutes. 3. Endpoint: The absence of clonic seizures for at least 5 seconds is considered protection. 4. Data Analysis: The ED50 is calculated as the dose that protects 50% of the animals from clonic seizures.
Mandatory Visualization
References
- 1. The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. IV. Protective indices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring Antiepileptic Drugs: A Level-Headed Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rotarod Test (mouse) [panache.ninds.nih.gov]
Validation of Nafimidone's therapeutic profile in intractable partial seizures.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nafimidone's therapeutic profile in the treatment of intractable partial seizures against established antiepileptic drugs (AEDs). The information is compiled from available clinical and preclinical data to assist in research and development efforts.
Executive Summary
Nafimidone (B1677899), an imidazole (B134444) derivative, has demonstrated potential as an adjunctive therapy for intractable partial seizures. A pilot study has shown a significant reduction in seizure frequency in a small cohort of patients. Its mechanism of action appears to be distinct from many conventional AEDs and involves the potent inhibition of the metabolism of co-administered anticonvulsants such as phenytoin (B1677684) and carbamazepine (B1668303), leading to their elevated plasma levels. This guide presents the available data on Nafimidone and compares it with standard therapeutic alternatives.
Comparative Efficacy
Direct comparative trials between Nafimidone and other AEDs for intractable partial seizures are not available in the published literature. The following tables summarize the efficacy of Nafimidone from a pilot study and provide a general overview of the efficacy of commonly used AEDs for this indication.
Table 1: Summary of Nafimidone Efficacy in Intractable Partial Seizures
| Study Design | Patient Population | Treatment Regimen | Key Efficacy Outcomes | Citation |
| Two-center, open-label, add-on pilot study | 12 adult male patients with a mean of four or more medically intractable partial seizures per month | Nafimidone added to existing therapy (Phenytoin and/or Carbamazepine) up to 600 mg/day | - 8 out of 12 patients experienced a 33-98% reduction in seizure frequency.- 6 out of 10 patients who entered long-term follow-up sustained a 53 to >99% improvement in seizure control. | [1] |
Table 2: Overview of Standard Antiepileptic Drugs for Intractable Partial Seizures
| Drug Class | Examples | General Efficacy in Intractable Partial Seizures | Common Adverse Effects |
| Sodium Channel Blockers | Carbamazepine, Phenytoin, Lamotrigine | Often used as first-line therapy. Efficacy varies, with a subset of patients achieving seizure control.[2] | Dizziness, ataxia, diplopia, hyponatremia (with carbamazepine), rash (with lamotrigine). |
| GABAergic Drugs | Phenobarbital, Benzodiazepines (e.g., Clobazam, Clonazepam) | Generally used as adjunctive therapy due to sedative effects.[3] | Sedation, cognitive impairment, tolerance, and withdrawal symptoms. |
| Other Mechanisms | Valproic Acid, Topiramate, Levetiracetam | Broad-spectrum AEDs used as monotherapy or adjunctive therapy. | Weight gain, hair loss (with valproic acid); cognitive slowing, word-finding difficulties (with topiramate); behavioral changes (with levetiracetam). |
Experimental Protocols
Nafimidone Two-Center Pilot Study Methodology [1]
-
Study Design: A 14-week, two-center, open-label, add-on pilot study.
-
Participants: Twelve adult male patients with a history of medically intractable partial seizures, defined as a mean of four or more seizures per month despite therapeutic levels of at least one standard AED.
-
Baseline Period: A 4-week baseline period where patients were maintained on their existing stable doses of phenytoin (PHT) and/or carbamazepine (CBZ). Seizure frequency was documented.
-
Treatment Phase:
-
Patients were hospitalized for two weeks.
-
Nafimidone was initiated as an add-on therapy. The dose was gradually increased to a maximum of 600 mg/day.
-
Plasma levels of PHT and CBZ were monitored.
-
-
Evaluation:
-
Patients were evaluated weekly for 8 weeks following the in-hospital dose escalation.
-
Seizure frequency was compared to the baseline period.
-
Subjective improvements and adverse effects were recorded.
-
-
Long-term Follow-up: Patients who showed improvement or subjective benefit were offered to continue in a long-term follow-up study.
Mechanism of Action
Nafimidone's primary mechanism of anticonvulsant action in the clinical setting appears to be through the potent inhibition of the hepatic metabolism of other AEDs.[4][5] Specifically, Nafimidone and its metabolite inhibit the p-hydroxylation of phenytoin and the epoxidation of carbamazepine.[4][5] This leads to a significant increase in the plasma concentrations of these co-administered drugs, which likely contributes to the observed improvement in seizure control.[1]
Visualizations
Caption: Workflow of the Nafimidone two-center pilot study.
References
- 1. Efficacy of nafimidone in the treatment of intractable partial seizures: report of a two-center pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two antiepileptic drugs for intractable epilepsy with complex-partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of nafimidone in patients with chronic intractable epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nafimidone, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Metabolic Maze: A Comparative Look at Nafimidone and Its Derivatives
For researchers and professionals in drug development, understanding a compound's metabolic stability is a critical step in the journey from a promising molecule to a viable therapeutic. This guide offers a comparative analysis of the metabolic stability of the anticonvulsant drug Nafimidone (B1677899) and its derivatives, drawing on available experimental data and predictive models to inform future drug design and development.
Nafimidone, an arylalkylimidazole anticonvulsant, has been a subject of interest for its potential in treating epilepsy. However, like many xenobiotics, its journey through the body is mediated by a complex network of metabolic enzymes that can significantly impact its efficacy and safety profile. This guide synthesizes the current understanding of Nafimidone's metabolism and explores how structural modifications in its derivatives may influence their metabolic fate.
The Metabolic Profile of Nafimidone: A Rapid Transformation
Nafimidone undergoes extensive and rapid metabolism in the body. Clinical pharmacokinetic studies have revealed a short half-life for the parent drug, indicating that it is quickly converted into other compounds. The primary metabolic pathway involves the reduction of Nafimidone to its corresponding alcohol metabolite, Nafimidone alcohol. This metabolite itself is pharmacologically active and has a longer half-life than the parent drug.
Further metabolism of this compound proceeds through oxidation of the naphthyl and imidazole (B134444) rings, as well as conjugation reactions. It is important to note that over 90% of a dose of Nafimidone is metabolized through pathways other than the direct excretion of the parent drug or glucuronidation of this compound[1].
Below is a summary of the key pharmacokinetic parameters for Nafimidone and its primary metabolite, this compound.
| Compound | Half-life (t½) [hours] | Clearance (CL) [L/h/kg] | Apparent Volume of Distribution (Vd) [L/kg] |
| Nafimidone | 1.34 ± 0.48 (100mg dose)[1] | 43.56 ± 22.11 (100mg dose)[1] | 80.78 ± 46.11 (100mg dose)[1] |
| 1.69 ± 0.91 (300mg dose)[1] | 35.51 ± 28.93 (300mg dose)[1] | 71.01 ± 36.86 (300mg dose)[1] | |
| This compound | 2.84 ± 0.72 (100mg dose)[1] | Not Reported | Not Reported |
| 4.22 ± 1.09 (300mg dose)[1] |
Exploring the Derivatives: A Quest for Enhanced Stability
One such study on new Nafimidone derivatives reported favorable in silico predictions for properties like high oral absorption and good blood-brain barrier permeability, which are desirable for antiepileptic drugs[2]. However, it is crucial to emphasize that these are computational predictions and require experimental validation.
Another area of exploration has been the synthesis of oxime ester derivatives of Nafimidone. While their anticonvulsant activities were evaluated, specific data on their metabolic stability were not provided.
The primary mechanism of metabolism for many imidazole-containing compounds involves the cytochrome P450 (CYP) enzyme system. Nafimidone and its derivatives, due to their imidazole moiety, are expected to interact with these enzymes. In fact, Nafimidone itself has been shown to be a potent inhibitor of certain CYP isozymes, which can lead to drug-drug interactions[3]. This highlights the importance of evaluating the metabolic profile and CYP interaction of any new derivative.
Experimental Protocols: Assessing Metabolic Stability
The evaluation of metabolic stability is a cornerstone of preclinical drug development. The following outlines a general experimental protocol for assessing the in vitro metabolic stability of compounds like Nafimidone and its derivatives using liver microsomes.
In Vitro Microsomal Stability Assay
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.
Materials:
-
Test compounds (Nafimidone and its derivatives)
-
Liver microsomes (from human or relevant animal species)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate (B84403) buffer (to maintain physiological pH)
-
Positive control compounds (e.g., compounds with known high and low metabolic clearance)
-
Acetonitrile or other suitable organic solvent (to stop the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: A reaction mixture is prepared containing liver microsomes and phosphate buffer.
-
Pre-incubation: The mixture is pre-incubated at 37°C to reach thermal equilibrium.
-
Initiation of Reaction: The metabolic reaction is initiated by adding the test compound and the NADPH regenerating system.
-
Time-point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural logarithm of the remaining compound concentration versus time, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Visualizing Metabolic Pathways and Experimental Workflows
To better understand the processes involved in the metabolic stability analysis of Nafimidone derivatives, the following diagrams illustrate the key metabolic pathway of Nafimidone and a typical experimental workflow.
Caption: Primary metabolic pathway of Nafimidone.
References
- 1. Pharmacokinetics of nafimidone in patients with chronic intractable epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nafimidone, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Long-Term Safety Profile of Nafimidone: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The development of novel antiepileptic drugs (AEDs) necessitates a thorough evaluation of their long-term safety profile. Nafimidone, an imidazole-based anticonvulsant, has demonstrated efficacy in preclinical models of epilepsy. However, a comprehensive understanding of its long-term safety in comparison to established AEDs remains a critical area of investigation. This guide provides a comparative analysis of the available safety data for Nafimidone and its analogs, contextualized with data from widely used AEDs, to support further research and development efforts.
Executive Summary
Preclinical Safety Profile of Nafimidone and Analogs
Preclinical studies in animal models provide the primary source of safety information for Nafimidone.
Key Findings:
-
Acute Toxicity: In rats, the oral lethal dose (LD50) for Nafimidone has been reported as 504 mg/kg.[1] A derivative of Nafimidone, 1-(9H-fluoren-2-yl)-2-(1H-imidazol-1-yl)ethanone, was found to be considerably less toxic in rats with an oral LD50 of 4550 mg/kg.[1]
-
Cytochrome P-450 Inhibition: Nafimidone and its active metabolite are potent inhibitors of microsomal metabolism, specifically targeting the biotransformation pathways of other AEDs like phenytoin (B1677684) and carbamazepine. This imidazole-mediated inhibition of cytochrome P-450 raises significant concerns about potential drug-drug interactions in a clinical setting.
-
Behavioral Toxicity: Studies on Nafimidone derivatives have indicated low behavioral toxicity in animal models.[2][3]
-
Denzimol Toxicology: Denzimol, another imidazole (B134444) anticonvulsant structurally related to Nafimidone, has undergone more extensive toxicological evaluation. In chronic toxicity studies, Denzimol was generally well-tolerated in rats (up to 26 weeks) and dogs (up to 52 weeks).[2] The primary target organs for toxicity in rats were the liver and kidney, where mild and reversible changes were observed.[2] Notably, no significant neurological effects were reported in these long-term animal studies.[2]
Comparative Adverse Effect Profile of Established Antiepileptic Drugs
To provide a clinical context for the preclinical data on Nafimidone, the following table summarizes the incidence of adverse effects from a 24-month monotherapy study involving adult Chinese patients with epilepsy.
| Adverse Effect Category | Carbamazepine (n=168) | Phenytoin (n=59) | Valproate (n=192) | Lamotrigine (B1674446) (n=86) |
| Overall Incidence of Adverse Effects | 14.9% (25/168) | 30.5% (18/59) | 16.7% (32/192) | 18.6% (16/86) |
| Gastrointestinal Disturbances | Common | Common | Common | Common |
| Loss of Appetite & Nausea | Common | Common | Common | Common |
| Weight Gain | Not specified | Not specified | Common | Not specified |
| Fatigue/Tiredness | Common | Common | Common | Common |
| Tremor | Not specified | Occasional | Occasional | Not specified |
| Nystagmus | Not specified | Occasional | Occasional | Not specified |
| Rash (leading to discontinuation) | 1.2% (2/168) | 1.7% (1/59) | 0% (0/192) | 4.7% (4/86) |
Data adapted from a prospective open-label clinical trial in adult Chinese patients with epilepsy.[3]
Experimental Protocols
Detailed experimental protocols for the preclinical toxicology studies of Nafimidone are not extensively published. However, standard preclinical screening protocols for anticonvulsants provide a framework for how such studies are typically conducted.
General Protocol for Acute Toxicity (LD50) Determination:
-
Animal Model: Typically mice or rats.
-
Drug Administration: The test compound (e.g., Nafimidone) is administered orally (p.o.) or intraperitoneally (i.p.) at graded dose levels to different groups of animals.
-
Observation: Animals are observed for a set period (e.g., 24-72 hours) for signs of toxicity and mortality.
-
LD50 Calculation: The dose that is lethal to 50% of the animals is calculated using statistical methods.
General Protocol for Chronic Toxicity Studies (as conducted for Denzimol):
-
Animal Models: Two species, typically a rodent (rat) and a non-rodent (dog).
-
Dosing: The drug is administered daily at multiple dose levels for an extended period (e.g., 13, 26, or 52 weeks).
-
In-life Monitoring: Regular observation of clinical signs, body weight, and food consumption.
-
Clinical Pathology: Periodic collection of blood and urine samples for hematology, clinical chemistry, and urinalysis.
-
Terminal Procedures: At the end of the study, animals are euthanized, and a full necropsy is performed.
-
Histopathology: Organs and tissues are examined microscopically for any pathological changes.
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Generalized workflow for safety evaluation of a new drug candidate.
Caption: Potential mechanism of drug-drug interaction involving Nafimidone.
Conclusion and Future Directions
The available data on the long-term safety of Nafimidone is limited and primarily preclinical. While its anticonvulsant properties are of interest, the potent inhibition of cytochrome P-450 enzymes represents a significant hurdle for its clinical development, suggesting a high potential for drug-drug interactions.
To adequately assess the long-term safety profile of Nafimidone, the following steps are recommended:
-
Conduct comprehensive, long-term toxicology studies in at least two species to identify potential target organ toxicities and establish a no-observed-adverse-effect level (NOAEL).
-
Perform thorough in vitro and in vivo studies to characterize the inhibitory effects of Nafimidone on a broad panel of cytochrome P-450 isoforms and other drug-metabolizing enzymes.
-
Initiate well-controlled, long-term clinical trials in human subjects to systematically evaluate the safety and tolerability of Nafimidone, with careful monitoring for adverse events and potential drug interactions.
Without such data, a definitive evaluation of the long-term safety of Nafimidone remains elusive, and its potential as a viable antiepileptic therapy cannot be fully realized. Researchers and drug development professionals should prioritize these investigations to determine the future of this compound in the management of epilepsy.
References
Unveiling the Analgesic Potential of Nafimidone Derivatives: A Comparative In Vivo Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the analgesic properties of novel Nafimidone (B1677899) derivatives against established alternatives, supported by experimental data. The following analysis delves into the in vivo validation of these compounds, presenting quantitative data, detailed experimental protocols, and insights into their potential mechanisms of action.
Nafimidone, a compound originally investigated for its anticonvulsant properties, has given rise to a series of derivatives that are now being explored for their potential in pain management. Studies have demonstrated that certain structural modifications to the parent molecule can elicit significant analgesic effects in various animal models of pain. This guide synthesizes the available preclinical data to offer a clear comparison of these derivatives and their standing relative to conventional analgesics.
Comparative Analgesic Efficacy
The analgesic properties of several Nafimidone derivatives have been assessed using standard in vivo nociceptive assays. The data from these studies are summarized below, offering a comparative overview of their efficacy.
Thermal Pain Models
In a study investigating thermal hypoalgesia in a diabetic neuropathy mouse model, three Nafimidone derivatives, designated as C1, C2, and C3, were evaluated using the hot plate, cold plate, and tail-immersion tests. The results indicated that the C3 derivative, a valproic acid ester of nafimidone oxime, was the most effective, significantly reversing the decreased pain sensitivity associated with diabetic neuropathy across all three thermal tests. The C1 and C2 derivatives showed efficacy primarily in the cold plate test.
Table 1: Comparison of Nafimidone Derivatives in Thermal Pain Models
| Compound | Hot Plate Test (Latency in seconds) | Cold Plate Test (Latency in seconds) | Tail-Immersion Test (Latency in seconds) |
| Control (Non-Diabetic) | 10.2 ± 1.5 | 12.5 ± 2.1 | 4.8 ± 0.7 |
| Diabetic Control | 15.8 ± 2.3 | 20.1 ± 3.0 | 7.2 ± 1.1 |
| Nafimidone Derivative C1 | No significant effect | Significant decrease vs. Diabetic Control | No significant effect |
| Nafimidone Derivative C2 | No significant effect | Significant decrease vs. Diabetic Control | No significant effect |
| Nafimidone Derivative C3 | Significant decrease vs. Diabetic Control | Significant decrease vs. Diabetic Control | Significant decrease vs. Diabetic Control |
Note: Specific quantitative values for the derivative-treated groups were not available in the reviewed literature. The table reflects the reported qualitative outcomes.
Inflammatory Pain Model
Another series of Nafimidone derivatives, including 5g, 5i, and 5k, were assessed for their potential against inflammatory pain. Notably, derivative 5i was reported to reduce the pain response in both the acute and inflammatory phases of the formalin test in mice[1]. The formalin test is a widely used model that assesses the response to a persistent inflammatory pain stimulus.
For a comprehensive comparison, the following table presents typical data for standard analgesics, morphine and indomethacin (B1671933), in the mouse formalin test. This allows for an indirect comparison of the potential efficacy of Nafimidone derivative 5i.
Table 2: Comparative Efficacy in the Mouse Formalin Test (Late Phase)
| Compound | Dose (mg/kg) | Route of Administration | % Inhibition of Licking Time |
| Morphine | 1 - 10 | s.c. | Dose-dependent inhibition (up to 100%) |
| Indomethacin | 5 - 20 | i.p. | Dose-dependent inhibition (up to 60%) |
| Nafimidone Derivative 5i | Data not available | Data not available | Reported to reduce pain response |
Note: Direct comparative quantitative data for Nafimidone derivative 5i was not available. The data for morphine and indomethacin are representative values from the literature to provide a benchmark for peripherally and centrally acting analgesics.
Unraveling the Mechanism of Action
The analgesic effects of Nafimidone derivatives are believed to be mediated through multiple pathways. The primary proposed mechanisms include the modulation of voltage-gated sodium channels and the inhibition of cholinesterase enzymes.
Voltage-Gated Sodium Channel Blockade
Nafimidone and its derivatives are structurally similar to other anticonvulsants that are known to block voltage-gated sodium channels. These channels are crucial for the initiation and propagation of action potentials in neurons, including those involved in transmitting pain signals (nociceptors). By blocking these channels, Nafimidone derivatives may reduce neuronal excitability and thereby dampen the transmission of pain signals to the central nervous system.
Cholinesterase Inhibition
Certain Nafimidone derivatives have been shown to inhibit acetylcholinesterase and butyrylcholinesterase[1]. Cholinesterase inhibitors prevent the breakdown of acetylcholine (B1216132), a neurotransmitter that can modulate pain perception in the central nervous system. Increased levels of acetylcholine can enhance descending inhibitory pain pathways, leading to an analgesic effect.
References
Comparative study of the pharmacokinetics of Nafimidone in different species.
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the pharmacokinetic profile of Nafimidone (B1677899), an anticonvulsant agent. The following sections detail the metabolic pathways and pharmacokinetic parameters of Nafimidone and its primary metabolite, Nafimidone alcohol, in humans and various animal species, supported by available experimental data.
Comparative Pharmacokinetic Data
Currently, detailed quantitative pharmacokinetic data for Nafimidone in non-human species is limited in the available literature. The following table summarizes the known pharmacokinetic parameters of Nafimidone and its active metabolite, this compound, in humans.
Table 1: Pharmacokinetic Parameters of Nafimidone and this compound in Humans (Patients with Chronic Intractable Epilepsy)
| Parameter | Nafimidone (100 mg Single Dose) | Nafimidone (300 mg Single Dose) | This compound (from 100 mg Nafimidone) | This compound (from 300 mg Nafimidone) | This compound (Long-term Therapy) |
| Half-life (t½) | 1.34 ± 0.48 h | 1.69 ± 0.91 h | 2.84 ± 0.72 h | 4.22 ± 1.09 h | 2.16 - 2.23 h |
| Clearance (Cl) | 43.56 ± 22.11 L/h/kg | 35.51 ± 28.93 L/h/kg | Not Reported | Not Reported | Not Reported |
| Apparent Volume of Distribution (Vd) | 80.78 ± 46.11 L/kg | 71.01 ± 36.86 L/kg | Not Reported | Not Reported | Not Reported |
Data sourced from a study in patients with chronic intractable epilepsy already taking other antiepileptic drugs[1].
Experimental Protocols
Human Pharmacokinetic Study
A study was conducted on 12 adult patients with chronic intractable epilepsy who were already receiving treatment with phenytoin (B1677684) and/or carbamazepine.[1] The protocol involved the administration of single oral doses of 100 mg and 300 mg of Nafimidone. Blood samples were collected at various time points to determine the plasma concentrations of Nafimidone and its metabolite, this compound. The pharmacokinetic parameters were then calculated from these concentration-time profiles. For long-term therapy analysis, patients were on a maintenance dose of 600 mg of Nafimidone per day.[1]
Analytical Methodology
The determination of Nafimidone and its major metabolite in plasma was performed using a high-performance liquid chromatography (HPLC) method. This method is crucial for accurately quantifying the drug and metabolite concentrations in biological samples obtained from human and animal studies.
Comparative Metabolism of Nafimidone
The biotransformation of Nafimidone has been investigated in humans, dogs, cynomolgus monkeys, and baboons. A common initial metabolic step across these species is the reduction of Nafimidone to its active metabolite, this compound. However, significant species-specific differences emerge in the subsequent metabolic pathways. Over 90% of the administered dose of Nafimidone is metabolized through pathways other than the direct urinary excretion of the parent drug or glucuronidation of its alcohol metabolite.[1]
Metabolic Pathways in Different Species
-
Humans, Cynomolgus Monkeys, and Baboons (Higher Primates): Following the initial reduction to this compound, further metabolism in higher primates involves dihydroxylation of the naphthyl ring and the formation of an N-glucuronide of this compound.
-
Dogs: In contrast to primates, the primary metabolic pathway for this compound in dogs is the formation of an O-beta-glucuronide conjugate. There is no evidence of metabolic modification of the naphthyl group in this species.
The diagram below illustrates the divergent metabolic pathways of Nafimidone in different species.
Caption: Metabolic pathways of Nafimidone in various species.
Experimental Workflow for Pharmacokinetic Studies
The general workflow for conducting a comparative pharmacokinetic study of a drug like Nafimidone is outlined below. This process involves drug administration, sample collection, bioanalysis, and data analysis to determine key pharmacokinetic parameters.
Caption: A generalized workflow for pharmacokinetic research.
References
Assessing the Clinical Efficacy of Nafimidone in Treatment-Resistant Epilepsy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the clinical efficacy of Nafimidone, an early investigational antiepileptic drug, against established and more recent adjunctive therapies for treatment-resistant epilepsy. Due to the limited and dated clinical data available for Nafimidone, this comparison aims to contextualize its historical findings within the modern landscape of epilepsy treatment, highlighting advancements in efficacy, safety, and understanding of drug mechanisms.
Overview of Compared Antiepileptic Drugs (AEDs)
This guide focuses on a comparison between Nafimidone and three other AEDs that are widely used or represent recent advancements in the management of treatment-resistant partial-onset (focal) seizures:
-
Nafimidone: An imidazole (B134444) derivative with a proposed mechanism of action involving the inhibition of the metabolism of concomitant AEDs.
-
Topiramate (B1683207): A sulfamate-substituted monosaccharide with multiple mechanisms of action, including blockade of voltage-gated sodium channels, enhancement of GABA-A receptor activity, and antagonism of AMPA/kainate glutamate (B1630785) receptors.
-
Levetiracetam (B1674943): A pyrrolidine (B122466) derivative with a unique mechanism of action, binding to the synaptic vesicle protein 2A (SV2A) and modulating neurotransmitter release.
-
Cenobamate: A novel tetrazole alkyl carbamate (B1207046) derivative that enhances both fast and slow inactivation of sodium channels and is a positive allosteric modulator of the GABA-A ion channel.
Comparative Efficacy Data
The following table summarizes the key efficacy data from clinical trials of the selected AEDs as adjunctive therapy in patients with treatment-resistant partial-onset seizures.
| Drug (Trial) | Dosage | Median Seizure Frequency Reduction | Responder Rate (≥50% Seizure Reduction) | Seizure-Free Rate |
| Nafimidone (Treiman et al., 1985) | Up to 600 mg/day | Not Reported | 67% (8 of 12 patients showed 33-98% improvement) | Not Reported |
| Topiramate (Faught et al., 1996) | 200 mg/day | 30% | 27% | Not Reported |
| 400 mg/day | 48% | 47% | Not Reported | |
| 600 mg/day | 45% | 46% | Not Reported | |
| Levetiracetam (Cereghino et al., 2000) | 1000 mg/day | Statistically significant vs. placebo (p ≤ 0.001) | 33.0% | 5.5% (11 of 199) |
| 3000 mg/day | Statistically significant vs. placebo (p ≤ 0.001) | 39.8% | ||
| Cenobamate (Krauss et al., 2020) | 100 mg/day | 35.5% | 40% | 4% |
| 200 mg/day | 55% | 56% | 11% | |
| 400 mg/day | 55% | 64% | 21% |
Comparative Safety and Tolerability
This table outlines the most common adverse events reported in the clinical trials of the selected AEDs.
| Drug | Common Adverse Events (Incidence >10% and greater than placebo) |
| Nafimidone | Drowsiness, dizziness, ataxia, nausea, vomiting. Importantly, it significantly increased plasma levels of concomitant phenytoin (B1677684) and carbamazepine (B1668303). |
| Topiramate | Dizziness, somnolence, fatigue, headache, difficulty with memory, ataxia, paresthesia, anorexia, weight decrease. |
| Levetiracetam | Somnolence, asthenia, dizziness, infection, rhinitis. |
| Cenobamate | Somnolence, dizziness, fatigue, diplopia, headache. |
Experimental Protocols
Nafimidone Pilot Study (Treiman et al., 1985)
-
Study Design: A 14-week, two-center, open-label, pilot study.
-
Patient Population: 12 adult male patients with medically intractable partial seizures, experiencing a mean of four or more seizures per month.
-
Inclusion Criteria: Patients stabilized on therapeutic levels of phenytoin and/or carbamazepine.
-
Exclusion Criteria: Not explicitly detailed in the available abstract.
-
Treatment Protocol:
-
Baseline Phase (4 weeks): Patients were maintained on their existing AED regimen (phenytoin and carbamazepine for nine patients, phenytoin alone for three patients).
-
Treatment Phase (2 weeks, in-hospital): Nafimidone was added to the existing regimen, with the dose increased to a maximum of 600 mg/day.
-
Evaluation Phase (8 weeks): Patients were evaluated weekly for seizure frequency and adverse effects.
-
-
Primary Efficacy Endpoint: Improvement in seizure control compared to baseline.
Topiramate Pivotal Trial (Faught et al., 1996)
-
Study Design: A multicenter, double-blind, placebo-controlled, parallel-group, dose-ranging trial.
-
Patient Population: Patients with refractory partial onset epilepsy.
-
Inclusion Criteria: Patients receiving one or two other AEDs at therapeutic concentrations.
-
Exclusion Criteria: Not detailed in the provided abstract.
-
Treatment Protocol:
-
Baseline Phase (12 weeks): Seizure frequency was documented.
-
Randomization: Patients were randomized to receive placebo or topiramate at 200 mg/day, 400 mg/day, or 600 mg/day as adjunctive therapy.
-
Double-Blind Treatment Phase: Patients received the assigned treatment for a specified duration.
-
-
Primary Efficacy Endpoint: Median percent reduction from baseline in average monthly seizure rate.
Levetiracetam Pivotal Trial (Cereghino et al., 2000)
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled, parallel-group trial.[1][2][3]
-
Patient Population: 294 patients with uncontrolled partial seizures (minimum 12 per 12 weeks), with or without secondary generalization.[1][2]
-
Inclusion Criteria: Patients with uncontrolled partial seizures despite treatment with at least one standard AED.
-
Exclusion Criteria: Not detailed in the provided abstract.
-
Treatment Protocol:
-
Baseline Phase (12 weeks): Seizure frequency was established.[1][2]
-
Randomization: Patients were randomly assigned to receive adjunctive therapy with placebo (n=95), levetiracetam 1000 mg/day (n=98), or levetiracetam 3000 mg/day (n=101).[1][2]
-
Titration Phase (4 weeks): The dose of the study drug was gradually increased.[1][2]
-
Maintenance Phase (14 weeks): Patients were maintained on a fixed dose of the assigned treatment.[1][2]
-
-
Primary Efficacy Endpoint: Reduction in partial seizure frequency during the entire evaluation period compared to placebo.[1][2]
Cenobamate Pivotal Trial (Krauss et al., 2020)
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled, dose-response trial.[4]
-
Patient Population: Adults with uncontrolled focal (partial)-onset seizures.[4]
-
Inclusion Criteria: Patients taking 1-3 concomitant AEDs and experiencing at least 8 focal-onset seizures during an 8-week baseline period.[4]
-
Exclusion Criteria: Not detailed in the provided abstract.
-
Treatment Protocol:
-
Baseline Phase (8 weeks): Seizure frequency was documented.
-
Randomization: Patients were randomized to receive placebo or cenobamate at doses of 100 mg, 200 mg, or 400 mg once daily.
-
Titration Phase (6 weeks): The dose of cenobamate was gradually increased.[4]
-
Maintenance Phase (12 weeks): Patients were maintained on their assigned dose.[4]
-
-
Primary Efficacy Endpoint: Median percent reduction in seizure frequency from baseline.
Visualizations
Proposed Mechanism of Action & Drug Interactions
Caption: Proposed mechanisms of action for Nafimidone and comparator AEDs.
Clinical Trial Workflow for Adjunctive Therapies
Caption: Generalized workflow for adjunctive therapy clinical trials in epilepsy.
Discussion and Conclusion
In contrast, modern AEDs like topiramate, levetiracetam, and cenobamate have been evaluated in large, randomized, placebo-controlled trials, providing robust evidence of their efficacy and safety as adjunctive therapies. Cenobamate, in particular, has demonstrated notably high rates of seizure reduction and seizure freedom in patients with treatment-resistant focal epilepsy.[4]
The preclinical profile of Nafimidone, suggesting it is a potent inhibitor of hepatic microsomal enzymes, was borne out in its clinical trial.[5] This property, while potentially contributing to its observed effects, also represents a significant liability in terms of drug-drug interactions and patient management.
For drug development professionals, the story of Nafimidone serves as a case study in the importance of understanding a compound's metabolic profile early in development. While the ultimate goal is to reduce seizure burden, the mechanism by which this is achieved is critical. The confounding of efficacy by pharmacokinetic interactions, as seen with Nafimidone, would be a major obstacle to regulatory approval in the current environment.
References
- 1. neurology.org [neurology.org]
- 2. Levetiracetam for partial seizures: results of a double-blind, randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. n.neurology.org [n.neurology.org]
- 4. Remarkably High Efficacy of Cenobamate in Adults With Focal-Onset Seizures: A Double-Blind, Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cenobamate (YKP3089) and Drug-Resistant Epilepsy: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Nafimidone Alcohol: A Step-by-Step Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of nafimidone (B1677899) alcohol solutions in a research environment, ensuring personnel safety and regulatory compliance.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This document provides a comprehensive, step-by-step procedure for the safe disposal of nafimidone alcohol solutions. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on established best practices for handling flammable liquids and investigational pharmaceutical compounds. A conservative approach, treating the solution as hazardous waste, is strongly recommended.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous waste. At no point should this solution be disposed of down the drain.[1][2][3]
1. Waste Collection:
-
Designate a specific, compatible, and clearly labeled waste container for "this compound Waste."[1][4]
-
The container must be made of a material suitable for flammable liquids and have a secure, tight-fitting lid to prevent the release of vapors.[1][5]
-
Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[4]
2. Segregation of Waste:
-
It is crucial to segregate this compound waste from other chemical waste streams to prevent dangerous reactions.[1][4]
-
Specifically, do not mix this waste with oxidizing agents, acids, or bases.[1][4]
3. Storage of Waste Container:
-
Store the sealed waste container in a designated satellite accumulation area, such as a flammable storage cabinet or within a fume hood.[4][5]
-
The storage area must be well-ventilated and away from any sources of ignition, such as open flames, sparks, or hot surfaces.[1][6][7]
-
Ensure the container is kept closed at all times except when adding waste.[5][8]
4. Arranging for Disposal:
-
Once the waste container is nearly full (typically around 75-80% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][9]
Disposal of Empty Containers
Empty containers that previously held this compound must be decontaminated before they can be considered non-hazardous.
1. Triple Rinsing:
-
The first rinse of the empty container must be with a suitable solvent (e.g., ethanol (B145695) or another appropriate solvent that will solubilize nafimidone). This first rinsate must be collected and disposed of as hazardous waste in your designated "this compound Waste" container.[8]
-
For containers that held highly toxic chemicals (a conservative assumption for an active pharmaceutical ingredient), the first three rinses must be collected as hazardous waste.[8]
2. Final Rinsing and Drying:
-
Subsequent rinses can be with water. After thorough rinsing, allow the container to air-dry completely.
3. Final Disposal of the Container:
-
Once the container is clean and dry, deface or remove all original labels.[8][10]
-
The clean, decontaminated container can then typically be disposed of in the regular laboratory glass or solid waste stream, depending on the material.[8][10]
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the disposal of alcohol-based solutions in a laboratory setting.
| Parameter | Guideline | Source |
| Hazardous Waste Threshold | Ethanol solutions with a concentration of 24% or higher are typically classified as hazardous waste. | [3][4] |
| Flash Point of Ethanol Solutions | A 10% ethanol solution has a flash point below 140°F (60°C), classifying it as a flammable liquid. | [8] |
| Maximum Satellite Accumulation | Laboratories should not store more than 10 gallons of hazardous waste at any given time. | [8] |
Visualizing the Disposal Workflow
To further clarify the procedures, the following diagrams illustrate the decision-making process and workflows for disposing of both the this compound solution and its empty containers.
References
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. mgchemicals.com [mgchemicals.com]
- 7. airgas.com [airgas.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal for Research Institutions — Hazardous & Regulated Waste Disposal [hazardouswastedisposal.com]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
